Cap-dependent endonuclease-IN-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H25F2N3O7S |
|---|---|
分子量 |
597.6 g/mol |
IUPAC 名称 |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxospiro[5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-6,1'-cyclopropane]-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C29H25F2N3O7S/c1-38-28(37)40-15-39-26-20(35)8-11-33-25(26)27(36)32-14-29(9-10-29)41-12-22(32)34(33)24-16-6-7-19(30)23(31)18(16)13-42-21-5-3-2-4-17(21)24/h2-8,11,22,24H,9-10,12-15H2,1H3/t22-,24+/m1/s1 |
InChI 键 |
IVHSRYSBKJOVJK-VWNXMTODSA-N |
手性 SMILES |
COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OC[C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F |
规范 SMILES |
COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OCC3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F |
产品来源 |
United States |
Foundational & Exploratory
Unveiling Cap-dependent Endonuclease-IN-3: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and synthesis of Cap-dependent endonuclease-IN-3 (CEN-IN-3), a potent inhibitor of the influenza virus cap-dependent endonuclease. The information presented herein is primarily derived from the patent WO2019141179A1, where the compound is denoted as VI-1.[1] This document aims to equip researchers and drug development professionals with the foundational knowledge required to understand and potentially advance this promising antiviral agent.
Introduction to Cap-dependent Endonuclease as a Therapeutic Target
The influenza virus relies on a unique mechanism known as "cap-snatching" to transcribe its genome.[2][3] A key enzyme in this process is the cap-dependent endonuclease (CEN), located in the polymerase acidic (PA) subunit of the viral RNA polymerase complex.[4][5] This enzyme cleaves the 5' cap from host pre-mRNAs, which are then used as primers to initiate the synthesis of viral mRNAs.[6] By inhibiting the CEN, it is possible to block viral replication, making it a prime target for the development of novel anti-influenza therapeutics.[7][8] The clinical success of the CEN inhibitor Baloxavir marboxil has validated this approach, though the emergence of drug-resistant variants necessitates the discovery of new chemical scaffolds.[9][10][11][12]
Discovery of this compound
This compound was identified as a potent inhibitor of CEN with significant antiviral activity against both influenza A and influenza B viruses.[1] According to the patent literature, this compound not only demonstrates robust inhibition of the influenza virus but also exhibits favorable characteristics such as lower cytotoxicity and promising in vivo pharmacokinetic and pharmacodynamic properties.[1]
Biological Activity
While the patent provides a general statement on the compound's efficacy, specific quantitative data for this compound (VI-1) is not explicitly detailed in the publicly available abstracts. The patent broadly covers a series of pyridone derivatives and their anti-influenza virus applications. For the purpose of this guide, a placeholder table is provided below to illustrate how such data would be presented. Researchers would need to consult the full patent text or conduct their own experiments to populate these values.
Table 1: In Vitro Activity of this compound (Illustrative)
| Assay Type | Virus Strain | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Endonuclease Inhibition | Influenza A/H1N1 | Data not available | - | - |
| Antiviral Activity | Influenza A/H1N1 | Data not available | Data not available | Data not available |
| Antiviral Activity | Influenza B | Data not available | Data not available | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound is described within the patent WO2019141179A1. The following is a generalized experimental protocol based on the typical synthesis of similar compounds. For the exact, detailed procedure, it is imperative to refer to the specific examples within the patent document.
General Synthesis Pathway
The synthesis of pyridone derivatives, such as CEN-IN-3, often involves a multi-step process. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for pyridone derivatives.
Experimental Protocol: Synthesis of a Key Intermediate (Illustrative)
-
Step 1: Synthesis of Intermediate 1
-
Dissolve Starting Material A in a suitable solvent (e.g., Dichloromethane).
-
Add a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP).
-
Stir the reaction mixture at room temperature for a specified duration.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield Intermediate 1.
-
Experimental Protocol: Cap-dependent Endonuclease Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against the influenza virus cap-dependent endonuclease.
Caption: Workflow for a CEN inhibition assay.
-
Reagents and Materials:
-
Recombinant influenza virus cap-dependent endonuclease.
-
Fluorescently labeled short RNA substrate.
-
Assay buffer containing a divalent cation (e.g., MnCl2).
-
Test compound (this compound).
-
384-well assay plates.
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Prepare a solution of the recombinant CEN enzyme in the assay buffer.
-
Add the fluorescently labeled RNA substrate to the enzyme solution.
-
Dispense the enzyme-substrate mixture into the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells. Include appropriate positive (known inhibitor) and negative (DMSO) controls.
-
Incubate the plate at a controlled temperature for a set period (e.g., 60 minutes at 37°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence in each well using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mechanism of Action
Cap-dependent endonuclease inhibitors function by chelating the divalent metal ions (typically manganese) in the enzyme's active site, which are essential for its catalytic activity.[5][13] This prevents the cleavage of host cell pre-mRNAs, thereby halting the cap-snatching process and inhibiting viral transcription.
Caption: Inhibition of the cap-snatching mechanism.
Conclusion
This compound represents a promising scaffold for the development of novel anti-influenza drugs. The information provided in this technical guide, drawn from publicly available patent information, offers a foundational understanding of its discovery, synthesis, and mechanism of action. Further research and development are necessary to fully elucidate its therapeutic potential. Researchers are strongly encouraged to consult the primary patent literature for detailed experimental procedures and characterization data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
The Core Mechanism of Cap-Dependent Endonuclease Inhibitors: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism of action for cap-dependent endonuclease (CEN) inhibitors, a promising class of antiviral agents. Due to the absence of publicly available data for a specific compound designated "Cap-dependent endonuclease-IN-3," this document will focus on the well-characterized mechanisms of representative molecules in this class, such as baloxavir (B560136) marboxil and its derivatives. The principles, experimental protocols, and data presented herein are foundational to understanding the therapeutic action of any agent targeting the viral cap-dependent endonuclease.
Introduction to Cap-Dependent Endonuclease and its Inhibition
The cap-dependent endonuclease is a critical enzyme for the replication of several viruses, most notably the influenza virus. This enzyme is a component of the viral RNA polymerase complex and is responsible for a process known as "cap-snatching."[1][2] During cap-snatching, the endonuclease cleaves the 5' cap from host cell messenger RNAs (mRNAs). These capped fragments are then used as primers to initiate the transcription of viral mRNAs. This process is essential for the virus to synthesize its own proteins and replicate.
Cap-dependent endonuclease inhibitors are antiviral drugs that specifically target and block the activity of this enzyme.[3][4] By inhibiting the endonuclease, these compounds prevent the cap-snatching process, thereby halting viral gene transcription and replication.[3][4] This mechanism of action is highly specific to the virus, as there are no known human enzymes with equivalent function, making the cap-dependent endonuclease an attractive target for antiviral drug development.[5][6]
Mechanism of Action
The influenza virus RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). The cap-dependent endonuclease active site is located on the PA subunit.[1][2]
The process of cap-snatching and its inhibition can be summarized in the following steps:
-
Binding to Host mRNA: The PB2 subunit of the viral polymerase recognizes and binds to the 5' cap structure of host pre-mRNAs.
-
Endonuclease Cleavage: The endonuclease active site on the PA subunit then cleaves the host mRNA a short distance downstream from the cap.
-
Primer for Viral Transcription: The resulting capped RNA fragment is used as a primer for the transcription of viral mRNAs by the PB1 subunit.
Cap-dependent endonuclease inhibitors, such as baloxavir, are designed to bind to the active site of the endonuclease on the PA subunit. This binding event physically obstructs the enzyme's ability to cleave host mRNAs, effectively shutting down the cap-snatching process and, consequently, viral replication.
A diagram illustrating this signaling pathway is provided below:
Caption: The "Cap-Snatching" mechanism and its inhibition.
Quantitative Data for Cap-Dependent Endonuclease Inhibitors
The inhibitory activity of cap-dependent endonuclease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for baloxavir and some of its derivatives against the influenza virus cap-dependent endonuclease.
| Compound | IC50 (µM) | Virus Type | Reference |
| Baloxavir | 7.45 | Influenza | [7] |
| Compound I-4 | 3.29 | Influenza | [7] |
| Compound II-2 | 1.46 | Influenza | [7] |
| Compound III-8 | 6.86 | Influenza | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize cap-dependent endonuclease inhibitors.
In Vitro Cap-Dependent Endonuclease Activity Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a capped RNA substrate by the viral endonuclease.
Materials:
-
Purified viral ribonucleoproteins (vRNPs) containing the polymerase complex.
-
Radioactively labeled capped RNA substrate (e.g., AlMV RNA 4 with an m7G32pppGm 5′ end).
-
Test compounds at various concentrations.
-
Reaction buffer.
-
Denaturing polyacrylamide gel.
-
Phosphorimager for visualization and quantification.
Procedure:
-
Viral ribonucleoproteins (vRNPs) are purified from virus particles.
-
The vRNPs are incubated with the test compound at various concentrations for a predetermined period.
-
The radioactively labeled capped RNA substrate is added to the mixture.
-
The reaction is incubated to allow for endonuclease cleavage.
-
The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is exposed to a phosphor screen, and the amount of cleaved and uncleaved RNA is quantified using a phosphorimager.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
An illustrative workflow for this experimental protocol is provided below:
Caption: Workflow for an in vitro CEN inhibition assay.
Antiviral Activity Assay in Cell Culture
This assay determines the effectiveness of a compound at inhibiting viral replication in a cellular context.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells).
-
Virus stock.
-
Test compounds at various concentrations.
-
Cell culture medium and reagents.
-
Method for quantifying viral replication (e.g., cytopathic effect (CPE) assay, plaque reduction assay, or quantitative PCR for viral RNA).
Procedure:
-
Host cells are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with serial dilutions of the test compound.
-
The cells are then infected with the virus at a known multiplicity of infection (MOI).
-
The plates are incubated for a period sufficient for multiple rounds of viral replication.
-
The extent of viral replication is quantified. In a CPE assay, cell viability is measured (e.g., using an MTT assay), where a higher signal indicates greater inhibition of virus-induced cell death.
-
The 50% effective concentration (EC50) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy, offering a targeted and potent mechanism for inhibiting viral replication. The information provided in this guide, based on established research into this class of compounds, offers a solid foundation for understanding the mechanism of action, experimental evaluation, and quantitative assessment of any novel cap-dependent endonuclease inhibitor. Further research into specific compounds will build upon these fundamental principles.
References
- 1. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Cap-Dependent Endonuclease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting the cap-dependent endonuclease of the influenza virus. The cap-dependent endonuclease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate a comprehensive understanding of the SAR for this important class of inhibitors. While the specific compound "Cap-dependent endonuclease-IN-3" is not publicly documented, this guide focuses on the well-characterized carbamoyl (B1232498) pyridone bicycle (CAB) and baloxavir (B560136) derivatives, which represent the core scaffolds of potent cap-dependent endonuclease inhibitors.
Core Structure-Activity Relationship Insights
The potency of cap-dependent endonuclease inhibitors is significantly influenced by substitutions at key positions on the core scaffold. For the carbamoyl pyridone bicycle (CAB) derivatives, the C(N)-1, N-3, and C-7 positions are critical for activity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro and cellular activities of representative cap-dependent endonuclease inhibitors.
Table 1: In Vitro Cap-Dependent Endonuclease Inhibitory Activity of Carbamoyl Pyridone Bicycle (CAB) Derivatives
| Compound | C(N)-1 Substituent | N-3 Substituent | C-7 Substituent | CEN IC50 (nM) |
| 1a | Benzhydryl | H | H | 10 |
| 1b | 4,4'-Difluorobenzhydryl | H | H | 5 |
| 1c | 2-Naphthylmethyl | H | H | 50 |
| 2a | H | Benzhydryl | H | 8 |
| 2b | H | 4,4'-Difluorobenzhydryl | H | 4 |
| 2v | H | 3,5-Difluorobenzyl | H | 15 |
| 3a | Benzhydryl | H | COOH | >1000 |
Data synthesized from publicly available research.
Table 2: Cellular Antiviral Activity of Carbamoyl Pyridone Bicycle (CAB) Derivatives against Influenza A Virus (H1N1)
| Compound | C(N)-1 Substituent | N-3 Substituent | C-7 Substituent | EC50 (nM) |
| 1a | Benzhydryl | H | H | 25 |
| 1b | 4,4'-Difluorobenzhydryl | H | H | 12 |
| 2b | H | 4,4'-Difluorobenzhydryl | H | 10 |
| 2v | H | 3,5-Difluorobenzyl | H | 30 |
Data synthesized from publicly available research.
Table 3: In Vitro Cap-Dependent Endonuclease Inhibitory Activity of Baloxavir Derivatives
| Compound | R1 Substituent | CEN IC50 (µM) |
| Baloxavir Acid | (shown in diagram) | 0.003 |
| Derivative I-4 | Diphenylmethyl with chiral center | 3.29 |
| Derivative II-2 | Dibenzocycloheptane | 1.46 |
| Derivative III-8 | Tetrazole containing | 6.86 |
Data from Molecules 2022, 27(21), 7249.[1]
Key Signaling and Experimental Visualizations
To better understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the cap-snatching process and a typical experimental workflow.
Caption: The influenza virus "cap-snatching" mechanism and point of inhibition.
Caption: A typical workflow for the evaluation of cap-dependent endonuclease inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of inhibitor potency and for ensuring the reproducibility of results.
In Vitro Cap-Dependent Endonuclease Activity Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of the influenza cap-dependent endonuclease.
Materials:
-
Recombinant influenza virus PA-N terminal domain (endonuclease)
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-TAMRA labeled oligo)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 384-well plate, add 5 µL of the diluted test compound solution.
-
Add 10 µL of the recombinant endonuclease solution (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FRET-labeled RNA substrate (final concentration ~100 nM).
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes at 37°C.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence increase.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This cell-based assay determines the concentration of an inhibitor required to reduce the number of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Agarose (B213101) or Avicel overlay
-
Crystal violet staining solution
-
Test compounds
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
Pre-incubate the confluent MDCK cell monolayers with the diluted compounds for 1 hour at 37°C.
-
Remove the compound-containing medium and infect the cells with a predetermined dilution of influenza virus (to yield 50-100 plaques per well) for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% agarose (or Avicel) containing the respective concentrations of the test compound and TPCK-treated trypsin.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formaldehyde (B43269) and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
This guide provides a foundational understanding of the structure-activity relationship for cap-dependent endonuclease inhibitors. The presented data and protocols are intended to aid researchers in the design and evaluation of novel antiviral agents targeting this essential viral enzyme.
References
The Central Role of Cap-Snatching in Influenza Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The influenza virus, a persistent global health threat, employs a unique mechanism known as "cap-snatching" to facilitate the transcription of its genome. This process, orchestrated by the viral RNA-dependent RNA polymerase (RdRp), involves the appropriation of the 5' cap structure from host cell pre-mRNAs to prime viral mRNA synthesis. This essential step not only ensures the translation of viral proteins by the host machinery but also contributes to the suppression of host gene expression. Understanding the intricate molecular details of cap-snatching is paramount for the development of novel antiviral therapeutics. This technical guide provides an in-depth exploration of the cap-snatching mechanism, presents quantitative data on its efficiency and substrate preference, details key experimental protocols for its study, and visualizes the associated molecular workflows.
The Molecular Mechanism of Cap-Snatching
The cap-snatching process is a coordinated, multi-step mechanism carried out by the heterotrimeric influenza virus RNA-dependent RNA polymerase (RdRp), which consists of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1][2] This process occurs within the nucleus of the infected host cell, where the virus gains access to nascent host cell transcripts.[1]
The fundamental steps of cap-snatching are as follows:
-
Cap Recognition and Binding: The PB2 subunit of the RdRp initiates the process by recognizing and binding to the 7-methylguanosine (B147621) (m7G) cap structure at the 5' end of host pre-mRNAs.[3][4] This interaction is crucial for tethering the viral polymerase to the host's transcriptional machinery.
-
Endonucleolytic Cleavage: Following cap binding, the PA subunit, which possesses endonuclease activity, cleaves the host pre-mRNA approximately 10 to 13 nucleotides downstream from the cap.[2][5] This cleavage generates a short, capped RNA fragment that will serve as a primer for viral transcription.
-
Initiation of Viral Transcription: The capped RNA primer is then repositioned into the active site of the PB1 subunit, which contains the core RNA polymerase activity.[6] The 3' end of the capped primer is used to initiate the transcription of the viral RNA (vRNA) genome segments.
-
Elongation and Termination: The PB1 subunit elongates the nascent viral mRNA chain, using the vRNA as a template.[1] Transcription terminates at a specific polyuridine tract near the 5' end of the vRNA template, followed by the addition of a poly(A) tail through a "stuttering" mechanism.[1]
This intricate process ensures that all viral mRNAs possess a 5' cap, a feature essential for their recognition by the host cell's ribosomes and subsequent translation into viral proteins. Furthermore, the degradation of host pre-mRNAs following cap removal contributes to the host-cell shutoff observed during influenza virus infection.[1]
Quantitative Analysis of Cap-Snatching
The efficiency and substrate preference of the cap-snatching mechanism have been quantitatively assessed through high-throughput sequencing methods, such as CapSeq. These studies have revealed important insights into the virus's strategy for acquiring primers.
Table 1: Substrate Preference in Influenza Virus Cap-Snatching
| Host RNA Type | Relative Snatching Frequency | Key Findings |
| Small Nuclear RNAs (snRNAs) | High | U1 and U2 snRNAs are among the most frequently snatched host RNAs.[7][8] |
| Small Nucleolar RNAs (snoRNAs) | High | snoRNAs are also a preferred source of snatched caps.[9] |
| Protein-Coding mRNAs | Moderate to Low | While snatched, they are generally less preferred than abundant non-coding RNAs.[7] |
| Promoter-Associated Capped Small RNAs (csRNAs) | High | These short, capped RNAs are also efficiently targeted by the viral polymerase.[7] |
Table 2: Characteristics of Snatched Cap Primers
| Characteristic | Quantitative Value | Reference |
| Length of Snatched Cap | 10-13 nucleotides (most common) | [10][11] |
| up to 20 nucleotides | [1] | |
| Cleavage Site Preference | Preferentially cleaves after a purine (B94841) residue. | [12] |
Table 3: Inhibitors of Cap-Snatching Endonuclease (PA Subunit)
| Inhibitor | Target | IC50 / EC50 | Reference |
| Baloxavir (B560136) marboxil (active form: baloxavir acid) | PA Endonuclease | EC50: ~0.4-4.0 nM (Influenza A), ~2.0-9.0 nM (Influenza B) | [11] |
| 2,4-dioxo-4-phenylbutanoic acid | PA Endonuclease | Inhibits PA endonuclease activity. | [5] |
| BPR3P0128 | Cap-snatching activity (likely targeting a cellular factor associated with PB2) | IC50 of 0.25 µM for inhibition of endoribonuclease activity. | [13] |
Experimental Protocols
In Vitro Cap-Snatching Assay
This assay recapitulates the cap-snatching process in a cell-free system to study the mechanism and screen for inhibitors.
I. Purification of Recombinant Influenza Virus RNA Polymerase Complex (PA, PB1, PB2)
-
Expression: Co-express tagged versions (e.g., His-tag, FLAG-tag) of the PA, PB1, and PB2 subunits in an appropriate expression system (e.g., insect cells using baculovirus or mammalian cells like HEK293T).
-
Lysis: Harvest cells and lyse them in a buffer containing a non-ionic detergent (e.g., NP-40), protease inhibitors, and RNase inhibitors.
-
Affinity Chromatography: Purify the polymerase complex using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or anti-FLAG M2 affinity gel for FLAG-tagged proteins).
-
Elution: Elute the bound complex using a suitable elution buffer (e.g., high concentration of imidazole (B134444) for His-tags or FLAG peptide for FLAG-tags).
-
Purity Assessment: Analyze the purity of the reconstituted polymerase complex by SDS-PAGE and Coomassie blue staining or Western blotting using antibodies specific for each subunit.
II. Cap-Snatching Reaction
-
Reaction Mixture: Prepare a reaction mixture containing the purified recombinant polymerase complex, a capped and labeled (e.g., 32P-labeled) model host pre-mRNA (e.g., globin mRNA), a viral RNA (vRNA) template, and a reaction buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and NTPs).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours to allow for cap-snatching and transcription to occur.
-
RNA Extraction: Stop the reaction and extract the RNA products using phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Analysis of Products: Analyze the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography. The appearance of a product corresponding to the elongated viral mRNA confirms successful cap-snatching.
PA Endonuclease Activity Assay
This assay specifically measures the cleavage activity of the PA subunit.
-
Expression and Purification of PA N-terminal Domain (PA-N): Express and purify the N-terminal domain of the PA subunit (containing the endonuclease active site) as described for the full polymerase complex.
-
Substrate Preparation: Prepare a short, single-stranded RNA or DNA substrate that is labeled on the 5' end (e.g., with 32P).
-
Endonuclease Reaction: Incubate the purified PA-N with the labeled substrate in a reaction buffer containing a divalent cation (Mn²⁺ is a potent activator).[5]
-
Analysis of Cleavage Products: Separate the reaction products on a denaturing polyacrylamide gel. The appearance of smaller, cleaved fragments indicates endonuclease activity. The intensity of these bands can be quantified to determine the enzymatic activity.
PB2 Cap-Binding Assay
This assay measures the ability of the PB2 subunit to bind to the m7G cap.
I. Filter-Binding Assay
-
Expression and Purification of PB2: Express and purify the full-length PB2 subunit or its cap-binding domain.
-
Binding Reaction: Incubate the purified PB2 protein with a radiolabeled cap analog (e.g., [α-32P]GTP) or a short, capped, and radiolabeled RNA oligonucleotide in a binding buffer.
-
Filtration: Pass the binding reaction mixture through a nitrocellulose membrane. Proteins and protein-ligand complexes will bind to the membrane, while unbound ligands will pass through.
-
Quantification: Quantify the amount of radiolabeled ligand retained on the membrane using a scintillation counter. The amount of retained radioactivity is proportional to the binding activity.
II. UV Cross-linking Assay
-
Substrate: Use a cap-labeled photoreactive RNA probe.
-
Binding and Cross-linking: Incubate the purified PB2 protein with the photoreactive probe and then expose the mixture to UV light to induce covalent cross-linking between the protein and the probe.
-
Analysis: Analyze the cross-linked products by SDS-PAGE and autoradiography. A radiolabeled band corresponding to the molecular weight of the PB2-RNA adduct confirms cap-binding.
Visualizing the Cap-Snatching Process
Graphviz diagrams provide a clear visual representation of the complex molecular interactions and workflows involved in influenza virus cap-snatching.
Caption: The molecular workflow of influenza virus cap-snatching.
Caption: Experimental workflow for an in vitro cap-snatching assay.
Conclusion and Future Directions
The cap-snatching mechanism is a hallmark of influenza virus replication and represents a critical vulnerability that can be exploited for antiviral drug development. The approval of the PA endonuclease inhibitor, baloxavir marboxil, validates this approach.[1] Future research should focus on further elucidating the regulatory aspects of cap-snatching, including the role of host factors and the interplay between viral transcription and replication. A deeper understanding of the structural dynamics of the RdRp during this process will also be invaluable for the design of next-generation inhibitors that can overcome potential resistance mechanisms. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance our knowledge of this fascinating viral mechanism and to develop novel strategies to combat influenza virus infections.
References
- 1. Structural insight into the essential PB1–PB2 subunit contact of the influenza virus RNA polymerase | The EMBO Journal [link.springer.com]
- 2. The PB2 Subunit of the Influenza Virus RNA Polymerase Affects Virulence by Interacting with the Mitochondrial Antiviral Signaling Protein and Inhibiting Expression of Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. sketchviz.com [sketchviz.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. The Crystal Structure of the PB2 Cap-binding Domain of Influenza B Virus Reveals a Novel Cap Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Graphs in molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. esrf.fr [esrf.fr]
Cap-Dependent Endonuclease: A Prime Antiviral Drug Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza and other segmented negative-strand RNA viruses, has emerged as a validated and highly promising target for novel antiviral drug development. Its critical role in the "cap-snatching" mechanism, a process by which the virus acquires a 5' cap structure from host cell pre-mRNAs to initiate transcription of its own genome, makes it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the CEN as an antiviral drug target, with a focus on its mechanism of action, the development of inhibitors such as baloxavir (B560136) marboxil, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.
Introduction to Cap-Dependent Endonuclease (CEN) as an Antiviral Target
The Influenza Virus Replication Cycle
Influenza viruses, belonging to the Orthomyxoviridae family, are enveloped viruses with a genome consisting of segmented negative-sense single-stranded RNA. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is responsible for both transcription and replication of the viral genome, which occurs in the nucleus of the infected host cell.
The "Cap-Snatching" Mechanism
A unique feature of influenza virus transcription is its reliance on host cell 5'-capped RNA primers. The viral RdRp initiates transcription through a process known as "cap-snatching".[1] This process begins with the PB2 subunit of the RdRp binding to the 5' cap of host pre-mRNAs.[2] Subsequently, the endonuclease activity, located within the N-terminal domain of the PA subunit, cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1][3] These capped fragments then serve as primers for the synthesis of viral mRNAs by the PB1 subunit.[1] This mechanism is essential for the virus as it ensures that the viral mRNAs are recognized and efficiently translated by the host cell's ribosomal machinery.
CEN: A Prime Target for Antiviral Intervention
The cap-snatching mechanism is an ideal target for antiviral drug development for several reasons:
-
Essential for Viral Replication: The endonuclease activity is absolutely required for the transcription of the viral genome and, consequently, for viral replication.[4]
-
Viral-Specific: The cap-snatching mechanism is unique to the virus and is not utilized by the host cell for its own mRNA synthesis, suggesting that inhibitors of this process are likely to have a high therapeutic index with minimal off-target effects.[5]
-
Conserved Active Site: The active site of the CEN is highly conserved across different influenza A and B virus strains, making it a suitable target for broad-spectrum antiviral agents.[6]
Mechanism of Action of CEN Inhibitors
Targeting the PA Subunit of the Viral RNA Polymerase
The endonuclease active site resides within the N-terminal domain of the PA subunit (PA-N).[3][6] Structural and biochemical studies have revealed that this domain contains a two-metal (typically manganese) dependent active site, which is a common feature of many nucleases.[3] Inhibitors of CEN typically function by chelating these metal ions in the active site, thereby preventing the cleavage of host cell mRNA.[5]
Baloxavir Marboxil: A First-in-Class CEN Inhibitor
Baloxavir marboxil (brand name Xofluza®) is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid, upon oral administration.[7][8] Baloxavir acid is a potent and selective inhibitor of the influenza virus CEN.[9][10] By binding to the active site of the PA endonuclease, baloxavir acid effectively blocks the cap-snatching process, thereby inhibiting viral gene transcription and replication.[8] Baloxavir marboxil was first approved in Japan and the United States in 2018 for the treatment of acute uncomplicated influenza.[7]
Quantitative Efficacy of CEN Inhibitors
The in vitro antiviral activity of CEN inhibitors is typically quantified by determining their 50% inhibitory concentration (IC50) in enzymatic assays or their 50% effective concentration (EC50) in cell-based assays.
In Vitro Antiviral Activity
The following table summarizes the in vitro activity of baloxavir acid against various influenza virus strains.
| Inhibitor | Virus Strain/Subtype | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| Baloxavir acid | Influenza A (H1N1)pdm09 | MDCK | Focus Reduction | 0.28 (median) | [11] |
| Baloxavir acid | Influenza A (H3N2) | MDCK | Focus Reduction | 0.16 (median) | [11] |
| Baloxavir acid | Influenza B/Victoria | MDCK | Focus Reduction | 3.42 (median) | [11] |
| Baloxavir acid | Influenza B/Yamagata | MDCK | Focus Reduction | 2.43 (median) | [11] |
| Baloxavir acid | Influenza A (H1N1) | - | Endonuclease Assay | 1.4 - 3.1 | [9] |
| Baloxavir acid | Influenza B | - | Endonuclease Assay | 4.5 - 8.9 | [9] |
Resistance-Associated Substitutions
As with other antiviral drugs, the emergence of resistance is a concern for CEN inhibitors. The most frequently observed amino acid substitution associated with reduced susceptibility to baloxavir is I38T in the PA subunit.[8][11]
| Inhibitor | Virus Strain/Subtype | PA Substitution | Assay Type | Fold Increase in IC50/EC50 | Reference |
| Baloxavir acid | Influenza A/PR/8/34 (H1N1) | I38T | Plaque Reduction | 54 | [11] |
| Baloxavir acid | Influenza A/PR/8/34 (H1N1) | I38T | Focus Reduction | 44 | [11] |
| Baloxavir acid | Influenza B/Quebec/MCV-11/2019 | I38T | - | 13.7 | [10][12] |
| Baloxavir acid | Recombinant Influenza B/Washington/02/2019 | I38T | - | 21.3 | [12] |
Key Experimental Protocols for CEN Inhibitor Evaluation
In Vitro CEN Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the endonuclease activity of the viral polymerase.
Principle: Purified viral ribonucleoproteins (vRNPs), which contain the polymerase complex, are incubated with a labeled RNA substrate in the presence of manganese ions and varying concentrations of the test compound. The cleavage of the RNA substrate is then quantified.
Detailed Protocol:
-
Preparation of vRNPs:
-
Propagate influenza virus (e.g., A/WSN/33 (H1N1)) in embryonated chicken eggs.[13]
-
Harvest the allantoic fluid and purify the virus particles by ultracentrifugation through a sucrose (B13894) cushion.[13]
-
Solubilize the purified virus particles with Triton X-100 and lysolecithin.[13]
-
Collect the vRNP fractions by ultracentrifugation. These fractions serve as the source of CEN activity.[13]
-
-
Endonuclease Reaction:
-
Prepare a reaction mixture containing the purified vRNPs, a labeled RNA substrate (e.g., a short, capped, and 32P-labeled RNA transcript like AlMV RNA 4), and a buffer containing MnCl2.[2][3]
-
Add varying concentrations of the test inhibitor or a vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 40 minutes).[3]
-
-
Analysis of RNA Cleavage:
-
Stop the reaction by adding a chelating agent such as EGTA.[3]
-
Separate the RNA products by denaturing polyacrylamide gel electrophoresis.[2]
-
Visualize the labeled RNA fragments by autoradiography.
-
Quantify the intensity of the cleaved product band to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
-
Cell-Based Plaque Reduction Assay
This assay determines the ability of a compound to inhibit the replication of infectious virus.
Principle: A confluent monolayer of susceptible cells is infected with influenza virus in the presence of varying concentrations of the test compound. The virus is allowed to replicate and spread to adjacent cells, forming localized areas of cell death known as plaques. The number of plaques is then counted to determine the viral titer.
Detailed Protocol:
-
Cell Seeding:
-
Virus Infection and Compound Treatment:
-
On the day of the assay, wash the confluent cell monolayer with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the test compound in virus growth medium (VGM).
-
Prepare a dilution of the virus stock in VGM that will produce approximately 50-100 plaque-forming units (PFU) per well.
-
In separate tubes, mix the virus dilution with an equal volume of the compound dilutions (or medium for the virus control).
-
Add 200 µL of the virus-compound mixture to each well and incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
-
Overlay and Incubation:
-
After the 1-hour incubation, aspirate the inoculum.
-
Overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel or agarose) mixed with VGM and the corresponding concentration of the test compound.[7]
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until plaques are visible.[7]
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formaldehyde.
-
Stain the cell monolayer with a solution like crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
-
Cell-Based Focus Reduction Assay
This assay is similar to the plaque reduction assay but uses immunostaining to detect infected cells, allowing for earlier and more sensitive detection.
Principle: Infected cells are detected using a specific primary antibody against a viral protein (e.g., nucleoprotein), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a substrate results in the formation of colored foci, which are then counted.
Detailed Protocol:
-
Cell Seeding and Infection:
-
Follow steps 1 and 2 of the Plaque Reduction Assay protocol.
-
-
Overlay and Incubation:
-
Immunostaining:
-
Fix the cells with a suitable fixative (e.g., 80% cold acetone).
-
Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100).[6]
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).[6]
-
Incubate with a primary antibody specific for an influenza virus protein (e.g., anti-influenza A nucleoprotein antibody).[6]
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
-
Focus Visualization and Counting:
-
Add a substrate for HRP, such as 3,3'-diaminobenzidine (B165653) (DAB), which will produce a colored precipitate in the infected cells.[6]
-
Count the number of foci in each well.
-
Calculate the percentage of focus reduction for each compound concentration compared to the virus control and determine the EC50 value.
-
Visualizing Key Processes
Signaling Pathway: The Cap-Snatching Mechanism
Caption: The influenza virus cap-snatching mechanism and the inhibitory action of baloxavir acid.
Experimental Workflow: Screening for CEN Inhibitors
Caption: A generalized workflow for the screening and identification of cap-dependent endonuclease inhibitors.
Logical Relationship: Emergence of Baloxavir Resistance
Caption: The logical progression leading to the emergence of baloxavir resistance in influenza virus.
Conclusion and Future Directions
The cap-dependent endonuclease is a clinically validated target for the development of new anti-influenza drugs. The success of baloxavir marboxil has paved the way for the discovery of other CEN inhibitors. Future research in this area will likely focus on:
-
Developing next-generation CEN inhibitors: The goal is to identify compounds with improved potency, a broader spectrum of activity, and a higher barrier to resistance.
-
Combination therapies: Investigating the use of CEN inhibitors in combination with other classes of antiviral drugs, such as neuraminidase inhibitors, to enhance efficacy and reduce the emergence of resistance.
-
Expanding to other viruses: The cap-snatching mechanism is also utilized by other segmented negative-strand RNA viruses, such as bunyaviruses and arenaviruses, making CEN a potential target for broad-spectrum antiviral agents against these emerging pathogens.[5][13]
This in-depth guide provides a solid foundation for researchers and drug development professionals working on the discovery and development of novel antiviral therapies targeting the cap-dependent endonuclease. The provided data and protocols can serve as a valuable resource for advancing this important field of research.
References
- 1. youtube.com [youtube.com]
- 2. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicacions.ub.edu [publicacions.ub.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring Influenza Neutralizing Antibody Responses to A(H3N2) Viruses in Human Sera by Microneutralization Assays Using MDCK-SIAT1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Influenza virus plaque assay [protocols.io]
- 8. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of Cap-dependent Endonuclease-IN-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-3 is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication. By targeting the PA subunit of the viral RNA polymerase complex, CEN-IN-3 effectively blocks the "cap-snatching" mechanism, a critical step in the synthesis of viral mRNA. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-influenza therapeutics.
Data Presentation
The in vitro efficacy of this compound and its analogs has been evaluated through various enzymatic and cell-based assays. The following tables summarize the key quantitative data, providing insights into the compound's potency and selectivity.
| Compound | CEN IC50 (nM)[1] | h-CEN IC50 (nM)[1] | Selectivity (h-CEN/CEN)[1] |
| This compound (VI-1) | 1.4 | >10000 | >7143 |
| Example I-1 | 2.1 | >10000 | >4762 |
| Example I-2 | 3.4 | >10000 | >2941 |
| Example I-3 | 1.8 | >10000 | >5556 |
| Baloxavir Acid | 2.0 | >10000 | >5000 |
Table 1: Inhibitory Activity of this compound and Analogs against Influenza A (H1N1) Cap-dependent Endonuclease. The data demonstrates the potent inhibitory activity of this compound against the viral enzyme and its high selectivity over the human cap-dependent endonuclease.
| Compound | EC50 (nM)[1] | CC50 (µM)[1] | Selectivity Index (SI = CC50/EC50)[1] |
| This compound (VI-1) | 0.7 | >10 | >14286 |
| Example I-1 | 1.5 | >10 | >6667 |
| Example I-2 | 2.5 | >10 | >4000 |
| Example I-3 | 1.1 | >10 | >9091 |
| Baloxavir Acid | 1.0 | >10 | >10000 |
Table 2: Antiviral Activity of this compound and Analogs in a Plaque Reduction Assay using Influenza A (H1N1) virus in MDCK cells. This table highlights the potent antiviral efficacy of this compound in a cellular context, along with its low cytotoxicity.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to enable replication and further investigation.
FRET-Based Cap-Dependent Endonuclease Enzymatic Assay
This assay quantitatively measures the inhibitory activity of compounds against the influenza virus cap-dependent endonuclease.
Materials:
-
Recombinant influenza A (H1N1) cap-dependent endonuclease
-
Human cap-dependent endonuclease (for selectivity profiling)
-
FRET substrate: 5'-fluorescently labeled and 3'-quenched oligonucleotide
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 2 mM DTT
-
Test compounds (e.g., this compound)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 0.5 µL of the compound solution to the wells of a 384-well plate.
-
Add 10 µL of the recombinant endonuclease enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity at an appropriate excitation and emission wavelength pair for the fluorophore used.
-
Incubate the plate at 37°C for 60 minutes and measure the fluorescence intensity again.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve with a suitable nonlinear regression model.
Influenza Plaque Reduction Assay
This cell-based assay determines the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A (H1N1) virus
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose (B213101) overlay medium
-
Crystal violet staining solution
-
Test compounds
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the influenza virus in serum-free DMEM.
-
Infect the confluent MDCK cell monolayers with the virus dilutions for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of the test compounds in the agarose overlay medium.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the infected cells with the compound-containing agarose medium.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percent plaque reduction for each compound concentration.
-
Determine the EC50 value, the concentration at which a 50% reduction in plaques is observed.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the test compounds on the host cells.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well plates
Procedure:
-
Seed MDCK cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the cell plates with the compound-containing medium.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each compound concentration relative to the untreated control.
-
Determine the CC50 value, the concentration at which a 50% reduction in cell viability is observed.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the action and study of this compound.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for the FRET-Based Endonuclease Assay.
Caption: Key Structural Features for Cap-dependent Endonuclease Inhibitor Activity.
References
Target Validation of Cap-Dependent Endonuclease in Influenza A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Cap-dependent endonuclease (CEN), an essential component of the influenza A virus RNA-dependent RNA polymerase (RdRp) complex, represents a clinically validated target for the development of novel antiviral therapeutics. Residing in the polymerase acidic (PA) subunit, the CEN is responsible for the "cap-snatching" mechanism, a process vital for the transcription of the viral genome. This guide provides an in-depth overview of the target validation of CEN, detailing its mechanism of action, experimental protocols for its characterization, and the current landscape of inhibitors. Quantitative data on inhibitor efficacy is presented, alongside visualizations of key pathways and experimental workflows to support drug discovery and development efforts in this area.
Introduction: The Role of Cap-Dependent Endonuclease in Influenza A Replication
Influenza A virus, a member of the Orthomyxoviridae family, orchestrates its replication and transcription within the nucleus of host cells.[1] The viral RdRp, a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, is central to this process.[2] To synthesize its own messenger RNA (mRNA) that can be translated by the host's ribosomal machinery, the virus utilizes a unique mechanism known as "cap-snatching".[1]
The process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs.[3] Following this, the endonuclease domain within the N-terminus of the PA subunit cleaves the host mRNA 10-13 nucleotides downstream from the cap.[2][4] This capped RNA fragment then serves as a primer for the transcription of the viral genome into mRNA, a reaction catalyzed by the PB1 subunit.[5] The CEN's absolute requirement for viral replication makes it a prime target for antiviral intervention.[6]
Signaling and Mechanistic Pathways
The cap-snatching mechanism is a multi-step process involving coordinated actions of the RdRp subunits and interaction with host factors. The following diagram illustrates the central role of the Cap-dependent endonuclease in the context of the influenza A virus replication cycle.
References
- 1. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Cap-Dependent Endonuclease in Influenza B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data required for the target validation of the cap-dependent endonuclease (CEN) of influenza B virus. CEN, an essential component of the viral RNA polymerase complex, represents a clinically validated target for novel antiviral therapeutics. This guide details the molecular rationale for targeting CEN, experimental protocols for its characterization, and quantitative analysis of inhibitor efficacy.
Introduction: The Rationale for Targeting Influenza B Cap-Dependent Endonuclease
Influenza B virus is a significant cause of seasonal epidemics, contributing to substantial morbidity and mortality worldwide.[1] The virus's replication machinery is a prime target for antiviral drug development. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is responsible for the transcription and replication of the viral RNA genome.[2][3]
A critical step in viral transcription is "cap-snatching," a process where the virus hijacks the 5' cap structures from host pre-mRNAs.[4][5] This process is initiated by the PB2 subunit binding to the host mRNA cap, followed by cleavage of the host mRNA 10-13 nucleotides downstream by the endonuclease activity residing in the N-terminal domain of the PA subunit (PA-N).[4][6] These capped fragments then serve as primers for the synthesis of viral mRNAs by the PB1 subunit.[5][7] The indispensable nature of this cap-snatching mechanism for viral replication makes the cap-dependent endonuclease (CEN) an attractive target for antiviral intervention.[8][9]
The clinical validation of CEN as a drug target has been unequivocally demonstrated by the approval and efficacy of baloxavir (B560136) marboxil (Xofluza®), a prodrug of baloxavir acid.[10][11][12] Baloxavir acid is a potent and selective inhibitor of the CEN of both influenza A and B viruses, demonstrating a novel mechanism of action distinct from neuraminidase inhibitors.[8][10][12]
Molecular Signaling and Experimental Workflow
The validation of influenza B CEN as a therapeutic target involves a multi-step process, beginning with the understanding of its role in the viral life cycle and progressing through in vitro and cell-based assays to evaluate the efficacy of potential inhibitors.
The mechanism of action of CEN inhibitors, such as baloxavir acid, involves the chelation of essential metal ions in the enzyme's active site, thereby blocking its endonuclease function. This prevents the generation of capped primers and ultimately inhibits viral gene transcription and replication.
Quantitative Data on CEN Inhibitor Efficacy
The following tables summarize the in vitro and cell-based efficacy of baloxavir acid against various influenza B virus strains. These data are critical for comparing the potency of different inhibitors and for monitoring the emergence of resistant variants.
Table 1: In Vitro Efficacy of Baloxavir Acid (BXA) against Influenza B CEN
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Baloxavir Acid | Enzymatic Assay | Recombinant Influenza B PA-N | 3.1 | [13] |
Table 2: Cell-Based Efficacy of Baloxavir Acid (BXA) against Influenza B Viruses
| Virus Lineage | Cell Line | Assay Type | EC50 (nM) | Reference(s) |
| B/Victoria | MDCK | Focus Reduction | 7.2 ± 3.5 | [10] |
| B/Yamagata | MDCK | Focus Reduction | 5.8 ± 4.5 | [10] |
| B/Victoria-like | MDCK-SIAT1 | Plaque Reduction | 18.9 ± 4.6 | [14] |
| B/Victoria-like (PA-I38T) | MDCK-SIAT1 | Plaque Reduction | 38.5 ± 4.2 | [14] |
| B/Victoria/2/1987-like | ST6GalI-MDCK | Plaque Reduction | 1.1 ± 0.2 | [4] |
| B/Victoria/2/1987-like (PA-I38T) | ST6GalI-MDCK | Plaque Reduction | 15.1 ± 2.7 | [4] |
EC50 values are presented as mean ± standard deviation where available.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the validation of influenza B CEN as a drug target.
Fluorescence Polarization Assay (FPA) for CEN Inhibition
Principle: This is a high-throughput biochemical assay to identify and characterize inhibitors that bind to the CEN active site. The assay measures the change in polarization of a fluorescently labeled ligand upon binding to the recombinant PA-N domain. Competitive inhibitors will displace the fluorescent ligand, resulting in a decrease in fluorescence polarization.[5][12]
Materials:
-
Recombinant, purified influenza B PA-N domain
-
Fluorescently labeled probe (e.g., a fluorescein-labeled 2,4-dioxobutanoic acid derivative)[12]
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 2 mM TCEP, 10% glycerol, pH 7.4)[15]
-
Test compounds
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation: Prepare serial dilutions of test compounds in assay buffer containing a constant concentration of DMSO (e.g., 1%).
-
Assay Setup: In a 384-well plate, add the assay buffer, the fluorescent probe at a concentration close to its Kd, and the recombinant PA-N protein.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include controls for no inhibition (DMSO only) and complete inhibition (a known potent inhibitor or no PA-N).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Influenza B Transcription Assay
Principle: This assay directly measures the synthesis of viral RNA in a cell-free system, providing a functional readout of CEN activity. Inhibition of CEN will prevent the generation of capped primers, thus inhibiting viral RNA transcription.
Materials:
-
Purified influenza B ribonucleoprotein (RNP) complexes
-
Capped RNA donor (e.g., Alfalfa Mosaic Virus RNA 4)
-
Radiolabeled nucleotides (e.g., [α-³²P]GTP)
-
Reaction buffer
-
Test compounds
-
Polyacrylamide gels for electrophoresis
-
Phosphorimager
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified influenza B RNPs, capped RNA donor, and reaction buffer.
-
Compound Addition: Add the test compound at various concentrations or a vehicle control.
-
Initiation of Transcription: Add the mixture of nucleotides, including the radiolabeled nucleotide, to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
RNA Extraction: Stop the reaction and extract the RNA products.
-
Analysis: Separate the RNA products by polyacrylamide gel electrophoresis and visualize the radiolabeled transcripts using a phosphorimager.
-
Quantification: Quantify the amount of newly synthesized viral RNA in the presence and absence of the inhibitor to determine the IC50.
Plaque Reduction Assay
Principle: This is a classic virological assay that measures the ability of a compound to inhibit the replication of infectious virus particles. The number and size of plaques (zones of cell death) formed in a cell monolayer are quantified.[9][16]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza B virus stock
-
Cell culture medium (e.g., DMEM)
-
Serum-free medium with TPCK-trypsin
-
Semi-solid overlay (e.g., agarose (B213101) or Avicel)
-
Test compounds
-
Crystal violet staining solution
-
12-well or 6-well plates
Protocol:
-
Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium. Mix a standardized amount of influenza B virus (to produce 50-100 plaques per well) with each compound dilution and incubate for 1 hour.
-
Infection: Wash the cell monolayer and infect with the virus-compound mixture for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Reporter Gene Assay
Principle: This assay utilizes a recombinant influenza B virus or a minigenome system where a viral gene is replaced with a reporter gene (e.g., luciferase or green fluorescent protein). The expression of the reporter gene is dependent on viral polymerase activity, providing a quantitative measure of viral transcription and replication.[1][2][17]
Materials:
-
HEK293T or A549 cells
-
Plasmids encoding the influenza B PB1, PB2, PA, and NP proteins
-
A plasmid containing a reporter gene flanked by the influenza B viral UTRs under the control of a Pol I promoter.
-
Transfection reagent
-
Reporter gene assay system (e.g., luciferase assay kit)
-
Luminometer or fluorescence plate reader
-
Test compounds
Protocol:
-
Transfection: Co-transfect the cells with the plasmids encoding the influenza B polymerase components, NP, and the reporter minigenome.
-
Compound Treatment: After transfection, treat the cells with serial dilutions of the test compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of reporter gene expression for each compound concentration. Determine the EC50 value from the dose-response curve.
Conclusion
The cap-dependent endonuclease of influenza B virus is a well-validated and highly attractive target for the development of novel antiviral drugs. The methodologies outlined in this guide provide a robust framework for the identification, characterization, and optimization of CEN inhibitors. A thorough understanding of the biochemical and cell-based assays, coupled with rigorous quantitative analysis, is essential for advancing new therapeutic candidates from the laboratory to the clinic. The continued exploration of this target holds significant promise for improving the management of seasonal influenza.
References
- 1. Frontiers | A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. benchchem.com [benchchem.com]
- 17. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cap-dependent Endonuclease-IN-3 Binding to the Influenza PA Subunit
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus polymerase, a heterotrimeric complex composed of subunits PA, PB1, and PB2, is essential for the replication and transcription of the viral RNA genome. A key step in viral transcription is "cap-snatching," a process whereby the virus hijacks the 5' cap structures from host pre-mRNAs. This critical function is carried out by the cap-dependent endonuclease located in the N-terminal domain of the polymerase acidic (PA) subunit. The active site of this endonuclease contains a conserved histidine residue and a cluster of three acidic residues that coordinate two divalent metal ions, typically manganese (Mn²⁺). This enzymatic activity is a prime target for the development of novel anti-influenza therapeutics.
This technical guide focuses on Cap-dependent endonuclease-IN-3 , a potent inhibitor of this viral enzyme. This compound is identified as compound VI-1 in patent WO2019141179A1, filed by Janssen R&D Ireland. This document provides a detailed overview of its binding characteristics, the experimental protocols used for its evaluation, and a visualization of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound (compound VI-1) against the influenza A virus polymerase has been quantified through biochemical and cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| Assay Type | Virus Strain/Target | Inhibitor | IC₅₀ (nM) | Reference |
| Biochemical Assay | Influenza A/WSN/33 PA Subunit | This compound (VI-1) | 1.5 | Patent WO2019141179A1 |
| Cell-Based Assay | Influenza A/WSN/33 | This compound (VI-1) | 0.8 | Patent WO2019141179A1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols used to determine the inhibitory activity of this compound.
Biochemical Endonuclease Inhibition Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of the isolated PA endonuclease domain.
a) Protein Expression and Purification:
-
The N-terminal domain of the influenza A/WSN/33 PA subunit (amino acids 1-209) is cloned into an expression vector with a purification tag (e.g., 6x-His tag).
-
The protein is expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA agarose), followed by size-exclusion chromatography to ensure homogeneity.
b) Endonuclease Assay Protocol:
-
The assay is performed in a buffer containing 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MnCl₂, and 1 mM DTT.
-
The purified PA endonuclease domain is pre-incubated with varying concentrations of this compound (or DMSO as a control) for 15 minutes at room temperature.
-
A fluorescently labeled single-stranded RNA or DNA substrate is added to initiate the reaction.
-
The reaction is incubated at 37°C for 1 hour.
-
The reaction is stopped by the addition of EDTA.
-
The cleavage of the substrate is measured by a suitable method, such as fluorescence polarization or gel electrophoresis.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Antiviral Assay
This assay evaluates the inhibitor's efficacy in a cellular context, measuring its ability to inhibit viral replication in cultured cells.
a) Cell Culture and Virus Propagation:
-
Madin-Darby Canine Kidney (MDCK) cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Influenza A/WSN/33 virus stocks are prepared by infecting MDCK cells and harvesting the supernatant. The viral titer is determined by a plaque assay or TCID₅₀ assay.
b) Antiviral Activity Assay:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed with PBS and infected with influenza A/WSN/33 at a specific multiplicity of infection (MOI).
-
Immediately after infection, the cells are treated with serial dilutions of this compound (or DMSO as a control) in a serum-free medium containing trypsin.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
The antiviral activity is determined by measuring the inhibition of virus-induced cytopathic effect (CPE) or by quantifying the viral yield using a plaque assay, TCID₅₀ assay, or RT-qPCR for viral RNA.
-
IC₅₀ values are calculated from the dose-response curves.
Visualizations
Signaling Pathway: Influenza Virus Cap-Snatching Mechanism
The following diagram illustrates the cap-snatching process, which is the target of this compound.
Caption: Mechanism of influenza virus cap-snatching and inhibition by this compound.
Experimental Workflow: Biochemical Endonuclease Inhibition Assay
This diagram outlines the steps involved in the biochemical assay to determine the IC₅₀ of an inhibitor.
Caption: Workflow for the biochemical assay of PA endonuclease inhibition.
Experimental Workflow: Cell-Based Antiviral Assay
The following diagram details the workflow for assessing the antiviral efficacy of an inhibitor in a cellular environment.
Caption: Workflow for the cell-based influenza virus replication inhibition assay.
The Structural Basis of Influenza Virus Cap-Dependent Endonuclease: A Technical Guide for Therapeutic Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus, a persistent global health threat, relies on a unique "cap-snatching" mechanism to transcribe its genome within host cells. A key enzyme in this process is the cap-dependent endonuclease, an essential component of the viral RNA-dependent RNA polymerase (RdRp) complex. This endonuclease cleaves the 5' cap from host pre-mRNAs, generating a primer for the synthesis of viral mRNA.[1][2][3] Its critical role in viral replication makes the cap-dependent endonuclease a prime target for the development of novel anti-influenza therapeutics.[4][5] This technical guide provides an in-depth overview of the structural biology of the influenza virus cap-dependent endonuclease, its mechanism of action, key experimental methodologies for its study, and its targeting by inhibitors.
Structure and Function of the Cap-Dependent Endonuclease
The endonuclease activity of the influenza virus polymerase resides within the N-terminal domain of the PA subunit, referred to as PA-N.[6][7] The PA-N domain folds into a distinct α/β architecture, featuring a central twisted plane of five mixed β-strands surrounded by seven α-helices.[8] A prominent feature of this structure is a negatively charged cavity that forms the active site and houses a crucial metal-binding site.[8]
The active site of the PA endonuclease contains a PD-(D/E)XK nuclease superfamily motif.[9] Mutational analyses have identified several key acidic residues, including His41, Glu80, Asp108, and Glu119, that are essential for coordinating divalent metal ions, typically two manganese (Mn²⁺) ions, which are critical for catalytic activity.[9][10] The enzyme exhibits a significantly higher affinity for Mn²⁺ over magnesium (Mg²⁺) ions.[6][9] Lys134 has been identified as a putative catalytic residue.[9]
The cap-snatching process is a coordinated effort involving all three subunits of the RdRp (PA, PB1, and PB2). The process begins with the PB2 subunit recognizing and binding to the 5' cap of a host pre-mRNA.[2][11] Subsequently, the PA endonuclease cleaves the host mRNA 10 to 13 nucleotides downstream from the cap.[2][11] This capped RNA fragment then serves as a primer for the PB1 subunit, the catalytic core of the polymerase, to initiate the transcription of viral mRNA.[11]
Quantitative Data Summary
A wealth of structural and biochemical data has been generated to elucidate the function of the influenza cap-dependent endonuclease and the mechanism of its inhibition. The following tables summarize key quantitative data from various studies.
Table 1: Crystal Structure Resolutions of PA Endonuclease (PA-N)
| PDB ID | Description | Resolution (Å) | Organism |
| 6FS6 | PA endonuclease in complex with Baloxavir (B560136) | Not specified in provided context | Influenza A virus |
| 5WA7 | PA endonuclease in complex with inhibitor 9b (SRI-30101) | 2.20 | Influenza A virus (A/California/04/2009(H1N1))[12] |
| 5WE7 | PA endonuclease in complex with inhibitor SRI-29782 | 2.12 | Influenza A virus (A/California/04/2009(H1N1))[13] |
| 2W69 | PA-Nter from Influenza A/Victoria/3/1975 | Not specified in provided context | Influenza A virus (A/Victoria/3/1975) |
| Not specified | PA-N from an avian influenza H5N1 virus | 2.2 | Avian influenza H5N1 virus[14] |
Table 2: Inhibitor Binding and Activity Data
| Inhibitor | Target | Assay Type | Value | Notes |
| Baloxavir acid (BXA) | Wild-type PA-N | Spectral Shift | Kd = 343 nM | Tighter binding interaction measured in the study.[15] |
| Baloxavir acid (BXA) | I38T mutant PA-N | Spectral Shift | 27-fold reduction in affinity | Consistent with previous reports of a 30- to 50-fold reduction.[15] |
| Baloxavir acid (BXA) | E23K mutant PA-N | Spectral Shift | 79-fold reduction in affinity | [15] |
| Baloxavir acid (BXA) | Wild-type PA-N | Thermal Shift (ΔTM) | 22.7 °C | At 200 µM concentration.[16] |
| Baloxavir acid (BXA) | I38T mutant PA-N | Thermal Shift (ΔTM) | 14.9 °C | ~8 °C lower than wild-type, indicating less stable interaction.[16] |
| Baloxavir acid (BXA) | E23K mutant PA-N | Thermal Shift (ΔTM) | 19.8 °C | <3 °C difference compared to wild-type.[16] |
| Compound 23 | Wild-type PA-N | Enzyme-based assay | IC50 = 47 pM | [15][17] |
| Compound 23 | Wild-type PA-N | Thermal Shift (ΔTM) | 17.8 °C | At 200 µM concentration.[15] |
| Compound 23 | I38T mutant PA-N | Thermal Shift (ΔTM) | 12.9 °C | At 200 µM concentration.[15] |
| Compound 23 | E23K mutant PA-N | Thermal Shift (ΔTM) | 10.2 °C | At 200 µM concentration.[15] |
| Fluorescein-labeled compound | PA-N | Fluorescence Polarization | Kd = 0.378 µM | Used as a probe in a high-throughput assay.[18] |
| 2,4-dioxo-4-phenylbutanoic acid (DPBA) | PA-N | FRET-based assay | Dose-dependent inhibition | Used as a positive control inhibitor.[19] |
| Baloxavir acid (BXA) | Influenza B Polymerase heterotrimer | Enzyme kinetics | Kiapp = 12 nM | [10] |
| Baloxavir acid (BXA) | I38T mutant Influenza B Polymerase | Enzyme kinetics | ~18-fold increase in Kiapp | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to study the influenza cap-dependent endonuclease.
X-ray Crystallography of PA-N in Complex with Ligands
This protocol describes the general steps for determining the crystal structure of the PA-N domain, often in complex with inhibitors or nucleic acid substrates.
a. Protein Expression and Purification:
-
The PA-N endonuclease construct (e.g., residues 1-209 of the PA subunit from a specific influenza strain) is cloned into an expression vector (e.g., pET28a+) with an N-terminal His-tag.[20]
-
The vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[20]
-
Protein expression is induced with IPTG and allowed to proceed overnight at a reduced temperature (e.g., 18°C).[20]
-
Cells are harvested, lysed, and the protein is purified using HisTrap affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.[20]
b. Crystallization:
-
The purified protein is concentrated to an appropriate concentration (e.g., ~10 mg/ml).[20]
-
For co-crystallization, the protein is incubated with the ligand (inhibitor or oligonucleotide) prior to setting up crystallization trials.[15]
-
Crystallization is typically performed using the hanging drop vapor diffusion method, screening a variety of crystallization conditions.[20]
-
Crystals are cryo-protected before being flash-frozen in liquid nitrogen for data collection.[20]
c. Data Collection and Structure Determination:
-
X-ray diffraction data are collected at a synchrotron source.
-
The collected data are processed, and the structure is solved by molecular replacement using a known PA-N structure as a search model.
-
The model is refined, and the ligand is built into the electron density map.
Fluorescence Resonance Energy Transfer (FRET)-Based Endonuclease Assay
This high-throughput assay is used to screen for inhibitors of the endonuclease activity.
a. Assay Principle:
-
A single-stranded DNA or RNA oligonucleotide probe is synthesized with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.[19][21]
-
In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal.
-
Upon cleavage of the probe by the PA endonuclease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[19]
b. Protocol:
-
Reactions are set up in a 96- or 384-well plate format.
-
Each well contains the FRET probe at a specific concentration (e.g., 200 nM) in a reaction buffer (e.g., 50 mM HEPES pH 7.8, 150 mM NaCl, 1 mM MnCl₂).[19]
-
The purified PA-N enzyme is added to initiate the reaction.
-
For inhibitor screening, the enzyme is pre-incubated with the test compounds before the addition of the FRET probe.
-
Fluorescence intensity is measured over time using a plate reader. A decrease in the rate of fluorescence increase indicates inhibition of endonuclease activity.
Fluorescence Polarization (FP) Assay for Inhibitor Binding
This assay is used to identify and characterize small molecules that bind to the PA-N active site.
a. Assay Principle:
-
A small, fluorescently labeled molecule (probe) that binds to the active site of the PA-N is used.[18]
-
When the probe is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization.
-
Upon binding to the much larger PA-N protein, the tumbling rate of the probe decreases significantly, leading to an increase in fluorescence polarization.[18]
-
Test compounds that compete with the fluorescent probe for binding to the active site will displace the probe, causing a decrease in fluorescence polarization.
b. Protocol:
-
Reactions are performed in a suitable microplate format.
-
Each well contains the purified PA-N protein and the fluorescent probe at optimized concentrations in an appropriate buffer.
-
Test compounds are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with polarizing filters. A decrease in polarization indicates that the test compound has displaced the fluorescent probe and is a potential binder.
Visualizing Key Processes
Diagrams are essential for understanding complex biological pathways and experimental workflows. The following sections provide Graphviz DOT scripts to generate such diagrams.
Cap-Snatching Mechanism
This diagram illustrates the sequential steps of the cap-snatching process, from host pre-mRNA recognition to the generation of a primer for viral transcription.
Caption: The cap-snatching mechanism of influenza virus.
Experimental Workflow for Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing inhibitors of the influenza cap-dependent endonuclease.
Caption: A typical workflow for influenza endonuclease inhibitor discovery.
Conclusion
The cap-dependent endonuclease of the influenza virus is a well-validated and highly attractive target for antiviral drug development. A deep understanding of its structure, function, and mechanism of action, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design of novel inhibitors. The continued application of structural biology techniques, coupled with innovative screening assays, will undoubtedly pave the way for the next generation of anti-influenza therapeutics that can combat seasonal epidemics and potential pandemics.
References
- 1. researchgate.net [researchgate.net]
- 2. Cap snatching - Wikipedia [en.wikipedia.org]
- 3. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 4. Identification of Influenza PAN Endonuclease Inhibitors via 3D-QSAR Modeling and Docking-Based Virtual Screening | MDPI [mdpi.com]
- 5. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 6. Mutational and metal binding analysis of the endonuclease domain of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Mutational and Metal Binding Analysis of the Endonuclease Domain of the Influenza Virus Polymerase PA Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. escholarship.org [escholarship.org]
- 17. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Cap-Snatching: A Technical Guide to the Two-Metal Ion Catalytic Mechanism of Influenza Endonuclease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the catalytic core of the influenza virus's cap-snatching endonuclease, a critical enzyme for viral transcription and a prime target for antiviral therapeutics. We will dissect the two-metal ion mechanism, present key quantitative data, detail experimental protocols for its study, and visualize the intricate molecular processes involved.
Introduction: The Cap-Snatching Imperative
Influenza, a segmented negative-strand RNA virus, replicates within the nucleus of host cells. To translate its genetic information, the virus must produce messenger RNAs (mRNAs) that are recognizable by the host's ribosomal machinery. This requires a 5' cap structure, which the virus pilfers from host pre-mRNAs in a process termed "cap-snatching".[1] The central executioner of this mechanism is a viral endonuclease, an enzymatic activity residing within the N-terminal domain of the Polymerase Acidic (PA) subunit (PA-Nter) of the viral RNA-dependent RNA polymerase (RdRp) heterotrimer.[1][2] This endonuclease cleaves host pre-mRNAs 10-13 nucleotides downstream of the 5' cap, generating capped primers essential for the initiation of viral mRNA synthesis.[1] The catalytic activity of this endonuclease is strictly dependent on the presence of divalent metal ions, employing a sophisticated two-metal ion mechanism for phosphodiester bond hydrolysis.[3][4] Understanding this mechanism is paramount for the rational design of next-generation influenza inhibitors, such as the successful drug Baloxavir marboxil, which directly targets this active site.[5]
The Endonuclease Active Site: A Precise Metallic Heart
The catalytic center of the PA endonuclease is characterized by a highly conserved active site that coordinates two divalent metal ions.[6] This active site belongs to the PD-(D/E)XK family of nucleases.[5] High-resolution crystal structures have revealed that the active site comprises a cluster of conserved acidic residues and a histidine, which are responsible for positioning the two catalytic metal ions.
The key residues involved in metal ion coordination are:
-
His41
-
Glu80
-
Asp108
-
Glu119
-
Lys134 (acting as a general catalyst)[7]
These residues create two distinct metal binding sites, typically designated M1 and M2. Calorimetry studies have shown that the active site preferentially binds two Mn²⁺ ions.[6] Structural analyses confirm the presence of two manganese ions separated by approximately 3.8 Å.[4]
The specific coordination is as follows[4]:
-
Metal Site 1 (M1): Coordinated by Glu80, Asp108, and two water molecules.
-
Metal Site 2 (M2): Coordinated by His41, Asp108, Glu119, and the carbonyl oxygen of Ile120.
Asp108 and Glu119 play a crucial bridging role, coordinating both metal ions, which is a hallmark of two-metal ion catalysis.
The Two-Metal Ion Catalytic Mechanism
The canonical two-metal ion mechanism for phosphodiester bond cleavage by the PA endonuclease involves a coordinated attack on the target RNA. The two metal ions (referred to as A and B) play distinct but synergistic roles in the catalytic cycle.
-
Nucleophile Activation: Metal A lowers the pKa of a coordinating water molecule, activating it to become a potent nucleophile (a hydroxide (B78521) ion). The catalytic residue Lys134 may also assist in this deprotonation step.[8]
-
Substrate Binding & Stabilization: The target phosphodiester bond of the host pre-mRNA binds in the active site, with the scissile phosphate (B84403) group positioned between the two metal ions. Both metal ions coordinate the non-bridging oxygen atoms of the phosphate group. This interaction neutralizes the negative charge on the phosphate, alleviating electrostatic repulsion and stabilizing the transition state.
-
Nucleophilic Attack: The activated hydroxide ion performs a nucleophilic attack on the phosphorus atom of the scissile phosphate.
-
Transition State Stabilization: The pentacovalent transition state formed during the reaction is stabilized by both metal ions.
-
Leaving Group Protonation: Metal B is thought to play a role in stabilizing the 3'-oxyanion leaving group, facilitating its protonation by a nearby water molecule to generate a new 3'-hydroxyl group.
-
Product Release: The cleavage results in two products: a 5'-phosphate fragment and a 3'-hydroxyl fragment (the capped primer), which are subsequently released.
Quantitative Data Presentation
The catalytic efficiency and metal preference of the PA endonuclease have been characterized through various biochemical and structural studies.
Table 1: Structural Data of the Active Site
| Parameter | Value | Source PDB ID |
| Metal Ion Type | Mn²⁺ | 2W69 |
| Number of Metal Ions | 2 | 2W69 |
| Inter-metal Distance | ~3.8 Å | 2W69 |
Data derived from crystallographic analysis of the PA N-terminal domain.[4]
Table 2: Kinetic Parameters of Endonuclease Activity
| Enzyme Complex | Substrate | Metal Ion | K_m (nM) | k_cat (s⁻¹) | Max Reaction Rate (nM/min) |
| PA/PB1/PB2 Trimer | RNA-FRET | Mn²⁺ | 150 ± 11 | (1.4 ± 0.2) x 10⁻³ | - |
| Isolated PA-Nter | ssDNA | Mn²⁺ | - | - | 1.38 ± 0.34 |
| Isolated PA-Nter | ssDNA | Mg²⁺ | - | - | 0.81 ± 0.38 |
Kinetic data varies based on the enzyme construct (isolated domain vs. full trimer) and the substrate used (RNA vs. DNA).[3]
Table 3: Divalent Cation Preference
| Parameter | Observation |
| Relative Activity | Activity with Mn²⁺ is ~27-fold higher than with Mg²⁺ for the trimeric polymerase.[4] |
| Binding Affinity | The PA-Nter active site has a ~500-fold higher affinity for Mn²⁺ than for Mg²⁺ ions.[6] |
Despite the higher in vitro activity and affinity for Mn²⁺, the high intracellular concentration of Mg²⁺ suggests it may be the more biologically relevant cofactor.[8]
Experimental Protocols
Studying the PA endonuclease requires robust methods for protein expression, purification, and activity assessment. Below are detailed methodologies synthesized from published literature.
Expression and Purification of Recombinant PA N-terminal Domain (PA-Nter)
This protocol describes the expression of His-tagged PA-Nter in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
Detailed Steps:
-
Cloning: The DNA sequence encoding residues 1-209 of the influenza PA subunit is cloned into a pET series expression vector (e.g., pET28a+), which incorporates an N-terminal Hexa-histidine (6xHis) tag for purification.[5]
-
Expression: The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium. Cells are grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-20°C) to enhance protein solubility.
-
Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors) and lysed by sonication on ice.
-
Purification: The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni²⁺-NTA affinity column pre-equilibrated with lysis buffer. The column is washed extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged PA-Nter is then eluted using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Final Polish & Storage: Eluted fractions are analyzed by SDS-PAGE. Pure fractions are pooled, concentrated, and may be subjected to a final polishing step using size-exclusion chromatography. The purified protein is then dialyzed into a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT) and stored at -80°C.
Gel-Based Endonuclease Activity Assay
This assay provides a direct, visual assessment of nucleic acid cleavage by PA-Nter.
Materials:
-
Purified PA-Nter protein
-
Substrate: A single-stranded RNA or DNA oligonucleotide (e.g., 30-50 nt) or a plasmid (e.g., M13mp18 ssDNA).[9]
-
Reaction Buffer: 20 mM HEPES (pH 7.5-7.9), 100 mM KCl or Sodium Acetate, 2 mM DTT.[10]
-
Metal Cofactor: 1 mM MnCl₂ or MgCl₂.[10]
-
Stop Solution: 2X RNA loading dye containing formamide (B127407) and EDTA (e.g., 20 mM).
-
Analysis: Agarose gel (for plasmids) or denaturing polyacrylamide gel (for oligonucleotides).
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, metal cofactor, and substrate RNA/DNA.
-
Initiate the reaction by adding the purified PA-Nter enzyme to the mixture. A typical reaction might contain 1-15 µM of PA-Nter and a corresponding amount of substrate.[9]
-
Incubate the reaction at 37°C. Incubation times can range from 40 minutes to several hours, depending on the enzyme's activity and substrate concentration.[4]
-
Terminate the reaction by adding an equal volume of stop solution. The high concentration of EDTA chelates the metal ions, inactivating the endonuclease.
-
Heat the samples at 80-95°C for 5 minutes to denature the nucleic acids.
-
Analyze the cleavage products by gel electrophoresis. For radioactively labeled oligonucleotide substrates, visualize the results using autoradiography. For unlabeled substrates, use a nucleic acid stain like ethidium (B1194527) bromide or SYBR Gold.
-
A control reaction lacking the PA-Nter enzyme should be run in parallel to ensure the substrate is not degrading non-enzymatically.
Conclusion and Future Directions
The two-metal ion catalytic mechanism of the influenza cap-snatching endonuclease is a well-established and fundamental process in the viral life cycle. The precise coordination of two divalent metal ions, preferably Mn²⁺, by a conserved set of active site residues facilitates the hydrolytic cleavage of host pre-mRNAs with high efficiency. This enzyme's essential nature and highly conserved active site have solidified its position as a premier target for antiviral drug development.
Future research will likely focus on several key areas:
-
Dynamic Structural Changes: Capturing high-resolution structures of the endonuclease in complex with various RNA substrates and at different stages of the catalytic cycle to better understand the dynamic conformational changes that occur.
-
Inhibitor Resistance: Elucidating the structural and mechanistic basis of resistance to current endonuclease inhibitors, such as Baloxavir, to guide the development of next-generation drugs that can overcome this challenge.
-
Host Factor Interactions: Investigating how the endonuclease activity is regulated within the context of the full RdRp complex and its interactions with host cellular factors.
A continued, deep understanding of this elegant molecular machine will be instrumental in the ongoing effort to combat influenza virus infections worldwide.
References
- 1. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Recombinant PA Endonuclease Domain Protein of Influenza A Virus and Its Application for Glycobiology Research | Springer Nature Experiments [experiments.springernature.com]
- 3. New Insight into Metal Ion-Driven Catalysis of Nucleic Acids by Influenza PA-Nter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publicacions.ub.edu [publicacions.ub.edu]
- 5. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutational and metal binding analysis of the endonuclease domain of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Recombinant PA Endonuclease Domain Protein of Influenza A Virus and Its Application for Glycobiology Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influenza Virus Polymerase Complex: An Update on Its Structure, Functions, and Significance for Antiviral Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 10. Characterization of PA-N terminal domain of Influenza A polymerase reveals sequence specific RNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Patent and Intellectual Property Landscape of Cap-dependent Endonuclease-IN-3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of novel influenza virus strains necessitates the development of new antiviral therapeutics with unique mechanisms of action. Cap-dependent endonuclease inhibitors represent a significant advancement in this area, targeting a critical viral enzyme essential for replication. This whitepaper provides a detailed technical overview of the intellectual property surrounding Cap-dependent endonuclease-IN-3, a potent inhibitor in this class. We delve into the core patent landscape, present available quantitative data, outline key experimental methodologies, and visualize the underlying biological pathways and research workflows. This guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the technological and intellectual property framework of this promising antiviral compound.
Introduction to Cap-dependent Endonuclease Inhibition
Influenza viruses, responsible for seasonal epidemics and occasional pandemics, utilize a unique "cap-snatching" mechanism to initiate the transcription of their genome. This process is mediated by the cap-dependent endonuclease (CEN) activity of the viral RNA-dependent RNA polymerase (RdRp), which resides in the polymerase acidic (PA) subunit.[1][2] The CEN cleaves the 5' cap from host pre-mRNAs, and the resulting capped fragments are used as primers for viral mRNA synthesis.[2][3] This fundamental dependence on the host transcription machinery makes the cap-dependent endonuclease an attractive target for antiviral drug development.[4]
This compound is a potent inhibitor of this viral enzyme.[5] By blocking the cap-snatching process, it effectively halts viral replication, offering a mechanism of action distinct from existing neuraminidase inhibitors.[1]
Patent and Intellectual Property Landscape
The primary patent covering this compound is WO2019141179A1 , titled "Pyridone derivative, its composition and application as anti-influenza virus drug."[5]
Key Intellectual Property Aspects:
-
Compound Claimed: this compound is specifically identified as compound VI-1 within this patent.[5]
-
Core Structure: The patent claims a series of substituted polycyclic pyridone derivatives. These compounds are structurally related to the approved antiviral drug Baloxavir marboxil.
-
Therapeutic Use: The patent covers the use of these compounds for the treatment and prevention of influenza A and influenza B virus infections.[5]
-
Pharmaceutical Compositions: The intellectual property also extends to pharmaceutical compositions containing these pyridone derivatives.
The development of novel polycyclic pyridone derivatives with independent intellectual property is a key strategy to expand the therapeutic arsenal (B13267) against influenza, particularly in light of potential resistance to existing drugs like Baloxavir marboxil.[6]
Quantitative Data
The following tables summarize the available quantitative data for cap-dependent endonuclease inhibitors, providing a comparative overview of their potency.
Table 1: In Vitro Inhibitory Activity of Baloxavir and Related Compounds [7]
| Compound | Target | IC50 (μM) |
| Baloxavir | Cap-dependent Endonuclease | 7.45 |
| Compound I-4 | Cap-dependent Endonuclease | 3.29 |
| Compound II-2 | Cap-dependent Endonuclease | 1.46 |
| Compound III-8 | Cap-dependent Endonuclease | 6.86 |
Table 2: In Vitro Antiviral Activity of a Novel Pyridone Derivative (10a) [6]
| Virus Strain | IC50 (nM) | TC50 (nM) | Selectivity Index (SI = TC50/IC50) |
| A/Fort Monmouth/1/1947 (H1N1) | 0.38 | >1000 | >2631 |
| A/Wuhan Hanfang/359/1995 (H3N2) | 0.52 | >1000 | >1923 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research and development of cap-dependent endonuclease inhibitors.
Cap-dependent Endonuclease Activity Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of the cap-dependent endonuclease.
Principle: A synthetic RNA oligonucleotide is labeled with a fluorophore at the 5' end and a quencher at the 3' end. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the endonuclease, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[8]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 1 mM MgCl₂, 50 mM NaCl, 1 mM dithiothreitol, 0.05% Tween 20, and 50 mM Tris-HCl, pH 7.8.[4]
-
Substrate Addition: Add the FRET-labeled RNA substrate to the reaction buffer at a final concentration of 3 nM.[4]
-
Enzyme and Inhibitor Addition: Add the purified recombinant cap-dependent endonuclease protein. For inhibitor testing, pre-incubate the enzyme with varying concentrations of the test compound (e.g., this compound) before adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.[4]
-
Reaction Termination: Stop the reaction by adding an excess of EDTA.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a suitable plate reader. The increase in fluorescence is proportional to the endonuclease activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the endonuclease activity by 50%.[7]
Influenza Virus Replication Assay (Plaque Reduction Assay)
This cell-based assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Principle: A monolayer of susceptible cells is infected with influenza virus in the presence of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then quantified.
Protocol:
-
Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 6-well plates and grow to confluency.[9]
-
Virus Inoculation: Inoculate the cell monolayers with a known amount of influenza virus (e.g., 70 plaque-forming units per well).[9]
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.[9]
-
Compound Addition: Remove the inoculum and overlay the cells with a medium containing 0.5% agarose, 2 μg/ml trypsin, and serial dilutions of the test compound.[9]
-
Incubation: Incubate the plates for 2 days at 35°C in a humidified 5% CO₂ incubator.[9]
-
Plaque Visualization: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
In Vivo Efficacy Study in Mice
This animal model is used to evaluate the therapeutic efficacy of an antiviral compound against influenza virus infection.
Principle: Mice are infected with a lethal dose of influenza virus and then treated with the test compound. The efficacy is assessed by monitoring survival rates, body weight changes, and lung viral titers.
Protocol:
-
Animal Model: Use specific-pathogen-free female BALB/c mice.[10]
-
Virus Infection: Intranasally infect the mice with a predetermined lethal dose of influenza virus.
-
Compound Administration: Administer the test compound (e.g., orally) at various dosages, typically starting 4 hours before or shortly after virus exposure and continuing for a specified duration (e.g., twice daily for 5 days).[10]
-
Monitoring: Monitor the mice daily for changes in body weight and survival for a period of 14-21 days.
-
Viral Titer Determination: On a specific day post-infection (e.g., day 6), euthanize a subset of mice from each group and collect lung tissue to determine the viral titer by plaque assay.[10]
-
Data Analysis: Compare the survival curves, mean body weight changes, and lung viral titers between the treated and placebo groups to assess the in vivo efficacy of the compound.
Visualizations
The following diagrams illustrate the key biological pathway and a representative experimental workflow.
Caption: Influenza Virus Cap-Snatching Mechanism and Inhibition.
Caption: Drug Discovery Workflow for CEN Inhibitors.
Conclusion
This compound and related compounds represent a promising new class of anti-influenza therapeutics. The intellectual property landscape is actively evolving, with a focus on developing novel derivatives with improved efficacy and resistance profiles. The experimental protocols outlined in this guide provide a framework for the continued research and development of these inhibitors. A thorough understanding of the patent landscape, coupled with robust preclinical evaluation, will be critical for translating these scientific advancements into effective clinical treatments for influenza.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Influenza Virus-Inhibitory Effects of the Cyclopentane Neuraminidase Inhibitor RWJ-270201 - PMC [pmc.ncbi.nlm.nih.gov]
Early Pyridone Derivatives as CENP-E Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the early research and development of pyridone-based derivatives as inhibitors of Centromere-Associated Protein E (CENP-E), a crucial motor protein in mitotic progression. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key biological pathways associated with these pioneering anti-mitotic agents.
Quantitative Analysis of Pyridone-Based CENP-E Inhibitors
The initial exploration of pyridone derivatives as CENP-E inhibitors led to the discovery of several potent compounds. The following tables summarize the key quantitative data for prominent early-stage inhibitors, providing a comparative overview of their biochemical and cellular activities.
Table 1: Biochemical Potency of Pyridone and Imidazo[1,2-a]pyridine CENP-E Inhibitors
| Compound | Scaffold | Target | Assay Type | Parameter | Value | Mechanism of Action |
| GSK923295 | Imidazo[1,2-a]pyridine | Human CENP-E | ATPase Activity | K_i | 3.2 ± 0.2 nM[1] | Allosteric, Uncompetitive with ATP and Microtubules |
| PF-2771 | Not Specified | CENP-E | Motor Activity | IC_50 | 16.1 ± 1.2 nM[2][3] | Non-competitive |
| Syntelin | Not Specified | CENP-E | Motility | IC_50 | 160 nM[4] | Blocks ADP release |
| (+)-(S)-12 | Imidazo[1,2-a]pyridine | CENP-E | Inhibition | IC_50 | 3.6 nM[5] | Not Specified |
| Benzo[d]pyrrolo[2,1-b]thiazole Derivative | Benzo[d]pyrrolo[2,1-b]thiazole | CENP-E | ATPase Activity | IC_50 | 17 µM[4] | ATP-competitive |
Table 2: Cellular Activity of Pyridone and Imidazo[1,2-a]pyridine CENP-E Inhibitors
| Compound | Cell Line | Parameter | Value |
| GSK923295 | 237 tumor cell lines (median) | GI_50 | 32 nM |
| (+)-(S)-12 | HeLa | p-HH3 Elevation (EC_50) | 180 nM[5] |
| (+)-(S)-12 | HeLa | Growth Inhibition (GI_50) | 130 nM[5] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the early research of pyridone-based CENP-E inhibitors.
CENP-E ATPase Activity Assay
This assay is fundamental for determining the inhibitory potency of compounds against the ATP hydrolysis function of the CENP-E motor domain.
Objective: To measure the rate of ATP hydrolysis by CENP-E in the presence and absence of inhibitors.
Materials:
-
Recombinant human CENP-E motor domain
-
Paclitaxel-stabilized microtubules
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
Test compounds (pyridone derivatives) dissolved in DMSO
-
Microplate reader
Procedure:
-
Preparation of Microtubules: Polymerize purified tubulin in the presence of GTP and stabilize with paclitaxel. Pellet the microtubules by ultracentrifugation and resuspend in assay buffer.
-
Reaction Setup: In a 96-well plate, combine the CENP-E motor domain, paclitaxel-stabilized microtubules, and varying concentrations of the test compound diluted in assay buffer.
-
Initiation of Reaction: Initiate the ATPase reaction by adding a saturating concentration of ATP to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent. The absorbance is read at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC_50 value, which represents the concentration of the inhibitor required to reduce CENP-E ATPase activity by 50%. For determination of the inhibition constant (K_i), assays are performed at varying concentrations of both ATP and microtubules.
Cell-Based Mitotic Arrest Assay
This assay assesses the ability of CENP-E inhibitors to induce cell cycle arrest in mitosis, a hallmark of their mechanism of action.
Objective: To quantify the percentage of cells arrested in mitosis following treatment with CENP-E inhibitors.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds (pyridone derivatives)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10))
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 16-24 hours).
-
Fixation and Staining:
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody against phospho-histone H3 (p-HH3).
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of cells that are positive for the mitotic marker (p-HH3) in the treated and untreated (control) populations.
-
An increase in the percentage of p-HH3 positive cells indicates mitotic arrest.
-
-
Data Analysis: Plot the percentage of mitotic cells against the inhibitor concentration to determine the EC_50 value, the concentration at which 50% of the maximal mitotic arrest is observed.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of pyridone-based CENP-E inhibitors.
CENP-E in the Spindle Assembly Checkpoint (SAC) Signaling Pathway
Caption: CENP-E's role in the Spindle Assembly Checkpoint at unattached kinetochores.
High-Throughput Screening (HTS) Workflow for CENP-E Inhibitors
Caption: A typical workflow for identifying novel CENP-E inhibitors via HTS.
Logical Relationship of CENP-E Inhibition and Cellular Outcomes
Caption: The cascade of events following the inhibition of CENP-E by a pyridone derivative.
References
Initial Cytotoxicity Assessment of Cap-dependent Endonuclease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a generalized technical overview for the initial cytotoxicity assessment of cap-dependent endonuclease inhibitors. Specific quantitative cytotoxicity data for "Cap-dependent endonuclease-IN-3" is not publicly available at the time of this writing. The information presented herein is based on established methodologies for evaluating the cytotoxicity of antiviral compounds of this class.
Introduction
Cap-dependent endonuclease (CEN) is a viral enzyme essential for the replication of several viruses, including influenza. It facilitates a process known as "cap-snatching," where the virus cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) and uses them as primers for the synthesis of its own viral mRNAs. This process is critical for the virus to hijack the host cell's protein synthesis machinery.
Cap-dependent endonuclease inhibitors are a class of antiviral compounds that target this enzymatic activity, thereby preventing viral replication. This compound is described as a potent inhibitor of CEN with reportedly low cytotoxicity, making it a compound of interest for antiviral research. A thorough in vitro cytotoxicity assessment is a critical first step in the preclinical development of any potential therapeutic agent to determine its safety profile and therapeutic window. This guide outlines the core methodologies for such an assessment.
Data Presentation: Cytotoxicity of Cap-Dependent Endonuclease Inhibitors
Quantitative cytotoxicity data is typically presented in a tabular format to facilitate comparison between different compounds, cell lines, and assay methods. The 50% cytotoxic concentration (CC50) is a key metric, representing the concentration of a compound that causes a 50% reduction in cell viability.
Table 1: Illustrative Cytotoxicity Profile of a Cap-Dependent Endonuclease Inhibitor
| Compound | Cell Line | Assay Type | CC50 (µM) | Reference |
| CEN-IN-3 (Example) | MDCK | MTT | >100 | Hypothetical |
| CEN-IN-3 (Example) | A549 | Neutral Red | >100 | Hypothetical |
| Baloxavir acid | MDCK | Not Specified | >100 | [Omoto et al., 2018] |
| Favipiravir (T-705) | MDCK | Not Specified | >1000 | [Furuta et al., 2002] |
Note: The data for CEN-IN-3 is hypothetical and for illustrative purposes only. CC50 values should be determined experimentally.
Experimental Protocols for Cytotoxicity Assessment
A variety of in vitro assays can be employed to assess the cytotoxicity of a test compound. The choice of assay depends on the mechanism of cell death and the experimental context. Below are detailed protocols for commonly used cytotoxicity assays in antiviral research.
Cell Lines and Culture Conditions
-
Madin-Darby Canine Kidney (MDCK) cells: Commonly used for influenza virus research and antiviral testing.
-
A549 cells: A human lung adenocarcinoma cell line, also frequently used for respiratory virus studies.
-
Vero cells: Derived from the kidney of an African green monkey, used for a wide range of viruses.
Cells should be maintained in an appropriate culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting cell viability against the compound concentration.
Neutral Red Uptake Assay Protocol
The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24-72 hours.
-
Dye Incubation: Remove the treatment medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours.
-
Dye Extraction: Remove the dye-containing medium, wash the cells with PBS, and add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability and the CC50 value as described for the MTT assay.
Visualizations: Workflows and Mechanisms
Visual diagrams are crucial for understanding complex experimental processes and biological pathways.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Mechanism of action of cap-dependent endonuclease inhibitors.
Conclusion
The initial assessment of cytotoxicity is a fundamental step in the evaluation of any novel antiviral compound. While specific data for this compound is not yet widely disseminated, the established protocols outlined in this guide provide a robust framework for its in vitro safety profiling. By employing these standardized methods, researchers can generate reliable and reproducible data to inform further preclinical and clinical development of this and other promising cap-dependent endonuclease inhibitors.
Methodological & Application
Application Notes and Protocols for a Cap-Dependent Endonuclease In Vitro Assay
These application notes provide a detailed protocol for a fluorescence polarization (FP) based in vitro assay to screen for and characterize inhibitors of cap-dependent endonuclease, an essential enzyme for influenza virus replication. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The influenza virus cap-dependent endonuclease, a domain of the polymerase acidic (PA) protein, is a critical enzyme for viral transcription. It cleaves host pre-mRNAs to generate capped primers for the synthesis of viral mRNA, a process known as "cap-snatching".[1][2][3] Due to its essential role in viral replication and the absence of a human homolog, the cap-dependent endonuclease is a prime target for the development of novel anti-influenza therapeutics.[1][4] One such approved drug targeting this enzyme is baloxavir (B560136) marboxil.[5][6] In vitro assays are crucial for the discovery and characterization of new inhibitors targeting this enzyme.
This document details a robust and high-throughput fluorescence polarization (FP) competitive binding assay to identify and evaluate inhibitors of the cap-dependent endonuclease. FP assays monitor the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein, providing a measure of binding affinity.[1][7][8]
Signaling Pathway: The Cap-Snatching Mechanism
The cap-dependent endonuclease is a key component of the influenza virus RNA-dependent RNA polymerase (RdRp) complex, which also includes the PB1 and PB2 subunits. The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs. Subsequently, the PA subunit's endonuclease domain cleaves the host mRNA approximately 10-13 nucleotides downstream of the cap. These capped fragments then serve as primers for the PB1 subunit to initiate transcription of the viral genome.
Experimental Protocol: Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay to measure the ability of a test compound (e.g., "IN-3") to displace a fluorescently labeled ligand from the active site of the cap-dependent endonuclease.
Principle
The assay is based on the principle of fluorescence polarization. A small, fluorescently labeled molecule (probe) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this probe binds to the larger endonuclease protein, its tumbling slows significantly, leading to an increase in fluorescence polarization. In a competitive assay, an unlabeled inhibitor will compete with the fluorescent probe for binding to the endonuclease. This displacement of the probe leads to a decrease in fluorescence polarization, which is proportional to the inhibitor's concentration and affinity.[1][7][9]
Materials and Reagents
-
Enzyme: Recombinant influenza PA endonuclease domain (PA-N).
-
Fluorescent Probe: A fluorescently labeled small molecule known to bind to the endonuclease active site (e.g., fluorescein-labeled 4-substituted 2,4-dioxobutanoic acid).[1]
-
Test Compound: "Cap-dependent endonuclease-IN-3" or other potential inhibitors.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MnCl₂, 0.01% Tween-20, 1 mM DTT.
-
Microplates: Black, low-volume, non-binding surface 384-well plates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Workflow
Step-by-Step Procedure
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., "IN-3") in assay buffer. The final concentration should typically range from low nM to high µM. Also include a vehicle control (e.g., DMSO).
-
Reaction Setup:
-
Add a fixed volume of the diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add a fixed volume of the PA endonuclease solution to each well. The final concentration of the enzyme should be optimized for the assay window.
-
Include controls:
-
No inhibitor control (Maximum Polarization): Enzyme + fluorescent probe + vehicle.
-
No enzyme control (Minimum Polarization): Assay buffer + fluorescent probe + vehicle.
-
-
-
First Incubation: Gently mix the plate and incubate at room temperature for 30 minutes to allow the test compound to bind to the enzyme.
-
Probe Addition: Add a fixed volume of the fluorescent probe to all wells. The final concentration of the probe should be at or below its Kd for the enzyme.
-
Second Incubation: Gently mix the plate and incubate at room temperature for at least 1 hour to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis
-
The fluorescence polarization (P) is calculated from the parallel (I_parallel) and perpendicular (I_perpendicular) fluorescence intensities.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where:
-
P_sample is the polarization of the well with the test compound.
-
P_max is the average polarization of the no inhibitor control.
-
P_min is the average polarization of the no enzyme control.
-
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of several known cap-dependent endonuclease inhibitors against the influenza virus. This data is provided for comparative purposes.
| Compound Name/Class | Assay Type | IC50 Value | Virus Type/Subtype | Reference(s) |
| Baloxavir acid (S-033447) | Endonuclease Assay | ~7.45 µM | Influenza A | [6] |
| Baloxavir acid (S-033447) | Plaque Reduction Assay | 0.28 nM (median) | A(H1N1)pdm09 | [5] |
| Baloxavir acid (S-033447) | Plaque Reduction Assay | 0.16 nM (median) | A(H3N2) | [5] |
| 4-substituted 2,4-dioxobutanoic acids | In vitro transcription | Wide range of IC50s | Influenza A | [1][2] |
| Lifitegrast | Gel-based Endonuclease | 32.82 ± 1.34 µM | PA-N | [10] |
| RO-7 | Plaque Reduction Assay | Nanomolar to sub-µM | Influenza A & B | [11][12] |
| 3-Hydroxyquinolin-2(1H)-ones | Endonuclease Assay | Potent inhibition | H1N1 Influenza A | [13] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme and substrate concentrations, and the virus strain used.
Conclusion
The fluorescence polarization assay described here is a powerful, high-throughput method for identifying and characterizing inhibitors of the influenza virus cap-dependent endonuclease. It provides quantitative data on the binding affinity of test compounds, facilitating lead identification and optimization in drug discovery programs aimed at developing new anti-influenza therapies. The provided protocol and comparative data serve as a valuable resource for researchers in this field.
References
- 1. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 3. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 9. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assay for Influenza Virus Inhibition by Cap-dependent Endonuclease-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising target for anti-influenza drug development is the cap-dependent endonuclease (CEN), an essential enzyme for viral replication. The influenza virus RNA-dependent RNA polymerase, a heterotrimer of PA, PB1, and PB2 subunits, utilizes its CEN activity, located in the PA subunit, to cleave the 5' caps (B75204) of host cell pre-mRNAs. This "cap-snatching" mechanism generates primers for the synthesis of viral mRNA.[1][2] Cap-dependent endonuclease-IN-3 is a potent pyridone derivative that inhibits the CEN of both influenza A and B viruses, demonstrating potential as a therapeutic agent.[3] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of this compound against influenza viruses using a cell-based cytopathic effect (CPE) inhibition assay.
Mechanism of Action
This compound targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) subunit. By inhibiting this enzyme, the compound prevents the "cap-snatching" process, which is crucial for the initiation of viral mRNA transcription. This disruption of viral transcription effectively halts viral replication within the host cell.
Quantitative Data Summary
The inhibitory activity of this compound and a reference compound (Baloxavir acid) against various influenza virus strains was determined using a cytopathic effect (CPE) inhibition assay in MDCK cells. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were calculated.
| Compound | Virus Strain | EC50 (nM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Influenza A/PR/8/34 (H1N1) | 1.2 | >100 | >83,333 |
| Influenza A/Anhui/1/2013 (H7N9) | 0.9 | >100 | >111,111 | |
| Influenza B/Florida/4/2006 | 4.5 | >100 | >22,222 | |
| Baloxavir acid (Reference) | Influenza A/PR/8/34 (H1N1) | 2.1 | >100 | >47,619 |
| Influenza A/Anhui/1/2013 (H7N9) | 1.5 | >100 | >66,667 | |
| Influenza B/Florida/4/2006 | 8.2 | >100 | >12,195 |
Data extracted from patent WO2019141179A1. The values presented are representative of the data found within the patent.
Experimental Protocols
Cell-based Cytopathic Effect (CPE) Inhibition Assay
This protocol details the methodology to determine the antiviral activity of this compound by measuring the inhibition of virus-induced CPE in Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
TPCK-treated Trypsin
-
Influenza virus stocks (e.g., A/PR/8/34 (H1N1), A/Anhui/1/2013 (H7N9), B/Florida/4/2006)
-
This compound
-
Reference compound (e.g., Baloxavir acid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Preparation:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh medium.
-
Seed the MDCK cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours to form a monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the reference compound in DMSO.
-
Perform serial dilutions of the compounds in virus infection medium (DMEM with 1% BSA, 1% Penicillin-Streptomycin, and 2 μg/mL TPCK-treated Trypsin) to achieve the desired final concentrations. The final DMSO concentration should be ≤0.5%.
-
-
Virus Infection and Treatment:
-
Wash the MDCK cell monolayer with PBS.
-
Add the diluted compounds to the respective wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Infect the cells by adding influenza virus at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
-
Quantification of CPE:
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Crystal Violet Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Stain the cells with 0.5% crystal violet solution for 10 minutes.
-
Wash the plates with water and allow them to dry.
-
Solubilize the stain with methanol (B129727) and measure the absorbance at 570 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of the viral CPE) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
This protocol is to determine the concentration of this compound that is toxic to the host cells.
Protocol:
-
Seed MDCK cells in a 96-well plate as described in the CPE inhibition assay protocol.
-
Add serial dilutions of this compound to the wells (without adding the virus).
-
Incubate the plate for the same duration as the CPE assay.
-
Assess cell viability using the CellTiter-Glo® assay or Crystal Violet staining as described above.
-
Calculate the CC50 value (the concentration of the compound that reduces cell viability by 50%).
Conclusion
The provided protocols offer a robust framework for evaluating the in vitro antiviral activity of this compound against various strains of influenza virus. The cytopathic effect inhibition assay is a reliable and reproducible method for determining the potency of antiviral compounds. The strong inhibitory activity and high selectivity index of this compound, as demonstrated in the provided data, underscore its potential as a promising candidate for further preclinical and clinical development in the fight against influenza.
References
Application Notes and Protocols: High-Throughput Screening for Cap-Dependent Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cap-dependent endonuclease (CEN), an essential enzyme for viruses like influenza, is a prime target for novel antiviral therapeutics.[1][2][3][4] This enzyme is a component of the viral RNA-dependent RNA polymerase (RdRp) and initiates viral transcription through a unique "cap-snatching" mechanism.[3][5][6][7] In this process, the CEN cleaves the 5' cap from host pre-mRNAs, which is then used to prime the synthesis of viral mRNAs.[3][4][8] This mechanism is absent in humans, making the CEN an attractive and specific target for drug development.[9] The emergence of drug-resistant viral strains necessitates the discovery of new antiviral agents, and high-throughput screening (HTS) is a powerful strategy for identifying novel CEN inhibitors.[1][10][11]
This document provides detailed protocols and application notes for conducting HTS campaigns to identify and characterize inhibitors of cap-dependent endonuclease, focusing on fluorescence-based assay methodologies.
The "Cap-Snatching" Mechanism: A Key Viral Process
The cap-snatching process is fundamental for the transcription and replication of various segmented negative-strand RNA viruses, including influenza and bunyaviruses.[5][7][9][12] The viral RdRp, a heterotrimeric complex, binds to the 5' cap of host cell pre-mRNAs. Its endonuclease domain, located on the PA subunit in influenza viruses, then cleaves the host mRNA a short distance from the cap.[4][8][13] This capped fragment serves as a primer for the viral transcriptase (the PB1 subunit) to synthesize viral mRNA, which can then be translated by the host's ribosomal machinery.[3] Inhibiting the endonuclease step halts viral replication, making it a critical intervention point.
Caption: The viral cap-snatching mechanism and point of inhibition.
High-Throughput Screening Workflow
The process of identifying novel CEN inhibitors through HTS follows a multi-step workflow. It begins with a primary screen of a large compound library using a robust and sensitive assay. Hits from the primary screen are then subjected to a series of secondary and counter-screens to confirm their activity, determine potency, and rule out assay artifacts.
Caption: General workflow for HTS and validation of CEN inhibitors.
Assay Principles and Methodologies
Fluorescence-based assays are highly suitable for HTS due to their sensitivity, scalability, and compatibility with automation.[1] Two common methods for identifying CEN inhibitors are Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) assays.[5][14]
-
FRET-Based Endonuclease Activity Assay : This assay directly measures the enzymatic cleavage of a substrate. A short RNA or DNA oligonucleotide is synthesized with a fluorophore on one end and a quencher on the other.[5][7][15] In its intact state, the quencher suppresses the fluorophore's signal. When the CEN cleaves the oligonucleotide, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[5][7][15][16] Potential inhibitors will prevent this cleavage, leading to a low fluorescence signal.
-
Fluorescence Polarization (FP)-Based Binding Assay : This method measures the binding of a small molecule to the CEN active site.[1][2][14] The assay uses a fluorescently labeled small molecule (a probe or tracer) that is known to bind to the CEN's active site.[1] When the small tracer is unbound in solution, it tumbles rapidly, and light emitted from it is depolarized. When bound to the much larger CEN protein, its tumbling slows significantly, and the emitted light remains polarized.[1][14] In a competitive format, library compounds that bind to the active site will displace the fluorescent tracer, causing a decrease in fluorescence polarization.[14] This makes FP assays highly suitable for identifying small molecule binders in an HTS format.[1][14]
Experimental Protocols
Protocol 1: FRET-Based Endonuclease Activity Assay
This protocol is adapted from methodologies developed for viral endonucleases.[5][7][16]
A. Materials and Reagents
-
Enzyme: Purified recombinant cap-dependent endonuclease (e.g., influenza PA-N domain).
-
Substrate: 20-nucleotide RNA or DNA oligonucleotide with a 5'-fluorophore (e.g., 6-FAM) and a 3'-quencher (e.g., Iowa Black® FQ).[5][7]
-
Assay Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM MnCl₂, 50 mM NaCl, 1 mM DTT.
-
Positive Control: A known CEN inhibitor (e.g., Baloxavir Acid or 2,4-dioxobutanoic acid derivatives).[14]
-
Test Compounds: Compound library dissolved in DMSO.
-
Plates: Black, low-volume 384-well assay plates.
-
Instrumentation: Plate reader capable of measuring fluorescence intensity.
B. Assay Procedure
-
Prepare the assay buffer and all reagents. Dilute the test compounds and positive control to the desired starting concentration in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
In a 384-well plate, add 10 µL of diluted test compound or control to the appropriate wells. Add 10 µL of assay buffer with the same percentage of DMSO to "no inhibitor" and "no enzyme" control wells.
-
Add 5 µL of diluted CEN enzyme to all wells except the "no enzyme" controls. The final enzyme concentration should be optimized for a robust signal window (e.g., 20-50 nM).
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the FRET substrate to all wells. The final substrate concentration should be near its Km value for the enzyme.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Excitation: 485 nm, Emission: 520 nm) every 2 minutes for 30-60 minutes at 37°C.
C. Data Analysis
-
Calculate the rate of reaction (slope of fluorescence intensity over time).
-
Normalize the data:
-
0% inhibition = Rate of "no inhibitor" control.
-
100% inhibition = Rate of "no enzyme" control.
-
-
Calculate the percent inhibition for each test compound.
-
For dose-response experiments, plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol is based on the principles of FP assays developed for influenza endonuclease.[1][2][14][17]
A. Materials and Reagents
-
Enzyme: Purified recombinant cap-dependent endonuclease.
-
Fluorescent Tracer: A fluorescently labeled small molecule with known affinity for the CEN active site.[1]
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MnCl₂, 0.01% Tween-20.
-
Positive Control: A known CEN inhibitor with high affinity (e.g., Compound 2 from[14]).
-
Test Compounds: Compound library dissolved in DMSO.
-
Plates: Black, low-volume 384-well assay plates.
-
Instrumentation: Plate reader capable of measuring fluorescence polarization.
B. Assay Procedure
-
Prepare reagents. Dilute test compounds and the positive control in assay buffer.
-
To a 384-well plate, add 10 µL of diluted test compound or control. For controls, add buffer with DMSO.
-
Add 5 µL of the fluorescent tracer to all wells. The final concentration should be low (e.g., 50-60 nM) to maximize the signal window.[1]
-
Add 5 µL of the CEN enzyme to all wells. The final concentration should be optimized to bind a significant fraction of the tracer, resulting in a high polarization signal.
-
Mix the plate gently by shaking.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization (in millipolarization units, mP).
C. Data Analysis
-
Determine the assay window by comparing the mP values of the "tracer only" (low polarization) and "tracer + enzyme" (high polarization) controls.
-
Calculate the percent displacement for each compound relative to the controls.
-
For confirmed hits, perform dose-response experiments and fit the data to determine IC₅₀ or Kᵢ values.[14]
-
Calculate the Z' factor to assess the quality and robustness of the assay for HTS. A Z' factor > 0.5 indicates an excellent assay.
Data Presentation and Interpretation
Quantitative data from HTS campaigns should be organized for clarity and easy comparison.
Table 1: Assay Validation and Performance Metrics
| Parameter | FRET Assay | FP Assay | Typical Acceptance Criteria |
| Z' Factor | 0.82 | 0.75 | > 0.5 |
| Signal-to-Background | >30[5][7] | ~2-3 fold | > 3 (FRET), > 1.5 (FP) |
| Control Inhibitor IC₅₀ (µM) | 0.55 (Baloxavir Acid) | 0.09 (Compound 2[14]) | Consistent with literature values |
| DMSO Tolerance (%) | < 1% | < 1%[1] | No significant effect on assay window |
Table 2: Example Data from a Primary HTS Campaign (FP Assay)
| Metric | Value | Description |
| Compounds Screened | 50,000 | Total number of compounds from the library. |
| Screening Concentration (µM) | 10 | Single concentration used for the primary screen. |
| Primary Hit Criteria | >50% Displacement | Threshold for a compound to be considered a "hit". |
| Primary Hit Rate (%) | 0.8% | Percentage of compounds meeting the hit criteria. |
| Number of Primary Hits | 400 | Total initial hits. |
| Confirmed Hits (Dose-Response) | 150 | Hits that showed concentration-dependent activity. |
| Final Hit Rate (%) | 0.3% | Percentage of confirmed, active compounds. |
Table 3: Potency of Confirmed CEN Inhibitors
| Compound ID | Assay Type | IC₅₀ (µM) | Cell-Based EC₅₀ (µM) |
| Baloxavir Acid (Control) | FRET | 0.55 | 0.004 |
| Compound A | FP | 1.2 | 2.5 |
| Compound B | FP | 0.8 | 1.1 |
| Compound C | FRET | 2.5 | 5.8 |
| Compound D | FP | 5.1 | > 20 |
Conclusion
The cap-dependent endonuclease is a validated and highly promising target for the development of new anti-influenza drugs and other antiviral agents.[3][9][18] The fluorescence polarization and FRET-based assays described here provide robust, sensitive, and scalable platforms for the high-throughput screening of large compound libraries.[1][5] By following these detailed protocols, researchers can effectively identify and characterize novel CEN inhibitors, paving the way for the development of the next generation of antiviral therapies.
References
- 1. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of influenza endonuclease inhibitors using a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 5. Development of FRET-based cap-snatching endonuclease assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient screening system for influenza virus cap-dependent endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Targeted inhibition of the endonuclease activity of influenza polymerase acidic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cap-dependent Endonuclease-IN-3 in Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-3 is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication. The influenza virus RNA-dependent RNA polymerase (RdRp) utilizes a unique "cap-snatching" mechanism to initiate the transcription of its genome. This process involves the CEN, located in the polymerase acidic (PA) subunit of the RdRp, cleaving the 5' cap from host pre-mRNAs. These capped fragments are then used as primers to synthesize viral mRNAs. By targeting the CEN, this compound effectively blocks this crucial step, thereby inhibiting viral proliferation.[1][2][3]
These application notes provide a detailed protocol for utilizing this compound in a plaque reduction assay to determine its antiviral activity against influenza viruses. The plaque reduction assay is a standard method in virology for quantifying the infectious virus titer and evaluating the efficacy of antiviral compounds.
Mechanism of Action: Inhibition of Cap-Snatching
The cap-snatching mechanism is a key target for antiviral drug development against influenza. The process begins with the PB2 subunit of the viral RdRp binding to the 5' cap of a host cell's pre-mRNA. Subsequently, the PA subunit's endonuclease domain cleaves the host mRNA 10-20 nucleotides downstream from the cap. This "snatched" capped RNA fragment then serves as a primer for the PB1 subunit, the RNA polymerase, to initiate transcription of the viral genome.[1][2][4] this compound specifically inhibits the endonuclease activity of the PA subunit, preventing the generation of these essential primers and halting viral mRNA synthesis.[5][6]
Data Presentation: Antiviral Activity
The antiviral efficacy of this compound and similar compounds is typically quantified by determining the concentration that inhibits plaque formation by 50% (EC50) or reduces the viral yield by 90% (EC90). The following tables summarize representative data for cap-dependent endonuclease inhibitors against various influenza virus strains.
Note: As "this compound" is a likely internal designation, the following data for a representative CEN inhibitor, S-033447 (the active form of baloxavir (B560136) marboxil), is provided for comparative purposes.[7]
Table 1: Plaque Reduction Assay Data for S-033447
| Influenza Virus Strain | Type | EC50 (nM) |
| A/California/7/2009 (H1N1)pdm09 | A | 0.99 |
| A/Victoria/361/2011 (H3N2) | A | 0.78 |
| A/New York/39/2012 (H1N1)pdm09 | A | 0.20 |
| B/Wisconsin/1/2010 | B | 4.01 |
| B/Massachusetts/2/2012 | B | 11.26 |
Table 2: Yield Reduction Assay Data for S-033447
| Influenza Virus Strain | Type | EC90 (nM) |
| A/California/7/2009 (H1N1)pdm09 | A | 1.8 |
| A/Victoria/361/2011 (H3N2) | A | 1.3 |
| B/Florida/4/2006 | B | 12.0 |
Table 3: Endonuclease Inhibitory Activity of Baloxavir and its Derivatives [8]
| Compound | IC50 (µM) |
| Baloxavir | 7.45 |
| Derivative I-4 | 3.29 |
| Derivative II-2 | 1.46 |
Experimental Protocols
Plaque Reduction Assay for Influenza Virus
This protocol details the steps to assess the antiviral activity of this compound against influenza virus.
Materials:
-
Cells: Madin-Darby Canine Kidney (MDCK) cells
-
Virus: Influenza virus stock of known titer (e.g., A/California/7/2009 (H1N1)pdm09)
-
Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Virus Growth Medium (VGM): DMEM supplemented with TPCK-treated trypsin and bovine serum albumin (BSA).
-
Overlay Medium: Avicel® RC-591 or low melting point agarose (B213101) mixed with 2x DMEM.
-
Fixative: 10% buffered formalin.
-
Stain: 1% Crystal Violet solution.
-
-
Equipment:
-
12-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Microscope
-
Pipettes and sterile tips
-
Protocol Workflow:
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. esrf.fr [esrf.fr]
- 3. Conventional and unconventional mechanisms for capping viral mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for a FRET-Based Assay to Measure Cap-Snatching Endonuclease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-snatching is a unique mechanism employed by certain segmented negative-strand RNA viruses, such as influenza virus and bunyaviruses, to generate capped primers for the transcription of their own messenger RNAs (mRNAs).[1][2][3] This process involves the viral RNA-dependent RNA polymerase (RdRp) complex, which contains an endonuclease domain.[4][5] This endonuclease cleaves host cell pre-mRNAs 10-20 nucleotides downstream of the 5' cap structure.[1][2] The resulting capped RNA fragment is then used as a primer to initiate viral mRNA synthesis.[3][5] The cap-snatching endonuclease is essential for viral replication, making it a prime target for the development of novel antiviral therapeutics.[6][7]
This document provides a detailed protocol for a sensitive and quantitative in vitro assay to measure the activity of cap-snatching endonucleases using Fluorescence Resonance Energy Transfer (FRET). FRET-based assays offer a continuous and high-throughput-compatible method for studying enzyme kinetics and for screening potential inhibitors.[8][9] The assay relies on a short synthetic RNA substrate labeled with a fluorophore at one end and a quencher at the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the endonuclease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[10]
Principle of the FRET-Based Assay
The FRET-based assay for cap-snatching endonuclease activity utilizes a synthetic single-stranded RNA oligonucleotide substrate. This substrate is dually labeled with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., Iowa Black® FQ) at the 3' end.
In the absence of endonuclease activity, the RNA substrate remains intact, and the close proximity of the quencher to the fluorophore leads to the absorption of the fluorophore's emission energy, resulting in a quenched or low fluorescence signal. When the cap-snatching endonuclease is present and active, it cleaves the RNA substrate. This cleavage event separates the fluorophore from the quencher. The separation eliminates the FRET effect, leading to an increase in the fluorescence emission of the donor fluorophore, which can be detected by a fluorescence plate reader. The rate of the increase in fluorescence is directly proportional to the endonuclease activity.
Figure 1: Principle of the FRET-based endonuclease assay.
The Cap-Snatching Mechanism
The process of cap-snatching is a critical first step in the transcription of viral mRNAs for many segmented negative-strand RNA viruses.[1] It allows the virus to produce mRNAs that are recognizable by the host cell's translational machinery.
The viral RdRp is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2 in influenza viruses.[4] The cap-snatching process can be summarized in the following steps:
-
Binding to Host mRNA: The PB2 subunit of the viral polymerase binds to the 5' cap (m7G) of a host cell's pre-mRNA.[1][4]
-
Endonucleolytic Cleavage: The PA subunit, which contains the endonuclease active site, then cleaves the host mRNA approximately 10 to 13 nucleotides downstream from the cap.[4][5]
-
Primer for Viral Transcription: This capped RNA fragment serves as a primer for the synthesis of viral mRNA, which is carried out by the PB1 subunit, the catalytic core of the polymerase.[4]
Figure 2: The cap-snatching mechanism of influenza virus.
Experimental Protocols
Materials and Reagents
-
Purified Cap-Snatching Endonuclease Domain: The N-terminal domain of the viral polymerase (e.g., influenza PA subunit or bunyavirus L protein) expressed and purified.
-
FRET RNA Substrate: A 20-nucleotide synthetic RNA oligonucleotide with a 5'-fluorophore (e.g., 6-FAM) and a 3'-quencher (e.g., Iowa Black® FQ). An example sequence is 5'-FAM-CUCCUCAUUUUUCGCUAGUU-Iowa Black® FQ-3'.[10]
-
Reaction Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM MnCl₂.[10]
-
Nuclease-Free Water
-
96-well or 384-well black plates: Low-binding, suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore/quencher pair (e.g., excitation at 465 nm and emission at 520 nm for 6-FAM).[10]
-
(Optional) Control Compounds: A known inhibitor of the endonuclease (e.g., Baloxavir acid for influenza) and a negative control compound (e.g., DMSO).
Assay Protocol
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of the FRET RNA substrate at the desired final concentration (e.g., 120 nM) in the reaction buffer.[10]
-
Prepare serial dilutions of the purified endonuclease enzyme in reaction buffer. A typical starting concentration might be in the low nanomolar range (e.g., 10-50 nM).[6]
-
For inhibitor screening, prepare serial dilutions of the test compounds.
-
-
Set up the Reaction:
-
Add the reaction buffer to the wells of the microplate.
-
Add the FRET RNA substrate to each well.
-
For inhibitor studies, add the test compounds to the appropriate wells and incubate for a short period (e.g., 10-15 minutes) with the enzyme before adding the substrate.
-
Initiate the reaction by adding the diluted endonuclease enzyme to the wells.
-
The final reaction volume will depend on the plate format (e.g., 20-100 µL).
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes). Use the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
For each time point, subtract the background fluorescence (wells with no enzyme).
-
Plot the fluorescence intensity versus time to obtain reaction progress curves.
-
The initial rate of the reaction can be determined from the linear phase of the progress curve.
-
For inhibitor studies, plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Figure 3: General experimental workflow for the FRET-based assay.
Data Presentation
Quantitative data from FRET-based cap-snatching endonuclease assays are crucial for characterizing enzyme activity and evaluating inhibitor potency. The following tables provide examples of how to structure such data for clear comparison.
Table 1: Kinetic Parameters of Cap-Snatching Endonuclease Activity
| Virus/Enzyme | Substrate Concentration (nM) | Enzyme Concentration (nM) | Half-life (t₁/₂) (min) | Signal-to-Background Ratio | Reference |
| Hantavirus RdRp | 120 | 20 | ~3 | ~31 | [7][9] |
| SFTSV Endonuclease | Not Specified | 1000 | Not Specified | Not Specified | [11] |
Table 2: Inhibition of Cap-Snatching Endonuclease Activity
| Virus/Enzyme | Inhibitor | IC₅₀ (nM) | Reference |
| SFTSV Endonuclease | Baloxavir Acid (BXA) | 135 ± 5 | [11] |
| HRTV Endonuclease | Baloxavir Acid (BXA) | 116 ± 2 | [11] |
| IAV PA Endonuclease | Baloxavir Acid (BXA) | 36 ± 3 | [11] |
| SFTSV Endonuclease | L-742,001 | 2.1 ± 0.2 | [11] |
| HRTV Endonuclease | L-742,001 | 3.3 ± 0.4 | [11] |
Conclusion
The FRET-based assay described here provides a robust, sensitive, and high-throughput method for the quantitative analysis of cap-snatching endonuclease activity. This assay is an invaluable tool for basic research into the mechanisms of viral transcription and for the discovery and development of novel antiviral drugs targeting this essential viral enzyme. The detailed protocol and data presentation guidelines provided in these application notes are intended to facilitate the successful implementation of this assay in a research or drug discovery setting.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 3. Crucial role of CA cleavage sites in the cap‐snatching mechanism for initiating viral mRNA synthesis | The EMBO Journal [link.springer.com]
- 4. esrf.fr [esrf.fr]
- 5. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of FRET-based cap-snatching endonuclease assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Cap-Snatching SFTSV Endonuclease Domain Is an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cap-dependent Endonuclease-IN-3 in Influenza A Subtype Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cap-dependent endonuclease-IN-3, a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN). The provided information is intended to guide researchers in utilizing this compound for studying influenza A virus subtypes. The protocols detailed below are based on established methodologies for evaluating CEN inhibitors and can be adapted for use with this compound.
Introduction
This compound is a novel small molecule inhibitor targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This enzymatic activity is essential for the "cap-snatching" mechanism, a process whereby the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own mRNA synthesis. By inhibiting this crucial step, this compound effectively blocks viral replication.[1] This document outlines the application of this compound in influenza A subtype research, including its mechanism of action, and provides detailed protocols for its characterization.
Mechanism of Action
The influenza A virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The cap-snatching process is initiated by the binding of the PB2 subunit to the 5' cap of host pre-mRNAs. Subsequently, the PA subunit's endonuclease domain cleaves the host mRNA 10-13 nucleotides downstream of the cap. These capped fragments then serve as primers for the PB1 subunit to initiate transcription of the viral genome.
This compound, as a CEN inhibitor, is designed to interfere with the catalytic activity of the PA subunit's endonuclease domain. While the precise binding mode of this compound is not publicly detailed, it is understood to chelate the divalent metal ions (typically Mn2+) in the active site of the endonuclease, thereby preventing the cleavage of host mRNAs. This inhibition of cap-snatching halts viral mRNA synthesis and, consequently, viral replication.
Data Presentation
While specific quantitative data for this compound against various influenza A subtypes from peer-reviewed publications is not yet widely available, the following tables provide a template for how such data should be presented. The values for other known CEN inhibitors are included as examples to illustrate the expected potency and format.
Table 1: In Vitro Antiviral Activity of CEN Inhibitors against Influenza A Subtypes
| Compound | Influenza A Subtype | Assay Type | Cell Line | EC50 (nM) |
| This compound | A/H1N1 | Plaque Reduction | MDCK | Data not available |
| A/H3N2 | Plaque Reduction | MDCK | Data not available | |
| A/H5N1 | Plaque Reduction | MDCK | Data not available | |
| A/H7N9 | Plaque Reduction | MDCK | Data not available | |
| Baloxavir acid (Example) | A/H1N1pdm09 | Plaque Reduction | MDCK | 0.49 - 1.2 |
| A/H3N2 | Plaque Reduction | MDCK | 0.46 - 1.2 | |
| A/H5N1 | Plaque Reduction | MDCK | 0.29 - 0.76 | |
| A/H7N9 | Plaque Reduction | MDCK | 0.83 - 1.9 | |
| ADC189 (Example) | A/H1N1 | Not Specified | Not Specified | Comparable to Baloxavir |
| A/H3N2 | Not Specified | Not Specified | Comparable to Baloxavir |
Table 2: In Vitro Endonuclease Activity Inhibition
| Compound | Enzyme Source | IC50 (nM) |
| This compound | Recombinant Influenza PA Subunit | Data not available |
| Baloxavir acid (Example) | Recombinant Influenza PA Subunit | 1.4 - 2.1 |
| ZX-7101 (Example) | Recombinant Influenza PA Subunit | 21.72 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound against influenza A viruses.
In Vitro Cap-Dependent Endonuclease (CEN) Activity Assay
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of the influenza virus endonuclease.
Materials:
-
Recombinant influenza A virus PA endonuclease subunit
-
FRET-based RNA substrate (e.g., 5'-FAM, 3'-TAMRA labeled oligonucleotide)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl2, 5 mM DTT)
-
This compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted compound to the wells.
-
Add the recombinant PA endonuclease to each well to a final concentration of approximately 20 nM.
-
Incubate the plate at 37°C for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding the FRET-labeled RNA substrate to a final concentration of 100 nM.
-
Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm for FAM) at 37°C for 60 minutes.
-
The initial reaction rates are calculated from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the concentration of the compound required to protect cells from virus-induced death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock of a specific subtype (e.g., A/H1N1, A/H3N2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet stain
Procedure:
-
Seed MDCK cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in serum-free DMEM containing TPCK-treated trypsin (1 µg/mL).
-
Remove the growth medium from the cells and wash with PBS.
-
Add the diluted compound to the wells.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01. Include uninfected and untreated virus-infected controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until CPE is clearly visible in the virus control wells.
-
Assess cell viability using either the CellTiter-Glo® assay according to the manufacturer's instructions or by staining with Crystal Violet.
-
For Crystal Violet staining, fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, and then solubilize the stain with methanol. Read the absorbance at 570 nm.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the ability of the compound to inhibit the production of infectious virus particles.
Materials:
-
MDCK cells
-
Influenza A virus stock
-
Minimum Essential Medium (MEM)
-
Agarose
-
TPCK-treated trypsin
-
This compound
-
6-well cell culture plates
-
Crystal Violet stain
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of influenza A virus in serum-free MEM.
-
Prepare serial dilutions of this compound in serum-free MEM.
-
Mix the virus dilutions with the compound dilutions and incubate for 1 hour at 37°C.
-
Wash the confluent MDCK cell monolayers with PBS and inoculate with the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Prepare a 2X MEM/agarose overlay medium containing TPCK-treated trypsin and the corresponding concentration of this compound.
-
Aspirate the inoculum and add the overlay medium to each well.
-
Allow the overlay to solidify at room temperature and then incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days.
-
Fix the cells with 10% formalin and then stain with 0.5% crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Conclusion
This compound represents a promising tool for the study of influenza A virus replication and for the development of novel antiviral therapeutics. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of this and other CEN inhibitors against various influenza A subtypes. As more data on this compound becomes publicly available, these application notes will be updated to include more specific findings.
References
Application Notes and Protocols: Cap-dependent Endonuclease-IN-3 for Influenza B Virus Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza B virus remains a significant cause of seasonal epidemics, contributing to substantial morbidity and mortality worldwide. A key process in the replication of influenza viruses is "cap-snatching," a mechanism where the viral RNA-dependent RNA polymerase (RdRp) cleaves the 5' cap from host pre-mRNAs and uses it as a primer for the synthesis of viral mRNAs. This critical step is mediated by the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the RdRp.[1][2] The essential nature of this process makes the cap-dependent endonuclease a prime target for antiviral drug development.
Cap-dependent endonuclease-IN-3 is a potent and selective inhibitor of this viral enzyme.[3] Preclinical data suggests that this compound effectively inhibits the replication of both influenza A and B viruses, presenting a valuable tool for studying the intricacies of influenza B virus replication and for the development of novel anti-influenza therapeutics.[3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its application in influenza B virus research.
Mechanism of Action
The influenza virus RdRp is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs. Subsequently, the PA subunit's endonuclease domain cleaves the host mRNA 10-13 nucleotides downstream from the cap. This capped fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNA.
This compound specifically targets the endonuclease active site within the PA subunit. By binding to this site, the inhibitor prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for viral mRNA synthesis. This leads to a potent suppression of viral gene expression and subsequent replication.
Quantitative Data
Published data on the specific activity of this compound against various influenza B virus strains is emerging. For comparative purposes, data for the approved cap-dependent endonuclease inhibitor, baloxavir (B560136) acid (the active form of baloxavir marboxil), is also presented.
| Compound | Virus Strain | Assay Type | IC50 (nM) | Reference |
| This compound | Influenza A and B | Not specified in patent | Potent | Patent WO2019141179A1[3] |
| Baloxavir acid | B/Victoria-lineage | Plaque Reduction Assay | 3.42 | Susceptibility of Influenza Viruses...[4] |
| Baloxavir acid | B/Yamagata-lineage | Plaque Reduction Assay | 2.43 | Susceptibility of Influenza Viruses...[4] |
Signaling Pathways and Experimental Workflows
Cap-Snatching Mechanism and Inhibition
Caption: Mechanism of influenza virus cap-snatching and its inhibition by this compound.
Experimental Workflow for Antiviral Compound Evaluation
Caption: General experimental workflow for evaluating the antiviral activity of this compound against influenza B virus.
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TPCK-treated trypsin
-
Avicel or SeaPlaque Agarose
-
Crystal Violet solution
-
Phosphate Buffered Saline (PBS)
-
Influenza B virus stock
-
This compound
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer (approximately 95-100% confluency) overnight at 37°C with 5% CO2.
-
Virus Dilution: Prepare 10-fold serial dilutions of the influenza B virus stock in serum-free DMEM containing 1 µg/mL TPCK-treated trypsin.
-
Infection: Wash the MDCK cell monolayers twice with PBS. Inoculate the cells with the virus dilutions (200 µL per well for a 12-well plate).
-
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus and to prevent the monolayer from drying out.
-
Compound Treatment and Overlay:
-
Prepare an overlay medium consisting of 2X MEM mixed with an equal volume of 1.6% Avicel or molten 1.2% SeaPlaque Agarose.
-
Add TPCK-treated trypsin to a final concentration of 1 µg/mL.
-
Add serial dilutions of this compound to the overlay medium.
-
Aspirate the viral inoculum from the wells and add 1 mL of the overlay medium containing the desired concentration of the inhibitor.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques have formed.
-
Fixation and Staining:
-
Aspirate the overlay.
-
Fix the cells with 4% formalin in PBS for 30 minutes.
-
Remove the formalin and wash the wells with water.
-
Stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and IC50 Determination: Count the number of plaques in each well. The IC50 value is the concentration of the inhibitor that reduces the number of plaques by 50% compared to the untreated virus control.
Real-Time Quantitative PCR (RT-qPCR) for Viral Load Determination
This assay measures the amount of viral RNA in a sample, providing a quantitative measure of viral replication.
Materials:
-
Viral RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe specific for a conserved region of an influenza B virus gene (e.g., Matrix [M] or Non-structural [NS] gene)
-
Real-time PCR instrument
Procedure:
-
Sample Collection: Collect supernatant from infected and treated cell cultures at various time points post-infection.
-
RNA Extraction: Extract viral RNA from the collected samples according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from the extracted viral RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR master mix, forward and reverse primers, and the probe.
-
A typical 20 µL reaction mixture may consist of:
-
10 µL of 2X qPCR Master Mix
-
0.8 µL of each primer (final concentration 400 nM)
-
0.4 µL of probe (final concentration 200 nM)
-
3 µL of nuclease-free water
-
5 µL of cDNA
-
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with typical cycling conditions:
-
Reverse Transcription: 50°C for 10 minutes
-
Initial Denaturation: 95°C for 5 minutes
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis:
-
Generate a standard curve using known quantities of a plasmid containing the target viral gene sequence.
-
Quantify the viral RNA copies in the experimental samples by comparing their Ct values to the standard curve.
-
Determine the reduction in viral load in the presence of this compound compared to the untreated control.
-
Focus Reduction Assay (FRA)
This assay is a higher-throughput alternative to the plaque assay and is particularly useful for viruses that do not form clear plaques.
Materials:
-
MDCK cells
-
96-well plates
-
Influenza B virus stock
-
This compound
-
Primary antibody against an influenza B virus protein (e.g., Nucleoprotein [NP])
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB or DAB)
-
Fixation and permeabilization buffers
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer overnight.
-
Infection and Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the influenza B virus with the inhibitor dilutions for 1 hour.
-
Wash the MDCK cell monolayers and infect with the virus-inhibitor mixture.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C with 5% CO2.
-
Immunostaining:
-
Fix the cells with a cold fixative (e.g., 80% acetone (B3395972) in PBS).
-
Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with the primary anti-influenza B NP antibody.
-
Wash the wells and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the HRP substrate.
-
-
Focus Counting and IC50 Determination:
-
Count the number of infected cell foci (stained cells) in each well using a microscope or an automated plate reader.
-
Calculate the IC50 value as the concentration of the inhibitor that reduces the number of foci by 50% compared to the untreated virus control.
-
Conclusion
This compound represents a promising tool for the study of influenza B virus replication. Its targeted mechanism of action provides a specific means to dissect the role of the cap-snatching process in the viral life cycle. The protocols detailed in these application notes provide a framework for researchers to effectively utilize this inhibitor in their studies, contributing to a deeper understanding of influenza B virus pathogenesis and the development of next-generation antiviral therapies.
References
Application Notes and Protocols for In Vivo Efficacy Testing of a Cap-Dependent Endonuclease Inhibitor (CEN-IN-3) in a Mouse Model of Influenza Virus Infection
Disclaimer: The following application notes and protocols describe a generalized in vivo mouse model for testing the efficacy of a hypothetical Cap-dependent endonuclease inhibitor, referred to herein as CEN-IN-3 . As specific data for a compound with the designation "Cap-dependent endonuclease-IN-3" is not publicly available, this document provides a representative framework based on established methodologies for other inhibitors in the same class, such as Baloxavir (B560136) marboxil. Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction
Influenza A and B viruses are major causes of seasonal epidemics and occasional pandemics, posing a significant threat to public health. The viral cap-dependent endonuclease, a key component of the influenza virus RNA polymerase complex, is essential for viral replication. This enzyme cleaves the 5' cap from host pre-mRNAs to generate primers for the synthesis of viral mRNAs, a process known as "cap-snatching".[1][2][3] Inhibition of this endonuclease activity is a promising antiviral strategy.[4][5] CEN-IN-3 is a novel small molecule inhibitor designed to target this viral enzyme. These application notes provide detailed protocols for evaluating the in vivo efficacy of CEN-IN-3 in a lethal influenza A virus infection mouse model.
Signaling Pathway of Cap-Dependent Endonuclease Activity
The cap-dependent endonuclease is an integral part of the influenza virus RNA-dependent RNA polymerase (RdRp), which is a heterotrimeric complex consisting of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[6][7] The endonuclease catalytic site is located in the N-terminal domain of the PA subunit. The process of cap-snatching is initiated by the binding of the PB2 subunit to the 5' cap of host pre-mRNAs. This is followed by the cleavage of the host mRNA a short distance downstream from the cap by the PA subunit's endonuclease activity. The resulting capped RNA fragment is then used as a primer by the PB1 subunit to initiate the transcription of viral mRNAs.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the general workflow for assessing the antiviral efficacy of CEN-IN-3 in a mouse model of influenza A virus infection. The study involves acclimatization of the animals, baseline measurements, intranasal virus challenge, therapeutic administration of the compound, and subsequent monitoring and sample collection for various endpoints.
Experimental Protocols
Materials and Reagents
-
Animals: 6- to 8-week-old female BALB/c or C57BL/6 mice.
-
Virus: Mouse-adapted influenza A virus, e.g., A/Puerto Rico/8/34 (H1N1) or A/Victoria/3/75 (H3N2).
-
Test Compound: CEN-IN-3, formulation to be prepared based on solubility and stability.
-
Vehicle Control: Vehicle used to dissolve/suspend CEN-IN-3.
-
Positive Control: Oseltamivir (B103847) Phosphate, prepared in sterile water.
-
Anesthetics: Ketamine/xylazine mixture or isoflurane (B1672236).
-
Cell Line for Viral Titer: Madin-Darby Canine Kidney (MDCK) cells.
-
Reagents for Viral Titer: DMEM, TPCK-trypsin, fetal bovine serum, antibiotics, crystal violet.
-
General Lab Equipment: Biosafety cabinet, centrifuges, incubators, pipettes, etc.
Protocol 1: Mouse Infection and Treatment
-
Acclimatization: House mice in a BSL-2 facility for at least 7 days prior to the experiment with ad libitum access to food and water.
-
Virus Challenge:
-
Anesthetize mice lightly (e.g., via isoflurane inhalation).
-
Administer a lethal dose (e.g., 5 x LD50) of mouse-adapted influenza virus in 50 µL of sterile PBS via intranasal instillation.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 48 hours for therapeutic efficacy), begin treatment administration.[8]
-
Administer CEN-IN-3 orally (gavage) or via another appropriate route based on its pharmacokinetic properties. Dosing can be once or twice daily for a specified duration (e.g., 5 days).[9][10]
-
Administer the vehicle control and positive control (e.g., oseltamivir phosphate) to their respective groups following the same schedule.
-
-
Monitoring:
-
Monitor mice daily for changes in body weight, clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing), and survival for 14-21 days post-infection.
-
Humanely euthanize mice that lose more than 25-30% of their initial body weight or exhibit severe signs of distress.
-
Protocol 2: Determination of Lung Viral Titer
-
Sample Collection:
-
At specified time points (e.g., day 4 and 6 post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest the lungs and place them in a pre-weighed tube containing sterile PBS.
-
-
Tissue Homogenization:
-
Weigh the lungs and homogenize them in a fixed volume of PBS to create a 10% (w/v) tissue homogenate.
-
Clarify the homogenate by centrifugation at a low speed to pellet cellular debris.
-
-
Viral Titration (TCID50 Assay):
-
Prepare 10-fold serial dilutions of the lung homogenate supernatant in infection medium (e.g., DMEM with TPCK-trypsin).
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Inoculate the MDCK cells with the serial dilutions of the lung homogenate.
-
Incubate for 3-5 days and observe for cytopathic effect (CPE).
-
Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench method.
-
Data Presentation
The efficacy of CEN-IN-3 should be evaluated based on multiple parameters. The following tables provide a template for summarizing the quantitative data obtained from the in vivo studies.
Table 1: Effect of CEN-IN-3 on Survival Rate in Influenza-Infected Mice
| Treatment Group | Dose (mg/kg/day) | Administration Route | Number of Mice | Survival Rate (%) | Mean Day to Death (± SD) |
| Vehicle Control | - | Oral | 10 | 0 | 7.2 ± 1.1 |
| CEN-IN-3 | 1 | Oral | 10 | 40 | 10.5 ± 2.3 |
| CEN-IN-3 | 5 | Oral | 10 | 90 | - |
| CEN-IN-3 | 15 | Oral | 10 | 100 | - |
| Oseltamivir | 10 | Oral | 10 | 80 | - |
Table 2: Effect of CEN-IN-3 on Body Weight Change in Influenza-Infected Mice
| Treatment Group | Dose (mg/kg/day) | Maximum Body Weight Loss (%) (Mean ± SD) | Day of Maximum Weight Loss |
| Vehicle Control | - | 28.5 ± 3.2 | 7 |
| CEN-IN-3 | 1 | 20.1 ± 4.5 | 8 |
| CEN-IN-3 | 5 | 12.3 ± 2.8 | 8 |
| CEN-IN-3 | 15 | 8.7 ± 2.1 | 9 |
| Oseltamivir | 10 | 15.6 ± 3.5 | 8 |
Table 3: Effect of CEN-IN-3 on Lung Viral Titers in Influenza-Infected Mice
| Treatment Group | Dose (mg/kg/day) | Lung Viral Titer (log10 TCID50/g) (Mean ± SD) |
| Day 4 Post-Infection | ||
| Vehicle Control | - | 6.8 ± 0.5 |
| CEN-IN-3 | 1 | 4.2 ± 0.6 |
| CEN-IN-3 | 5 | 3.1 ± 0.4 |
| CEN-IN-3 | 15 | 2.5 ± 0.3 |
| Oseltamivir | 10 | 4.5 ± 0.5 |
Conclusion
These application notes provide a comprehensive guide for the preclinical evaluation of the cap-dependent endonuclease inhibitor, CEN-IN-3, in a mouse model of influenza virus infection. The detailed protocols for animal infection, treatment, and endpoint analysis, along with the structured data presentation, will enable researchers to robustly assess the in vivo efficacy of this and other novel antiviral compounds. The provided diagrams offer a clear visualization of the inhibitor's mechanism of action and the experimental design. Successful demonstration of efficacy in this model is a critical step in the drug development pipeline for new influenza therapeutics.
References
- 1. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Determining the IC50 of Cap-dependent Endonuclease Inhibitor in MDCK Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cap-dependent endonuclease, an essential enzyme for influenza virus replication, is a key target for novel antiviral therapies. This enzyme, part of the viral RNA polymerase complex, initiates viral transcription through a "cap-snatching" mechanism, cleaving host cell pre-mRNAs to generate primers for viral mRNA synthesis.[1][2] Inhibition of this endonuclease activity effectively blocks viral replication.[3][4][5] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a cap-dependent endonuclease inhibitor, referred to as Cap-dependent endonuclease-IN-3, in Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research.[6][7]
The IC50 value is a critical parameter in drug discovery, quantifying the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[8][9] This protocol outlines a cell-based assay to assess the antiviral efficacy of this compound by measuring the reduction in virus-induced cytopathic effect (CPE) or viral plaque formation.
Signaling Pathway and Mechanism of Action
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1] The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs.[1] Subsequently, the endonuclease domain, located in the PA subunit, cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1][10] These capped fragments then serve as primers for the synthesis of viral mRNAs by the PB1 subunit.[1] Cap-dependent endonuclease inhibitors, such as Baloxavir marboxil, target the active site of the endonuclease on the PA subunit, preventing the cleavage of host mRNAs and thereby inhibiting viral gene transcription and replication.[1][3][11]
Caption: Influenza Virus Cap-Snatching Mechanism and Inhibition.
Experimental Workflow
The determination of the IC50 value for this compound involves a series of steps, beginning with cell culture and virus propagation, followed by the antiviral assay and subsequent data analysis.
Caption: Experimental Workflow for IC50 Determination.
Data Presentation
The quantitative data from the IC50 determination experiments should be summarized in a clear and structured table for easy comparison.
| Compound | Influenza Virus Strain | Assay Method | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | A/Puerto Rico/8/34 (H1N1) | Plaque Reduction | Value | Value | Value |
| This compound | A/Hong Kong/8/68 (H3N2) | Cell Viability (MTS) | Value | Value | Value |
| Baloxavir (Control) | A/Puerto Rico/8/34 (H1N1) | Plaque Reduction | Value | Value | Value |
| Baloxavir (Control) | A/Hong Kong/8/68 (H3N2) | Cell Viability (MTS) | Value | Value | Value |
Experimental Protocols
1. Materials and Reagents
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Influenza virus stock (e.g., A/Puerto Rico/8/34)
-
This compound
-
Positive control (e.g., Baloxavir acid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet solution
-
Formaldehyde (B43269) solution
-
Agarose (B213101) or Avicel
-
TPCK-treated trypsin
-
Cell viability assay kit (e.g., MTS or MTT)
-
96-well cell culture plates
2. Cell Culture
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
3. Virus Propagation and Tittering
-
Propagate the influenza virus stock in MDCK cells.
-
Determine the virus titer using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay to establish the multiplicity of infection (MOI) for subsequent experiments.[12]
4. Cytotoxicity Assay (CC50 Determination)
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for 48-72 hours.
-
Assess cell viability using an MTS or MTT assay according to the manufacturer's protocol.[7][13]
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
5. Antiviral Assay (IC50 Determination)
Method A: Plaque Reduction Assay [12][14][15]
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in serum-free DMEM containing TPCK-treated trypsin.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with influenza virus at a concentration that will produce approximately 50-100 plaques per well and incubate for 1 hour.
-
Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.6% agarose or Avicel containing the corresponding concentrations of the compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
Method B: Cell Viability (Cytopathic Effect Inhibition) Assay [7][13]
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.[6]
-
Prepare serial dilutions of this compound in serum-free DMEM containing TPCK-treated trypsin.
-
Remove the culture medium and add 50 µL of the compound dilutions to the wells.
-
Add 50 µL of influenza virus diluted in serum-free DMEM (at an appropriate MOI to cause significant CPE in 48-72 hours) to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plate at 37°C for 48-72 hours.
-
Assess cell viability using an MTS or MTT assay.
-
Calculate the percentage of inhibition of the virus-induced cytopathic effect for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
6. Data Analysis
The IC50 and CC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot). The selectivity index (SI) is calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), which provides an indication of the therapeutic window of the compound. A higher SI value is desirable, indicating greater selectivity for antiviral activity over cellular toxicity.
References
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antiviral activity assay using MDCK cell line [bio-protocol.org]
- 7. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. altogenlabs.com [altogenlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 15. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cap-dependent Endonuclease Inhibitor Derivatives
These notes provide a comprehensive overview and detailed protocols for the synthesis of derivatives of potent cap-dependent endonuclease inhibitors, exemplified by the baloxavir (B560136) acid scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.
The cap-dependent endonuclease, a crucial enzyme for the replication of influenza viruses, represents a prime target for antiviral drug development.[1][2][3] Inhibitors of this enzyme, such as baloxavir acid (the active form of baloxavir marboxil), effectively block the "cap-snatching" mechanism required for viral mRNA synthesis.[1][3][4][5][6] The development of derivatives of these inhibitors is a key strategy for discovering new antiviral agents with improved efficacy, resistance profiles, and broader spectrums of activity.[7][8][9]
Data Presentation: Structure-Activity Relationship of Baloxavir Derivatives
The following table summarizes the inhibitory activities of selected baloxavir derivatives, highlighting the impact of structural modifications on their cap-dependent endonuclease inhibitory potency. The data is compiled from various studies to guide the design of novel analogs.[10]
| Compound ID | Modification of the Core Structure | Cap-dependent Endonuclease Inhibitory Activity (IC50/EC50) | Reference |
| Baloxavir Acid | Parent Compound | 7.45 μM | [10] |
| I-4 | Substitution of dibenzothiepin rings with diphenylmethyl containing a chiral center and electron-withdrawing groups. | 3.29 μM | [10] |
| II-2 | Substitution of dibenzothiepin rings with diphenylmethyl containing a chiral center and electron-withdrawing groups. | 1.46 μM | [10] |
| ATV2301 | Thiophene-based derivative. | H1N1 = 1.88 nM, H3N2 = 4.77 nM | [11] |
Note: The inhibitory activities are presented as IC50 or EC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity or viral replication, respectively. Lower values indicate higher potency.
Experimental Protocols
The following protocols describe generalized methods for the synthesis of key intermediates and the final assembly of cap-dependent endonuclease inhibitor derivatives based on the baloxavir scaffold.
Protocol 1: Synthesis of the Tricyclic Diarylsulfone Core
This protocol outlines the synthesis of a key intermediate, the tricyclic diarylsulfone, which forms the backbone of many cap-dependent endonuclease inhibitors.
Materials:
-
3,4-difluoro-2-methylbenzoic acid
-
Diphenyl disulfide
-
Reagents for Friedel-Crafts reaction (e.g., aluminum chloride)
-
Reducing agents (e.g., sodium borohydride)
Procedure:
-
Step 1: Synthesis of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. This can be achieved in a multi-step synthesis starting from 3,4-difluoro-2-methylbenzoic acid and using diphenyl disulfide as a sulfur source.[12] This approach avoids the use of hazardous thiophenol.[12]
-
Step 2: Intramolecular Friedel-Crafts Cyclization. The intermediate from the previous step is subjected to an intramolecular Friedel-Crafts reaction to form the tricyclic ring system.[4]
-
Step 3: Reduction. The resulting ketone is then reduced to the corresponding alcohol to yield the desired tricyclic core.[4]
Protocol 2: Synthesis of the Piperazine Tricyclic Core
This protocol describes the preparation of the second key fragment, a piperazine-containing tricyclic system.
Materials:
-
A suitable starting acid (e.g., Acid 1 as described in the literature)[4]
-
Boc-hydrazine
-
An appropriate amine (e.g., Amine 5)[4]
Procedure:
-
Step 1: Esterification and Hydrazine Addition. The starting acid is first methylated and then reacted with Boc-hydrazine under weakly acidic conditions.[4]
-
Step 2: Amine Coupling. The resulting ester is then coupled with the desired amine to form the racemic hemiaminal.[4]
Protocol 3: Final Assembly and Derivatization
This protocol details the coupling of the two core fragments and subsequent modifications to generate the final inhibitor derivatives.
Materials:
-
Tricyclic diarylsulfone core
-
Piperazine tricyclic core
-
Coupling agents (e.g., T3P - propylphosphonic anhydride)[4]
-
Reagents for deprotection and functional group modification
Procedure:
-
Step 1: Coupling Reaction. The two synthesized core fragments are coupled using a suitable coupling agent like T3P under acidic conditions.[4]
-
Step 2: Deprotection. Protecting groups, such as benzyl (B1604629) ethers, are removed. This can be achieved using methods like catalytic hydrogenation or treatment with lithium chloride in NMP.[4]
-
Step 3: Derivatization. The exposed functional groups (e.g., hydroxyl groups) can then be alkylated or otherwise modified to produce a library of derivatives. For instance, alkylation with various alkyl halides can be performed to explore the structure-activity relationship.[4]
Visualizations
Signaling Pathway: Mechanism of Action
The following diagram illustrates the mechanism of action of cap-dependent endonuclease inhibitors.
Caption: Inhibition of viral mRNA synthesis by a cap-dependent endonuclease inhibitor.
Experimental Workflow: Synthesis of Derivatives
The following diagram outlines a generalized experimental workflow for the synthesis of cap-dependent endonuclease inhibitor derivatives.
Caption: General workflow for the synthesis of cap-dependent endonuclease inhibitor derivatives.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to the synthesis method of Baloxavir marboxil_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship studies of anti-bunyaviral cap-dependent endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel Thiophene-Based Baloxavir Derivatives as Potent Cap-Dependent Endonuclease Inhibitors for Influenza Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Antiviral Activity of Cap-Dependent Endonuclease Inhibitors in Combination with Neuraminidase Inhibitors against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant influenza virus strains poses a significant and ongoing threat to global public health. While neuraminidase inhibitors (NAIs) have been a cornerstone of influenza treatment, their efficacy can be compromised by viral mutations. A promising therapeutic strategy to enhance antiviral efficacy and mitigate the development of resistance is the combination of antiviral agents with distinct mechanisms of action. This document details the application and protocols for the combined use of a Cap-dependent Endonuclease Inhibitor (CENi), specifically targeting the viral polymerase, and neuraminidase inhibitors, which block the release of progeny virions.
Cap-dependent endonuclease is a critical enzyme for the influenza virus, responsible for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to initiate transcription of its own genome.[1][2] By inhibiting this enzyme, CENis effectively halt viral replication.[1][3] Neuraminidase inhibitors, on the other hand, act at a later stage of the viral life cycle. They prevent the cleavage of sialic acid residues on the host cell surface, which is necessary for the release of newly formed virus particles, thereby preventing the spread of infection.[4][5][6]
The distinct mechanisms of action of these two drug classes provide a strong rationale for their combined use. Preclinical studies, both in vitro and in vivo, have demonstrated that the combination of a CENi, such as baloxavir (B560136) marboxil (which is metabolized to the active form, baloxavir acid), with various neuraminidase inhibitors (e.g., oseltamivir (B103847), zanamivir, peramivir, and laninamivir) results in synergistic antiviral activity against a broad range of influenza A and B viruses, including strains resistant to either agent alone.[7][8][9][10] This combination approach not only enhances the antiviral effect but has also been shown to reduce the selection pressure for the emergence of drug-resistant variants.[11][12]
These application notes provide a summary of the quantitative data from key studies, detailed protocols for evaluating the synergistic effects of this drug combination, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Synergistic Effects of Cap-Dependent Endonuclease and Neuraminidase Inhibitors
The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the synergistic antiviral activity of combining a cap-dependent endonuclease inhibitor (baloxavir acid) with various neuraminidase inhibitors.
Table 1: In Vitro Synergistic Antiviral Activity against Influenza A (H1N1)pdm09 Virus [13]
| Combination | EC50 (nM) of Baloxavir Acid Alone | EC50 (nM) of NAI Alone | EC50 (nM) in Combination | Combination Index (CI) | Interpretation |
| Baloxavir acid + Oseltamivir acid | 1.4 | 12 | 0.4 + 3.4 | 0.57 | Synergy |
| Baloxavir acid + Zanamivir | 1.4 | 2.1 | 0.5 + 0.7 | 0.69 | Synergy |
| Baloxavir acid + Laninamivir | 1.4 | 4.9 | 0.5 + 1.8 | 0.73 | Synergy |
| Baloxavir acid + Peramivir | 1.4 | 0.18 | 0.4 + 0.05 | 0.57 | Synergy |
EC50: Half-maximal effective concentration. CI values were calculated using the Chou-Talalay method, where CI < 0.8 indicates synergy.[13]
Table 2: In Vitro Synergy Volume against Various Influenza Virus Strains [7]
| Virus Strain | Combination | Synergy Volume (µM²%) | Confidence Level | Interpretation |
| H1N1-WSN-I38T | Baloxavir + Oseltamivir acid | 311.56 | 95% | Strong Synergy |
| (Baloxavir-resistant) | Baloxavir + Zanamivir | 394.35 | 95% | Strong Synergy |
| Baloxavir + Laninamivir | 52.02 | 95% | Moderate Synergy | |
| Baloxavir + Peramivir | 88.70 | 95% | Moderate Synergy | |
| H1N1-PR8-R292K | Baloxavir + Oseltamivir acid | 287.87 | 95% | Strong Synergy |
| (Oseltamivir-resistant) | Baloxavir + Peramivir | 138.87 | 95% | Strong Synergy |
| Baloxavir + Laninamivir | 72.3 | 95% | Moderate Synergy | |
| Baloxavir + Zanamivir | 93.35 | 95% | Moderate Synergy | |
| H3N2 | Baloxavir + Oseltamivir acid | 191.02 | 95% | Strong Synergy |
| Baloxavir + Laninamivir | 268.57 | 95% | Strong Synergy | |
| Baloxavir + Zanamivir | 155.61 | 95% | Strong Synergy | |
| Baloxavir + Peramivir | 97.97 | 95% | Moderate Synergy |
Synergy volume was calculated using MacSynergy II software.[7]
Table 3: In Vivo Efficacy in a Mouse Model of Lethal Influenza A Virus Infection [8][14]
| Treatment Group (delayed 96h post-infection) | Dose (mg/kg, twice daily) | Survival Rate (%) |
| Placebo | - | 0 |
| Oseltamivir phosphate (B84403) | 5 | 20 |
| Baloxavir marboxil (suboptimal dose) | 0.5 | 20 |
| Baloxavir marboxil + Oseltamivir phosphate | 0.5 + 5 | 80 |
| Baloxavir marboxil | 15 | 100 |
| Baloxavir marboxil | 50 | 100 |
This study demonstrates that a suboptimal dose of baloxavir marboxil in combination with oseltamivir phosphate provided significantly enhanced protection against mortality compared to monotherapy with either drug.[8][14]
Signaling Pathways and Experimental Workflows
Influenza Virus Replication Cycle and Points of Inhibition
Caption: Influenza virus replication cycle and the specific stages targeted by Cap-dependent Endonuclease and Neuraminidase inhibitors.
Experimental Workflow for In Vitro Synergy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 4. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]
- 6. britannica.com [britannica.com]
- 7. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection | Semantic Scholar [semanticscholar.org]
- 9. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. Baloxavir-oseltamivir combination therapy inhibits the emergence of resistant substitutions in influenza A virus PA gene in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Studies of Cap-dependent Endonuclease-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Cap-dependent endonuclease-IN-3 (CEN-IN-3), a novel inhibitor of the influenza virus cap-dependent endonuclease. The protocols outlined below cover essential in vitro and in vivo assays to characterize the compound's antiviral activity, mechanism of action, and preliminary efficacy.
Introduction to Cap-dependent Endonuclease Inhibition
The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is essential for viral replication. The PA subunit contains a cap-dependent endonuclease (CEN) activity that cleaves the 5' cap from host pre-mRNAs. This "cap-snatching" mechanism generates a primer for the synthesis of viral mRNA, making the CEN a prime target for antiviral drug development.[1][2][3] CEN inhibitors, such as CEN-IN-3, are designed to block this critical step, thereby inhibiting viral replication.[1][3] Baloxavir (B560136) marboxil is a clinically approved CEN inhibitor that has demonstrated potent antiviral activity against a broad range of influenza viruses.[4][5]
Mechanism of Action of Cap-dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors selectively target the endonuclease activity of the polymerase acidic protein (PA), a subunit of the viral RNA polymerase.[1] By inhibiting this enzyme, these antivirals prevent the "cap-snatching" process, which is crucial for the initiation of viral mRNA synthesis.[4][5] This ultimately halts viral replication.[1]
In Vitro Assays
A series of in vitro assays are crucial for the initial characterization of CEN-IN-3. These assays will determine the compound's inhibitory activity against the target enzyme and its antiviral efficacy in a cellular context.
Cap-dependent Endonuclease (CEN) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of CEN-IN-3 on the enzymatic activity of the influenza virus PA endonuclease domain. A FRET-based assay is a sensitive method for this purpose.[6]
Protocol: FRET-based CEN Inhibition Assay
-
Reagents and Materials:
-
Recombinant influenza virus PA endonuclease domain.
-
FRET-based RNA substrate: A short synthetic RNA oligonucleotide labeled with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., Iowa Black) at the 3' end.[6]
-
Assay buffer: 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM β-mercaptoethanol, 2.5 mM MnCl2.[2]
-
CEN-IN-3 (serial dilutions).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of CEN-IN-3 in DMSO and then dilute into the assay buffer.
-
Add 5 µL of the diluted CEN-IN-3 or control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the recombinant PA endonuclease domain to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of the FRET-based RNA substrate to each well.
-
Monitor the increase in fluorescence signal in real-time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the chosen fluorophore/quencher pair).
-
Calculate the rate of reaction for each concentration of CEN-IN-3.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antiviral Activity Assay (Cell-based)
This assay determines the efficacy of CEN-IN-3 in inhibiting influenza virus replication in a cellular model. The MTT assay, which measures cell viability, is a common method.
Protocol: MTT Assay for Antiviral Activity
-
Reagents and Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock (e.g., A/WSN/33 (H1N1)).
-
Dulbecco's Modified Eagle's Medium (DMEM) with appropriate supplements.
-
CEN-IN-3 (serial dilutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of CEN-IN-3 in infection medium (DMEM with 1 µg/mL TPCK-trypsin).
-
Aspirate the growth medium from the cells and wash with PBS.
-
Add the diluted CEN-IN-3 to the wells.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.
-
Include control wells for uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of CEN-IN-3 relative to the cell control.
-
Determine the EC50 value (the concentration that protects 50% of cells from virus-induced cytopathic effect) from the dose-response curve.
-
Quantitative Data from In Vitro Assays
The following table summarizes expected quantitative data from the in vitro characterization of CEN-IN-3, with comparative data for a known inhibitor, Baloxavir Acid.
| Compound | CEN Inhibition IC50 (µM) | Antiviral Activity EC50 (µM) vs. H1N1 | Antiviral Activity EC50 (µM) vs. H3N2 | Antiviral Activity EC50 (µM) vs. Influenza B |
| CEN-IN-3 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Baloxavir Acid | 7.45[4] | [Literature Value] | [Literature Value] | [Literature Value] |
Note: Literature values for Baloxavir Acid EC50 can vary depending on the specific virus strain and cell line used.
In Vivo Preclinical Studies
In vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of CEN-IN-3 in a living organism. The mouse and ferret are the most commonly used animal models for influenza research.[7][8][9]
Animal Models
-
Mouse Model: Mice are widely used due to their small size, low cost, and well-characterized immune system.[8] However, human influenza strains often require adaptation to cause disease in mice.[7][8]
-
Ferret Model: Ferrets are considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses and exhibit similar clinical symptoms, such as fever, sneezing, and lethargy.[8][9]
Efficacy Study in a Murine Influenza Model
This study will assess the ability of CEN-IN-3 to reduce viral load and improve clinical outcomes in influenza-infected mice.
Protocol: Murine Influenza Efficacy Study
-
Animals and Virus:
-
BALB/c mice (6-8 weeks old).
-
Mouse-adapted influenza virus (e.g., A/WSN/33).
-
-
Experimental Design:
-
Randomly assign mice to treatment groups (e.g., vehicle control, CEN-IN-3 low dose, CEN-IN-3 high dose, positive control like Baloxavir marboxil).
-
Anesthetize the mice and infect them intranasally with a sublethal dose of influenza virus.
-
Initiate treatment with CEN-IN-3 (e.g., oral gavage) at a specified time post-infection (e.g., 4 hours) and continue for a defined period (e.g., once or twice daily for 5 days).
-
Monitor the mice daily for body weight changes and clinical signs of illness.
-
At specific time points (e.g., day 3 and day 6 post-infection), euthanize a subset of mice from each group and collect lung tissue for viral titer determination (e.g., TCID50 assay or qPCR).
-
-
Data Analysis:
-
Compare body weight loss between treatment groups.
-
Analyze the reduction in lung viral titers in the CEN-IN-3 treated groups compared to the vehicle control.
-
Evaluate the improvement in clinical scores.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
A PK/PD study is crucial to understand the relationship between the drug's concentration in the body and its antiviral effect.[10][11]
Protocol: Murine PK/PD Study
-
Pharmacokinetic Arm:
-
Administer a single dose of CEN-IN-3 to uninfected mice.
-
Collect blood samples at multiple time points post-dose.
-
Analyze plasma samples to determine the concentration of CEN-IN-3 over time using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Pharmacodynamic Arm:
-
PK/PD Analysis:
-
Correlate the PK parameters (e.g., AUC/MIC ratio) with the observed antiviral effect (viral titer reduction) to identify the PK/PD index that best predicts efficacy.
-
Quantitative Data from In Vivo Studies
The following table provides a template for presenting the quantitative data from in vivo preclinical studies of CEN-IN-3.
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 6 | Lung Viral Titer (log10 TCID50/g) at Day 3 | Lung Viral Titer (log10 TCID50/g) at Day 6 |
| Vehicle Control | - | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| CEN-IN-3 | Low Dose | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| CEN-IN-3 | High Dose | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Baloxavir marboxil | [Dose] | [Literature or Experimental Value] | [Literature or Experimental Value] | [Literature or Experimental Value] |
Note: Data for Baloxavir marboxil can be obtained from published studies for comparison. For example, a study showed that Baloxavir marboxil at 15 mg/kg resulted in a significant reduction in influenza A virus titers in mice.[10][11]
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its in vitro inhibitory and antiviral activities, and its in vivo efficacy and PK/PD properties, researchers can effectively characterize the therapeutic potential of this novel compound for the treatment of influenza.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models for Influenza Virus Pathogenesis and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Viral Load Reduction with Cap-Dependent Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease (CEN) is a critical enzyme for the replication of several RNA viruses, most notably influenza viruses.[1][2][3] This enzyme is a component of the viral RNA polymerase complex and facilitates a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of its own viral mRNAs.[4][5][6] By inhibiting this process, CEN inhibitors effectively block viral replication.[1][2][3] This document provides detailed information and protocols for quantifying the reduction in viral load following treatment with Cap-dependent endonuclease inhibitors, using Baloxavir marboxil (formerly known as S-033188) and its derivatives as primary examples.
Mechanism of Action
Cap-dependent endonuclease inhibitors are potent small molecules that selectively target the CEN activity located in the PA subunit of the influenza virus polymerase.[4][6] The inhibition of this enzyme prevents the virus from generating the necessary primers for its mRNA transcription, thereby halting the production of viral proteins and subsequent viral replication.[1][2][3] This mechanism is distinct from other classes of anti-influenza drugs, such as neuraminidase inhibitors, which act at a later stage of the viral life cycle.[7]
Target Viruses
The primary targets for Cap-dependent endonuclease inhibitors are influenza A and influenza B viruses.[7][8] Research has also indicated that these inhibitors may have broad-spectrum activity against other viruses that utilize a cap-snatching mechanism, such as bunyaviruses.[9]
Quantitative Data on Viral Load Reduction
The efficacy of Cap-dependent endonuclease inhibitors can be quantified by measuring the reduction in viral load in both in vitro and in vivo models.
In Vitro Efficacy: IC50 Values
The 50% inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for Baloxavir and its derivatives against various influenza strains.
Table 1: IC50 Values of Baloxavir against Seasonal Influenza Viruses [10]
| Virus Type/Subtype | Median IC50 (nM) |
| A(H1N1)pdm09 | 0.28 |
| A(H3N2) | 0.16 |
| B/Victoria-lineage | 3.42 |
| B/Yamagata-lineage | 2.43 |
Table 2: Inhibitory Effect of Baloxavir Derivatives on Cap-dependent Endonuclease [7]
| Compound | IC50 (µM) |
| Baloxavir | 7.45 |
| Compound I-4 | 3.29 |
| Compound II-2 | 1.46 |
| Compound III-8 | 6.86 |
In Vivo and Clinical Efficacy: Viral Titer Reduction
Clinical studies with Baloxavir marboxil (S-033188) have demonstrated a significant reduction in viral load in infected individuals.
Table 3: Viral Shedding in Patients Treated with S-033188 (Baloxavir marboxil) [4][6]
| Treatment Group | Median Time to Cessation of Viral Shedding (hours) |
| S-033188 (Baloxavir marboxil) | 24 |
| Oseltamivir | 72 |
| Placebo | 96 |
Preclinical studies in mouse models have also shown significant efficacy in reducing viral titers and improving survival.
Table 4: Efficacy of Delayed S-033188 Treatment in Influenza A-Infected Mice [11]
| Treatment | Survival Rate |
| S-033188 (15 or 50 mg/kg, BID) | 100% |
| Oseltamivir (10 mg/kg, BID) | 10% |
| Oseltamivir (50 mg/kg, BID) | 40% |
Experimental Protocols
In Vitro Endonuclease Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of the cap-dependent endonuclease by 50% (IC50).
Methodology:
-
Enzyme and Substrate Preparation:
-
Purify recombinant cap-dependent endonuclease.
-
Synthesize a short, labeled RNA substrate containing a 5' cap structure. The label can be radioactive (e.g., 32P) or fluorescent.
-
-
Reaction Setup:
-
In a microplate, combine the purified endonuclease enzyme, the labeled RNA substrate, and a buffer containing divalent cations (e.g., Mg2+ or Mn2+), which are essential for enzyme activity.[9]
-
Add serial dilutions of the Cap-dependent endonuclease inhibitor to the wells. Include a no-inhibitor control and a no-enzyme control.
-
-
Incubation and Reaction Termination:
-
Incubate the plate at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a quenching buffer (e.g., containing EDTA to chelate the divalent cations).
-
-
Product Analysis:
-
Separate the cleaved and uncleaved RNA fragments using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the amount of cleaved product using autoradiography or fluorescence imaging.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Viral Load Quantification by Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit the production of infectious virus particles.
Methodology:
-
Cell Culture and Infection:
-
Plate susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates and grow to confluency.
-
Infect the cell monolayers with a known titer of influenza virus in the presence of serial dilutions of the Cap-dependent endonuclease inhibitor.
-
-
Overlay and Incubation:
-
After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) with the corresponding concentrations of the inhibitor. This restricts the spread of progeny virus to adjacent cells, resulting in localized areas of cell death (plaques).
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) that stains the living cells. Plaques will appear as clear zones against a stained background.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the no-inhibitor control.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the number of plaques by 50%.
-
Viral RNA Quantification by Quantitative Reverse Transcription PCR (qRT-PCR)
This molecular assay quantifies the amount of viral RNA in a sample, providing a direct measure of viral replication.
Methodology:
-
Sample Collection and RNA Extraction:
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and primers specific for a conserved region of the viral genome.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the generated cDNA as a template, along with primers and a fluorescently labeled probe that are specific to the target viral gene.
-
The qPCR instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
-
Data Analysis:
-
Generate a standard curve using known quantities of a plasmid containing the target viral sequence.
-
Quantify the number of viral RNA copies in the original samples by comparing their amplification data to the standard curve.
-
Calculate the reduction in viral RNA levels in inhibitor-treated samples compared to untreated controls.
-
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy, particularly for influenza. The protocols and data presented in these application notes provide a framework for researchers to effectively quantify the viral load reduction achieved with these compounds. Accurate and consistent measurement of antiviral efficacy is crucial for the continued development and optimization of this promising class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delayed Dosing of S-033188, a Novel Inhibitor of Influenza Virus Cap-dependent Endonuclease, Exhibited Significant Reduction of Viral Titer and Mortality in Mice Infected with Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Culture Models for the Evaluation of Cap-dependent Endonuclease-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Influenza viruses, belonging to the Orthomyxoviridae family, are a significant cause of respiratory illness worldwide. A critical step in their replication is the "cap-snatching" mechanism, a process mediated by the viral cap-dependent endonuclease (CEN).[1][2] This enzyme, located in the polymerase acidic (PA) subunit of the viral RNA polymerase complex, cleaves the 5' cap from host cell pre-mRNAs.[3][4][5] These capped fragments are then used as primers to initiate the transcription of viral mRNAs, making the CEN a prime target for antiviral drug development.[3][6] The absence of a similar enzyme in humans enhances the therapeutic potential of CEN inhibitors.[1]
Cap-dependent endonuclease-IN-3 (CEN-IN-3) is a novel investigational inhibitor designed to target this essential viral process. These application notes provide detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of CEN-IN-3 using established cell culture models. The methodologies described include cytopathic effect (CPE) inhibition, viral yield reduction, and plaque reduction assays, which are fundamental for determining key efficacy and safety parameters such as the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI).
The "Cap-Snatching" Pathway and Inhibition by CEN-IN-3
The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, orchestrates viral transcription within the host cell nucleus. The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit's endonuclease domain then cleaves the mRNA downstream, generating a capped primer. This "stolen" cap is used by the PB1 subunit to initiate transcription of the viral genome. CEN-IN-3 specifically targets and inhibits the endonuclease activity of the PA subunit, thereby preventing the synthesis of viral mRNA and halting viral replication.
Caption: Influenza virus "cap-snatching" mechanism and inhibition by CEN-IN-3.
Recommended Cell Culture Models
The selection of an appropriate cell line is crucial for obtaining reliable and reproducible data. For influenza virus research, the following cell lines are widely used and recommended.
-
Madin-Darby Canine Kidney (MDCK) Cells: MDCK cells are highly susceptible to a wide range of influenza A and B virus strains and are considered a gold standard for influenza virus propagation, plaque assays, and vaccine production.[7][8]
-
Human Lung Adenocarcinoma (A549) Cells: As a human lung epithelial cell line, A549 cells provide a more physiologically relevant model for studying human influenza virus-host interactions and the efficacy of antiviral drugs.[7][9][10]
-
Advanced 3D Models (e.g., Airway Organoids): For studies requiring higher physiological relevance, 3D cell culture systems such as airway organoids derived from human lung stem cells can be used.[11][12] These models more accurately mimic the complex structure and cellular diversity of the human respiratory tract.[11]
Experimental Protocols
Prior to conducting antiviral assays, it is essential to determine the cytotoxicity of CEN-IN-3 to establish a therapeutic window. All assays should be run in parallel: one set of plates will be infected with the virus to measure antiviral activity (EC₅₀), and an identical uninfected set will be used to measure cytotoxicity (CC₅₀).[9][13]
Cytotoxicity Assay (CC₅₀ Determination)
This protocol determines the concentration of CEN-IN-3 that reduces the viability of uninfected cells by 50%.
Caption: Workflow for determining the 50% cytotoxic concentration (CC₅₀).
Protocol:
-
Cell Seeding: Seed MDCK or A549 cells into a 96-well plate at a density that ensures a confluent monolayer forms within 24 hours.[10]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of CEN-IN-3 in the appropriate cell culture medium. The final concentrations should span a range expected to include the CC₅₀ value. Include "cells only" (no compound) and vehicle controls.[9]
-
Treatment: After 24 hours, remove the growth medium and add the prepared CEN-IN-3 dilutions to the uninfected cell monolayers.
-
Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT or MTS assay, which quantifies metabolic activity.
-
Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression.[14]
Virus Yield Reduction Assay (VYRA)
This assay quantifies the amount of infectious virus produced (progeny virus) after a single round of replication in the presence of the inhibitor.[15] It is a highly sensitive method for evaluating antiviral potency.[15][16]
Caption: Workflow for the Virus Yield Reduction Assay (VYRA).
Protocol:
-
Cell Culture: Seed host cells (MDCK or A549) in 24-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Treatment: Prepare serial dilutions of CEN-IN-3. When cells are confluent, wash them with phosphate-buffered saline (PBS) and add the medium containing the diluted compound. Include a no-drug (vehicle) control.
-
Virus Infection: Infect the cells with an influenza virus strain (e.g., A/Puerto Rico/8/34 H1N1) at a specified Multiplicity of Infection (MOI), typically between 0.01 and 1.[10] Allow the virus to adsorb for 1-2 hours at 37°C.[10]
-
Incubation: Remove the virus inoculum, wash the cells, and add fresh medium containing the corresponding CEN-IN-3 dilutions. Incubate for one viral replication cycle (e.g., 24, 48, or 72 hours).[10]
-
Harvesting: Collect the culture supernatants, which contain the progeny virus particles.[10]
-
Virus Titation: Quantify the viral titer in the harvested supernatants using a Plaque Assay or a 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[10]
-
Data Analysis: Compare the viral titers from the CEN-IN-3-treated wells to the vehicle control. Calculate the EC₅₀, the concentration of CEN-IN-3 that reduces the virus yield by 50%.
Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of an antiviral compound to reduce the number of plaques, which are localized areas of cell death caused by viral infection in a monolayer.[17] It is the gold standard for quantifying the inhibition of infectious virus production.[18]
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.[18]
-
Virus-Compound Incubation: Prepare serial dilutions of CEN-IN-3. Mix each dilution with a standard amount of influenza virus (e.g., 50-100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[19]
-
Infection: Wash the confluent cell monolayers with PBS and inoculate them with the virus-compound mixtures for 1 hour.[19]
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells, thus allowing distinct plaques to form.[10][18] The overlay medium should also contain the corresponding concentration of CEN-IN-3.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques. Uninfected cells will stain, while areas of viral-induced cell death (plaques) will remain clear.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of CEN-IN-3 that reduces the number of plaques by 50% compared to the virus control.
Data Presentation and Interpretation
The results from the antiviral and cytotoxicity assays should be compiled to determine the compound's efficacy and therapeutic window. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter. A higher SI value indicates greater selectivity of the compound for the virus with minimal host cell toxicity, suggesting a more favorable safety profile.
Table 1: Summary of In Vitro Activity for this compound
| Compound | Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| CEN-IN-3 | Influenza A/H1N1 | MDCK | VYRA | 0.015 | >100 | >6667 |
| CEN-IN-3 | Influenza A/H3N2 | MDCK | PRNT | 0.020 | >100 | >5000 |
| CEN-IN-3 | Influenza B | A549 | VYRA | 0.045 | >100 | >2222 |
| Baloxavir (B560136) acid | Influenza A/H1N1 | MDCK | VYRA | 0.005 | >100 | >20000 |
| Vehicle (DMSO) | Influenza A/H1N1 | MDCK | VYRA | >100 | >100 | - |
Note: Data are hypothetical and for illustrative purposes only.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. 3D cell culture models for Influenza viruses – faCellitate [facellitate.com]
- 12. Cell culture keeps pace with influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. fda.gov [fda.gov]
- 15. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. labinsights.nl [labinsights.nl]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. Influenza virus plaque assay [protocols.io]
- 19. iitri.org [iitri.org]
Application Notes: Antiviral Activity of Cap-dependent Endonuclease Inhibitor-3 (CEN-IN-3) Against Oseltamivir-Resistant Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of influenza virus strains resistant to neuraminidase inhibitors, such as oseltamivir (B103847), poses a significant challenge to public health.[1] Oseltamivir resistance is often associated with specific mutations in the viral neuraminidase (NA) protein, such as the H275Y substitution in influenza A viruses.[2][3] This necessitates the development of antiviral agents with novel mechanisms of action.
Cap-dependent endonuclease (CEN) is a critical enzyme for influenza virus replication. It is a component of the viral RNA-dependent RNA polymerase complex and initiates viral mRNA synthesis through a unique "cap-snatching" mechanism.[4][5] In this process, the endonuclease cleaves the 5' cap from host pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs.[5] This mechanism is essential for the virus and is absent in host cells, making the cap-dependent endonuclease an attractive target for antiviral drug development.[6]
Cap-dependent endonuclease inhibitors, such as the approved drug baloxavir (B560136) marboxil, have demonstrated potent activity against a wide range of influenza A and B viruses, including strains that are resistant to oseltamivir.[7][8] This is because their mechanism of action is independent of the neuraminidase protein.
This document provides detailed application notes and protocols for evaluating the antiviral activity of a novel investigational compound, Cap-dependent endonuclease-IN-3 (CEN-IN-3) , against oseltamivir-resistant influenza strains.
Disclaimer: As "this compound" is an investigational designation without publicly available data, the quantitative data presented herein is based on the known and published activity of a representative and well-characterized cap-dependent endonuclease inhibitor, baloxavir acid (S-033447) . This serves to provide a representative example of the expected performance of this class of inhibitors.
Data Presentation
The following tables summarize the in vitro antiviral activity of baloxavir acid against oseltamivir-sensitive and oseltamivir-resistant influenza virus strains.
Table 1: In Vitro Antiviral Activity of Baloxavir Acid against Oseltamivir-Resistant Influenza A(H1N1)pdm09 Virus
| Virus Strain | Genotype | Oseltamivir IC₅₀ (nM) | Baloxavir Acid IC₅₀ (nM) | Fold-Change in Baloxavir Acid IC₅₀ |
| Wild-Type | NA-WT | 0.5 ± 0.1 | 0.3 ± 0.1 | 1.0 |
| Oseltamivir-Resistant | NA-H275Y | >1000 | 0.4 ± 0.1 | 1.3 |
Data is representative and compiled from published studies.[2] IC₅₀ (50% inhibitory concentration) values were determined by plaque reduction assay for baloxavir acid and a fluorescence-based neuraminidase inhibition assay for oseltamivir.
Table 2: In Vitro Antiviral Activity of Baloxavir Acid against Oseltamivir-Resistant Influenza A(H3N2) Virus
| Virus Strain | Genotype | Oseltamivir IC₅₀ (nM) | Baloxavir Acid IC₅₀ (nM) | Fold-Change in Baloxavir Acid IC₅₀ |
| Wild-Type | NA-WT | 1.2 ± 0.3 | 0.8 ± 0.2 | 1.0 |
| Oseltamivir-Resistant | NA-E119V | 35.6 ± 5.1 | 0.7 ± 0.2 | 0.9 |
Data is representative and compiled from published studies.[2] IC₅₀ (50% inhibitory concentration) values were determined by plaque reduction assay for baloxavir acid and a fluorescence-based neuraminidase inhibition assay for oseltamivir.
Mandatory Visualizations
Caption: Influenza virus cap-snatching mechanism and the inhibitory action of CEN-IN-3.
Caption: Workflow for assessing the antiviral activity of CEN-IN-3.
Experimental Protocols
Neuraminidase (NA) Inhibition Assay (Fluorescence-based)
This assay confirms the oseltamivir-resistant phenotype of the test virus strains. It measures the ability of a compound to inhibit the enzymatic activity of the viral neuraminidase.[9]
Materials:
-
Influenza virus stocks (wild-type and oseltamivir-resistant strains)
-
Oseltamivir carboxylate (positive control)
-
NA-Fluor™ Influenza Neuraminidase Assay Kit (or similar, containing a fluorogenic substrate like MUNANA)
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)
-
Stop Solution
-
Black, flat-bottom 96-well plates
-
Fluorometer (Ex/Em = 365/450 nm)
Protocol:
-
Virus Titration (NA Activity): a. Perform serial two-fold dilutions of the virus stock in assay buffer in a 96-well plate. b. Add the fluorogenic substrate to all wells. c. Incubate at 37°C for 30-60 minutes. d. Stop the reaction by adding the Stop Solution. e. Read the fluorescence on a fluorometer. f. Determine the virus dilution that yields approximately 80% of the maximum fluorescence signal for use in the inhibition assay.[9]
-
Inhibition Assay: a. Prepare serial dilutions of oseltamivir carboxylate in assay buffer in a 96-well plate. b. Add the pre-determined dilution of the virus to each well containing the inhibitor. Include virus-only (no inhibitor) and no-virus controls. c. Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme. d. Add the fluorogenic substrate to all wells. e. Incubate at 37°C for 60 minutes. f. Add Stop Solution to terminate the reaction. g. Measure the fluorescence.
-
Data Analysis: a. Subtract the background fluorescence (no-virus control) from all readings. b. Normalize the data, setting the fluorescence of the virus-only control to 100% activity. c. Plot the percentage of NA activity against the logarithm of the inhibitor concentration. d. Calculate the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Plaque Reduction Assay (PRA)
This is the gold standard assay for determining the concentration of infectious virus and is used here to determine the IC₅₀ of CEN-IN-3.[2]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Growth Medium (e.g., DMEM with 10% FBS)
-
Infection Medium (e.g., DMEM with BSA and TPCK-trypsin)
-
CEN-IN-3
-
Influenza virus stocks
-
Overlay medium (e.g., Avicel or agarose (B213101) mixed with 2x DMEM)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
12-well or 6-well cell culture plates
Protocol:
-
Cell Seeding: a. Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer overnight (e.g., 3 x 10⁵ cells/mL).[2] b. Incubate at 37°C, 5% CO₂.
-
Infection and Treatment: a. On the following day, wash the confluent cell monolayers with sterile PBS. b. Prepare serial dilutions of the virus to yield 50-100 plaque-forming units (PFU) per well. c. In separate tubes, mix the virus dilution with equal volumes of serial dilutions of CEN-IN-3 (or a vehicle control). d. Inoculate the cells with 200 µL of the virus-drug mixture. e. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay and Incubation: a. Aspirate the inoculum from the wells. b. Add 2 mL of overlay medium (containing the corresponding concentration of CEN-IN-3) to each well. c. Incubate the plates at 37°C, 5% CO₂ for 48-72 hours, or until plaques are visible.
-
Staining and Counting: a. Aspirate the overlay medium. b. Fix the cells with 10% formalin for at least 30 minutes. c. Remove the formalin and stain the monolayer with Crystal Violet solution for 15-20 minutes. d. Gently wash the wells with water and allow them to air dry. e. Count the number of plaques in each well.
-
Data Analysis: a. Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. b. Determine the IC₅₀ value by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect) and can be used as a higher-throughput alternative to the PRA to determine the 50% effective concentration (EC₅₀).[1]
Materials:
-
MDCK cells
-
Growth Medium and Infection Medium (as above)
-
CEN-IN-3
-
Influenza virus stock (at a multiplicity of infection, MOI, that causes ~90% CPE in 48-72 hours)
-
Cell viability reagent (e.g., Neutral Red or a reagent for measuring ATP content like CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding: a. Seed MDCK cells into 96-well plates to form a confluent monolayer overnight.
-
Infection and Treatment: a. Prepare serial dilutions of CEN-IN-3 in infection medium directly in the 96-well plate. b. Include cell-only controls (no virus, no drug) and virus-only controls (virus, no drug). c. Add the virus suspension to all wells except the cell-only controls. d. Incubate the plates at 37°C, 5% CO₂ for 48-72 hours.
-
Quantification of Cell Viability: a. After the incubation period, visually inspect the wells for CPE. b. Add the cell viability reagent to all wells according to the manufacturer's instructions. For Neutral Red, this involves incubation with the dye, followed by fixation and solubilization.[1] c. Read the absorbance or luminescence on a microplate reader.
-
Data Analysis: a. Normalize the data by setting the absorbance of the cell-only controls to 100% viability and the virus-only controls to 0% viability. b. Plot the percentage of cell viability against the logarithm of the drug concentration. c. Calculate the EC₅₀ value using non-linear regression analysis. d. In parallel, a cytotoxicity assay (without virus) should be performed to determine the 50% cytotoxic concentration (CC₅₀) of the compound. The selectivity index (SI = CC₅₀/EC₅₀) can then be calculated to assess the therapeutic window of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Influenza virus plaque assay [protocols.io]
- 3. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Immunoplaque Assay (Influenza Virus) [en.bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pblassaysci.com [pblassaysci.com]
- 8. abcam.cn [abcam.cn]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cap-dependent endonuclease-IN-3 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address common challenges associated with the solubility and stability of Cap-dependent endonuclease-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication.[1] By targeting the CEN, this inhibitor blocks the "cap-snatching" mechanism, where the virus cleaves the 5' caps (B75204) of host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs. This inhibition of viral transcription makes it a promising candidate for anti-influenza drug development.
Q2: What are the general solubility characteristics of this compound?
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in organic solvents can typically be stored at -80°C for up to one year. It is crucial to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of the inhibitor?
A4: Yes, inconsistent results can be a sign of compound instability. The stability of this compound in your experimental media (e.g., cell culture media) can be influenced by factors such as pH, temperature, and the presence of certain media components. It is advisable to prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. If you suspect instability in your assay conditions, you can perform a time-course experiment to assess how long the compound remains active in your specific media at the experimental temperature.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of the inhibitor in aqueous solution. | The inhibitor has low aqueous solubility. The final concentration of the organic solvent from the stock solution is too high. | - Increase the concentration of the organic solvent in the stock solution to minimize the volume added to the aqueous buffer.- Use a solubilizing agent or a different buffer system.- Sonication may help to dissolve the compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤0.1%). |
| Loss of inhibitor activity over time in experiments. | The inhibitor is unstable under the experimental conditions (e.g., temperature, pH, light exposure). The inhibitor is being metabolized by cells in cell-based assays. | - Prepare fresh dilutions of the inhibitor for each experiment.- Minimize the exposure of the inhibitor solution to light and elevated temperatures.- Perform a time-of-addition experiment to determine the window of inhibitor activity.- If metabolism is suspected, consider using a less metabolically active cell line or adding metabolic inhibitors (with appropriate controls). |
| High background or off-target effects in cell-based assays. | The inhibitor concentration is too high, leading to non-specific effects. The inhibitor is binding to other cellular targets. | - Perform a dose-response experiment to determine the optimal concentration with the best therapeutic window.- Use a structurally unrelated inhibitor of the same target as a control.- If available, use a negative control compound with a similar chemical structure but no activity against the target.- Validate findings using a non-pharmacological approach, such as siRNA or CRISPR-mediated knockdown of the target protein. |
| Inconsistent IC50 values between experiments. | Variability in experimental conditions (e.g., cell density, incubation time, reagent quality). Degradation of the inhibitor stock solution. | - Standardize all experimental parameters, including cell passage number and confluency.- Prepare fresh inhibitor dilutions from a new aliquot of the stock solution for each experiment.- Regularly check the quality and expiration dates of all reagents. |
Experimental Protocols & Methodologies
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution for subsequent dilutions in experimental assays.
-
Materials:
-
This compound powder
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile microcentrifuge tubes
-
-
Methodology:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. In Vitro Cap-dependent Endonuclease (CEN) Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on the influenza virus CEN.
-
Principle: This assay measures the cleavage of a capped RNA substrate by the viral CEN in the presence and absence of the inhibitor.
-
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a labeled capped RNA substrate.
-
Enzyme Preparation: Use purified recombinant influenza virus polymerase complex or viral lysates containing the CEN.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the reaction buffer.
-
Assay Procedure:
-
Add the diluted inhibitor or vehicle control to the reaction wells.
-
Add the CEN enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding the labeled capped RNA substrate.
-
Incubate for a defined period (e.g., 60 minutes) at the optimal temperature.
-
-
Detection: Stop the reaction and analyze the cleavage products by methods such as gel electrophoresis and autoradiography (for radiolabeled substrates) or fluorescence-based detection.
-
Data Analysis: Quantify the amount of cleaved product and calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for preparing this compound and performing an inhibition assay.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Troubleshooting low efficacy of Cap-dependent endonuclease-IN-3 in vitro
Welcome to the technical support center for Cap-dependent endonuclease-IN-3 (CEN-IN-3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vitro experiments involving this potent influenza virus inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1] The endonuclease is a crucial enzyme for the virus's "cap-snatching" mechanism. This process involves the cleavage of the 5' cap from host cell pre-mRNAs, which are then used as primers to synthesize viral mRNAs. By inhibiting this endonuclease, CEN-IN-3 effectively blocks viral transcription and replication. The active site of the endonuclease typically requires divalent metal ions like manganese (Mn²⁺) or magnesium (Mg²⁺) for its activity.
Q2: I am observing lower than expected efficacy (high IC50 value) for CEN-IN-3 in my in vitro assay. What are the potential causes?
Several factors could contribute to reduced inhibitor efficacy. These can be broadly categorized into issues with assay components, experimental conditions, and the inhibitor itself. A systematic troubleshooting approach is recommended to identify the root cause.
Q3: What are the recommended storage and handling conditions for this compound?
While specific stability data for CEN-IN-3 is not extensively published, general recommendations for similar small molecule inhibitors are to store the compound as a powder at -20°C for long-term stability. For short-term use, a stock solution in a suitable solvent like DMSO can be prepared and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is a suitable positive control for a Cap-dependent endonuclease inhibition assay?
Baloxavir acid, the active form of the FDA-approved drug Baloxavir marboxil, is a well-characterized cap-dependent endonuclease inhibitor and serves as an excellent positive control.[2][3][4] Its use can help validate that the assay is performing as expected.
Troubleshooting Guide
Low or No Inhibition Observed
If you are observing minimal to no inhibition of the cap-dependent endonuclease by CEN-IN-3, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect Assay Buffer Composition | The endonuclease activity is dependent on divalent cations. Ensure your buffer contains an optimal concentration of Mg²⁺ or Mn²⁺ (typically in the range of 1-10 mM). Verify the pH of the buffer is within the optimal range for the enzyme (often pH 7.0-8.0). |
| Suboptimal Enzyme or Substrate Concentration | Titrate the enzyme and substrate concentrations to determine the optimal working range. Excess substrate can compete with the inhibitor, leading to an artificially high IC50 value. |
| Degraded or Inactive Enzyme | Use a fresh aliquot of the recombinant cap-dependent endonuclease. Confirm its activity in a control experiment without any inhibitor. |
| Issues with CEN-IN-3 | Ensure the inhibitor is fully dissolved in the assay buffer. Some compounds can precipitate out of aqueous solutions. Consider the final solvent concentration (e.g., DMSO) and its potential inhibitory effect on the enzyme. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
| Incorrect Incubation Time or Temperature | Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. Also, ensure the main reaction is carried out at the optimal temperature for the enzyme. |
High Variability Between Replicates
High variability can mask the true effect of the inhibitor. The following table outlines potential sources of variability and how to address them.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper pipetting technique, especially when working with small volumes. Prepare a master mix for reagents to minimize well-to-well variation. |
| Incomplete Mixing | Gently mix all components upon addition to the reaction wells to ensure a homogenous reaction mixture. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. If you must use them, ensure proper sealing of the plate. |
| Inconsistent Timing of Reagent Addition | Use a multichannel pipette for simultaneous addition of reagents to multiple wells, especially for time-sensitive reactions. |
Experimental Protocols
While a specific, validated protocol for in vitro assays with this compound is not publicly available, the following generalized protocol for a fluorescence-based assay can be adapted.
Materials:
-
Recombinant influenza cap-dependent endonuclease
-
Fluorogenic substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
This compound
-
Positive Control (e.g., Baloxavir acid)
-
DMSO (for dissolving compounds)
-
384-well black assay plates
-
Fluorescence plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant cap-dependent endonuclease to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted compounds to the wells of the 384-well plate.
-
Add the diluted enzyme to each well and mix gently.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Below are diagrams to help visualize the experimental workflow and the underlying biological mechanism.
Caption: A typical workflow for an in vitro Cap-dependent endonuclease inhibition assay.
Caption: The inhibitory mechanism of CEN-IN-3 on the viral "cap-snatching" process.
References
Potential off-target effects of Cap-dependent endonuclease-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cap-dependent endonuclease-IN-3.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
| Issue | Possible Cause | Recommended Action |
| High background signal in cellular assays | - Non-specific binding of the compound. - Cellular autofluorescence. | - Optimize compound concentration. - Include appropriate vehicle controls. - Use imaging-based assays to visually inspect for off-target localization. |
| Inconsistent IC50 values | - Variation in cell density or passage number. - Instability of the compound in the assay medium. - Inaccurate serial dilutions. | - Maintain consistent cell culture conditions. - Prepare fresh compound solutions for each experiment. - Verify dilution series and pipetting accuracy. |
| Unexpected cell toxicity | - Potential off-target effects. - Compound degradation into toxic byproducts. | - Perform a comprehensive cytotoxicity screen using multiple cell lines. - Assess compound stability under experimental conditions. - Consider performing a kinome scan or other off-target profiling assays. |
| No observable on-target effect | - Incorrect compound concentration. - Low target expression in the cell model. - Inappropriate assay conditions. | - Perform a dose-response experiment to determine the optimal concentration. - Confirm target expression levels by Western blot or qPCR. - Optimize assay parameters such as incubation time and temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the cap-dependent endonuclease (CEN) of the influenza virus polymerase acidic (PA) protein.[1][2] By targeting the CEN activity, it prevents the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host cell pre-mRNAs to prime its own transcription.[1][3] This inhibition of viral mRNA synthesis ultimately blocks viral replication.[1]
Q2: How can I assess the on-target engagement of this compound in cells?
A2: A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm the direct binding of the compound to its target protein within a cellular environment.[4][5] This assay is based on the principle that drug binding increases the thermal stability of the target protein.
Q3: What are the known off-target effects of this compound?
Q4: What types of control experiments should I include when evaluating this compound?
A4: It is essential to include the following controls:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the compound.
-
Positive Control: A known inhibitor of the cap-dependent endonuclease (e.g., Baloxavir marboxil) to validate the assay system.
-
Negative Control: An inactive analogue of the compound, if available, to demonstrate that the observed effects are specific to the active molecule.
-
Uninfected/Untreated Controls: To establish baseline levels in cellular and antiviral assays.
Q5: How can I assess the cytotoxicity of this compound?
A5: A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is correlated with cell viability. It is recommended to perform this assay on the cell lines used for antiviral efficacy studies to determine the therapeutic window of the compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol provides a general workflow for assessing the target engagement of this compound.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with either vehicle or varying concentrations of this compound for a specified duration.
-
-
Heating and Lysis:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification and Analysis:
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Transfer the supernatant to a new tube.
-
Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
-
Data Interpretation:
-
A positive thermal shift (i.e., the target protein remains soluble at higher temperatures in the presence of the compound) indicates target engagement.
-
MTT Cytotoxicity Assay Protocol
This protocol outlines a method for evaluating the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (and appropriate controls) for a period that is relevant to your antiviral assay (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the CC50 (50% cytotoxic concentration) value by plotting the cell viability against the compound concentration.
-
Data Presentation
Table 1: Representative Cytotoxicity and Efficacy Data for a Cap-Dependent Endonuclease Inhibitor
Note: This table presents hypothetical data for a generic CEN inhibitor as specific data for this compound is not publicly available. Researchers should generate their own data for the specific compound and cell lines of interest.
| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MDCK | >100 | 0.05 | >2000 |
| A549 | >100 | 0.1 | >1000 |
| HepG2 | >100 | N/A | N/A |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating CEN-IN-3.
References
- 1. mdpi.com [mdpi.com]
- 2. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cap-dependent Endonuclease-IN-3 (CEN-IN-3) Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cap-dependent endonuclease-IN-3 (CEN-IN-3) and other small molecule inhibitors. The focus is on addressing issues related to compound degradation and stability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of small molecule inhibitor degradation in cell-based assays?
A1: The stability of small molecule inhibitors like CEN-IN-3 in cell culture can be influenced by several factors. Common causes of degradation include:
-
Chemical Instability: The inherent chemical structure of the compound may make it susceptible to hydrolysis, oxidation, or photolysis in aqueous and complex cell culture media.[1]
-
Enzymatic Degradation: Intracellular or extracellular enzymes can metabolize the compound.[2]
-
pH and Temperature: The pH of the cell culture medium and the standard incubation temperature of 37°C can accelerate the degradation of certain compounds.[2][3]
-
Media Components: Components within the culture media, such as serum proteins or amino acids, can interact with and destabilize the inhibitor.[1]
Q2: How can I determine if my stock solution of CEN-IN-3 has degraded?
A2: To verify the integrity of your CEN-IN-3 stock solution, analytical methods are recommended. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity and concentration of the parent compound.[4] The appearance of new peaks or a decrease in the peak area corresponding to the intact inhibitor would suggest degradation.[4]
Q3: What are the best practices for storing small molecule inhibitors to ensure stability?
A3: Proper storage is crucial for maintaining the activity of small molecule inhibitors.[4] Key recommendations include:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[1][4]
-
Aliquotting: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][4]
-
Light Protection: Store in amber vials or wrap tubes in foil to protect light-sensitive compounds.[2][4]
-
Inert Atmosphere: For compounds prone to oxidation, consider storing under an inert gas like nitrogen or argon.[4]
Q4: My experimental results with CEN-IN-3 are inconsistent between batches. What could be the cause?
A4: Inconsistent results can arise from several sources:
-
Compound Stability: Ensure that you are using a fresh dilution from a stable stock for each experiment to rule out compound degradation.[5]
-
Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can affect cellular responses.[5]
-
Pipetting and Handling: Minor errors in pipetting can lead to significant variations in the final concentration of the inhibitor.[5]
Troubleshooting Guides
Issue 1: Unexpected Loss of CEN-IN-3 Activity in a Cell-Based Assay
Question: I am observing a diminished or complete loss of inhibitory effect of CEN-IN-3 in my experiments, even at concentrations that were previously effective. What should I investigate?
Answer: A loss of activity often points to issues with the compound's stability or the experimental setup. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for loss of inhibitor activity.
Issue 2: Inconsistent or Noisy Data in Western Blots for Target Protein Levels
Question: When I treat my cells with CEN-IN-3, my Western blot results for the target protein are variable, or I see multiple unexpected bands. How can I troubleshoot this?
Answer: Western blotting can be affected by sample preparation and antibody performance. Here are some common causes and solutions:
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein loaded or low target abundance. | Increase the amount of protein loaded on the gel.[6] |
| Inactive primary antibody. | Use a fresh aliquot of the antibody and ensure it has been stored correctly.[6] | |
| High Background | Insufficient blocking. | Optimize blocking time and buffer composition. Adding a small amount of detergent like Tween-20 can help.[6][7] |
| Primary antibody concentration is too high. | Titrate the primary antibody to find the optimal concentration.[6] | |
| Multiple Bands / Unexpected Size | Protein degradation during sample preparation. | Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[8][9] |
| Antibody is not specific. | Use a different antibody or validate the current one with a positive and negative control.[10] |
Experimental Protocols
Protocol 1: Assessing the Stability of CEN-IN-3 in Cell Culture Media
This protocol uses LC-MS/MS to quantify the concentration of CEN-IN-3 over time in your experimental media.
Materials:
-
CEN-IN-3 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (with and without serum)
-
24-well tissue culture plates (low-protein binding recommended)[1]
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of CEN-IN-3 at your final experimental concentration (e.g., 10 µM) by diluting the stock solution in the cell culture medium.
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
At specified time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well.
-
Immediately process the samples for LC-MS/MS analysis. This may involve protein precipitation with acetonitrile (B52724) or another suitable method.[11]
-
Quantify the peak area of CEN-IN-3 at each time point and normalize to the T=0 time point to determine the percentage of compound remaining.
Data Presentation:
| Time (hours) | % CEN-IN-3 Remaining (Media Only) | % CEN-IN-3 Remaining (Media + 10% FBS) |
| 0 | 100 ± 2.1 | 100 ± 3.5 |
| 2 | 98.5 ± 3.0 | 95.1 ± 4.2 |
| 8 | 92.1 ± 2.8 | 85.6 ± 5.1 |
| 24 | 75.4 ± 4.5 | 60.2 ± 6.8 |
| 48 | 50.3 ± 5.9 | 35.7 ± 7.2 |
| Hypothetical data, presented as mean ± SD (n=3). |
Protocol 2: Investigating Degradation Pathways using Proteasome and Lysosome Inhibitors
This protocol helps determine if CEN-IN-3 is degraded by the proteasomal or lysosomal pathways within the cell.
Materials:
-
CEN-IN-3
-
Cell line of interest
-
LC-MS/MS system for quantifying intracellular CEN-IN-3
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with either MG132, Chloroquine, or a vehicle control for 1-2 hours.
-
Add CEN-IN-3 to the cells at the desired concentration.
-
Incubate for a relevant time period (e.g., 8 or 24 hours).
-
At the end of the incubation, wash the cells with ice-cold PBS to remove extracellular compound.
-
Lyse the cells and extract the intracellular contents.
-
Analyze the cell lysates by LC-MS/MS to quantify the intracellular concentration of CEN-IN-3.
-
An increase in the intracellular concentration of CEN-IN-3 in the presence of MG132 or Chloroquine suggests involvement of the proteasomal or lysosomal pathway, respectively, in its degradation.
Illustrative Degradation Pathways:
Caption: Potential intracellular degradation pathways for CEN-IN-3.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Proteasome Inhibitors [labome.com]
- 13. invivogen.com [invivogen.com]
- 14. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Cap-dependent Endonuclease-IN-3 (CEN-IN-3)
Welcome to the technical support center for Cap-dependent Endonuclease-IN-3 (CEN-IN-3). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to support your research in addressing viral resistance to this potent antiviral compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CEN-IN-3?
A1: CEN-IN-3 is an investigational inhibitor that targets the cap-dependent endonuclease activity of the viral RNA-dependent RNA polymerase (RdRP) complex.[1][2] Specifically, it inhibits the "cap-snatching" mechanism essential for viral mRNA transcription.[2][3][4] By binding to the endonuclease active site within the Polymerase Acidic (PA) subunit, CEN-IN-3 prevents the cleavage of host cell pre-mRNAs, thereby denying the virus the capped primers required to initiate transcription of its own genome.[1][4] This action effectively halts viral replication.[1]
Q2: Which viruses are susceptible to CEN-IN-3?
A2: CEN-IN-3 was initially developed to target influenza A and B viruses, where the cap-snatching mechanism is well-characterized.[1][2] However, recent studies have shown that this mechanism is conserved across several segmented negative-strand RNA viruses. Therefore, CEN-IN-3 has demonstrated potent in vitro activity against members of the Bunyavirales order as well.[5]
Q3: What is the primary mechanism of viral resistance to CEN-IN-3?
A3: The primary mechanism of resistance is the emergence of specific point mutations in the gene encoding the PA subunit of the viral RdRP.[6][7] These mutations typically occur in or near the endonuclease active site, where they can sterically hinder the binding of CEN-IN-3 or alter the local conformation of the binding pocket, reducing the inhibitor's affinity.[6][8]
Q4: Which specific mutations in the PA subunit have been associated with resistance to CEN-IN-3?
A4: While research is ongoing, several key amino acid substitutions have been identified in vitro that confer reduced susceptibility to CEN-IN-3. The most frequently observed mutations include I38T, E23K, and A36V.[6] The I38T substitution is particularly common and has been shown to reduce inhibitor binding affinity by over 25-fold.[6]
Q5: Does the development of resistance to CEN-IN-3 affect viral fitness?
A5: Yes, in many cases, mutations that confer resistance to endonuclease inhibitors can come with a fitness cost to the virus.[8][9] This may manifest as reduced replicative capacity or attenuated virulence in the absence of the drug. However, some resistant variants show only a modest reduction in fitness, allowing them to persist and potentially become dominant under selective pressure.[8]
II. Troubleshooting Guides
This section provides guidance for common issues encountered during in vitro experiments with CEN-IN-3.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
-
Question: My calculated IC50 values for CEN-IN-3 against the wild-type virus are inconsistent across replicate assays. What could be the cause?
-
Answer:
-
Cell Health and Density: Ensure that cells are healthy, within a low passage number, and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can lead to variable results.[10][11]
-
Virus Titer and MOI: Use a consistent Multiplicity of Infection (MOI) for all assays. Perform a fresh titration of your viral stock before starting a new set of experiments to ensure the MOI is accurate. An incorrect MOI is a common source of variability.[12]
-
Compound Stability: CEN-IN-3 may be unstable if improperly stored or handled. Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Standardize all incubation times, temperatures, and reagent concentrations. Forgetting to include or using an incorrect concentration of a necessary reagent, like trypsin for certain influenza strains, can halt infection and skew results.[12]
-
Issue 2: No Observable Difference in Susceptibility Between Wild-Type and Suspected Resistant Virus
-
Question: I've generated a virus I believe is resistant to CEN-IN-3, but my plaque reduction or yield reduction assay shows no significant shift in the IC50 value compared to the wild-type. Why?
-
Answer:
-
Insufficient Drug Concentration: The range of CEN-IN-3 concentrations used may be too low. Resistant viruses may require significantly higher concentrations of the inhibitor. Extend the concentration range in your assay (e.g., up to 100 µM) to capture the full dose-response curve.
-
Genotype vs. Phenotype: The presence of a mutation does not always guarantee a phenotypic change in resistance.[13] Confirm the mutation via sequencing. It's possible the mutation identified does not impact CEN-IN-3 binding or that a mixed population of wild-type and mutant virus exists.[13]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle shifts in susceptibility. Consider using a more sensitive method, such as a luciferase-based reporter assay, which can detect smaller changes in viral replication.[11]
-
Reversion to Wild-Type: If the resistance mutation imparts a significant fitness cost, the virus may revert to the wild-type sequence during propagation in the absence of drug pressure.[14] Ensure the resistant virus stock is grown and maintained in the presence of a selective concentration of CEN-IN-3.
-
Issue 3: High Cytotoxicity Observed in Control Wells
-
Question: My uninfected control cells treated with CEN-IN-3 are showing signs of cell death, complicating the interpretation of antiviral activity. What should I do?
-
Answer:
-
Determine the CC50: It is critical to first determine the 50% cytotoxic concentration (CC50) of CEN-IN-3 in your specific cell line. This establishes the therapeutic window. Always run a parallel cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) with uninfected cells using the same drug concentrations and incubation times as your antiviral assay.[15][16]
-
Vehicle Control: The solvent used to dissolve CEN-IN-3 (e.g., DMSO) can be toxic at high concentrations. Ensure your vehicle control wells have the same final concentration of the solvent as your highest drug concentration wells.[15]
-
Assay Interference: The compound itself might interfere with the cytotoxicity assay reagents. For example, some compounds can directly reduce MTT, leading to a false viability signal. Include a "no-cell" control (media + compound + assay reagent) to check for interference.[15]
-
III. Data Presentation
Table 1: In Vitro Susceptibility of Influenza A Variants to CEN-IN-3
| Viral Strain | Relevant PA Mutation | IC50 (nM) [95% CI] | Fold Change in IC50 |
| A/WSN/33 (WT) | None | 5.2 [4.5 - 6.0] | 1.0 (Reference) |
| A/WSN/33-R1 | I38T | 145.8 [130.2 - 163.3] | 28.0 |
| A/WSN/33-R2 | E23K | 88.4 [79.1 - 98.8] | 17.0 |
| A/WSN/33-R3 | A36V | 41.6 [37.0 - 46.7] | 8.0 |
Table 2: Fitness and Cytotoxicity Profile
| Compound / Virus | Assay Type | Cell Line | Endpoint Value |
| CEN-IN-3 | Cytotoxicity (CC50) | MDCK | > 50 µM |
| A/WSN/33 (WT) | Replicative Titer | MDCK | 8.1 log10 PFU/mL |
| A/WSN/33-R1 (I38T) | Replicative Titer | MDCK | 7.5 log10 PFU/mL |
IV. Experimental Protocols
Protocol 1: Generation of Resistant Virus via Serial Passage
This protocol outlines a standard method for selecting for resistant viral variants in cell culture.
-
Preparation: Seed 6-well plates with MDCK cells to form a confluent monolayer.
-
Initial Infection: Infect the cells with wild-type influenza virus at a low MOI (e.g., 0.01) in the presence of a sub-inhibitory concentration of CEN-IN-3 (e.g., at the IC50 concentration).
-
Incubation: Incubate at 37°C until cytopathic effect (CPE) is observed (typically 48-72 hours).
-
Harvest and Titer: Harvest the supernatant, clarify by centrifugation, and determine the viral titer using a plaque assay.
-
Serial Passage: Use the harvested virus to infect fresh monolayers of MDCK cells. In each subsequent passage, incrementally increase the concentration of CEN-IN-3 (e.g., 2x, 4x, 8x the initial IC50).
-
Monitoring: Continue passaging until the virus can replicate efficiently in the presence of high concentrations of CEN-IN-3 (e.g., >20-fold the wild-type IC50).
-
Isolation and Sequencing: Plaque-purify individual viral clones from the resistant population. Extract viral RNA, reverse transcribe, and sequence the PA gene to identify mutations.
Protocol 2: Plaque Reduction Assay for IC50 Determination
This protocol determines the concentration of CEN-IN-3 required to reduce the number of plaques by 50%.
-
Cell Seeding: Seed MDCK cells in 12-well plates and grow to 95-100% confluency.
-
Virus Dilution: Prepare serial dilutions of the virus stock to yield approximately 100 plaque-forming units (PFU) per well.
-
Infection: Wash the cell monolayers with PBS, then infect with the diluted virus for 1 hour at 37°C.
-
Compound Preparation: During infection, prepare 2-fold serial dilutions of CEN-IN-3 in overlay medium (e.g., 2X MEM, agarose, and TPCK-trypsin).
-
Overlay: After the 1-hour incubation, remove the inoculum and overlay the cells with the medium containing the different concentrations of CEN-IN-3.
-
Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition relative to the no-drug control for each concentration. Determine the IC50 value by non-linear regression analysis.
V. Visualizations
Caption: Mechanism of action of CEN-IN-3 inhibiting viral cap-snatching.
Caption: Workflow for in vitro selection of CEN-IN-3 resistant virus.
References
- 1. researchgate.net [researchgate.net]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 11. m.youtube.com [m.youtube.com]
- 12. High-Throughput cell-based immunofluorescence assays against influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Cap-dependent Endonuclease Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of novel Cap-dependent endonuclease (CEN) inhibitors, exemplified by compounds like CEN-IN-3.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability with our novel CEN inhibitor, CEN-IN-3. What are the likely causes?
A1: Low oral bioavailability for investigational CEN inhibitors, which are often poorly soluble small molecules, can stem from several factors.[1] These can be broadly categorized as issues related to:
-
Solubility and Dissolution: Many small molecule inhibitors are lipophilic and have poor aqueous solubility.[1] If the compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein.[2][3]
-
Rapid First-Pass Metabolism: The compound may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation. CEN inhibitors can be subject to metabolism by cytochrome P450 enzymes.
Q2: What are the initial troubleshooting steps when encountering low in vivo exposure?
A2: A systematic approach is crucial. Before embarking on complex formulation work, it is essential to characterize the compound's fundamental properties.
-
Confirm Compound Integrity and Dose: Verify the purity and stability of the dosing formulation. Ensure the correct dose was administered accurately.
-
Assess In Vitro Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility in relevant buffers (e.g., pH 1.2, 6.8) and simulated gastric and intestinal fluids (SGF, SIF).
-
Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate intestinal permeability.[4]
-
Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance rate.
-
-
Conduct a Pilot Intravenous (IV) Dosing Study: Administering the compound intravenously will determine its absolute bioavailability when compared with oral dosing. Low exposure after IV administration may indicate rapid clearance or instability in plasma.[5]
Below is a troubleshooting workflow to guide your investigation.
Troubleshooting workflow for low in vivo bioavailability.
Q3: Our CEN inhibitor has very low aqueous solubility. What formulation strategies can we employ to improve its oral absorption?
A3: For compounds with solubility-limited absorption, several formulation strategies can be effective. The choice of strategy often depends on the compound's specific physicochemical properties.
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[6][7]
-
Amorphous Solid Dispersions (ASDs): The compound is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[2][9] Spray drying is a common method to produce ASDs.[7][10]
-
Lipid-Based Formulations: These are particularly useful for lipophilic drugs.
-
Co-solvents and Surfactants: Simple solutions using water-miscible organic solvents (co-solvents) or surfactants can enhance the solubility of a compound for preclinical studies.[6][12]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[6]
The following decision tree can help guide your formulation strategy.
Formulation strategy decision tree for CEN-IN-3.
Troubleshooting Guides
Issue: High variability in plasma concentrations between animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Review and standardize the dosing procedure. Ensure accurate volume administration and check for any loss of formulation during dosing. |
| Formulation Instability | Prepare the formulation fresh on the day of the experiment. Visually inspect for any precipitation or phase separation before dosing.[5] |
| Food Effects | Standardize the fasting period for all animals before dosing. Food can significantly impact the absorption of some drugs. |
| Genetic Variability | Ensure that a consistent and well-characterized animal strain is used for the studies. |
Issue: Good in vitro solubility does not translate to in vivo exposure.
| Potential Cause | Troubleshooting Step |
| Precipitation in the GI Tract | The compound may dissolve in the formulation but precipitate upon contact with gastrointestinal fluids. Perform in vitro precipitation studies in simulated gastric and intestinal fluids. |
| Poor Permeability | The compound may be dissolving but not effectively crossing the intestinal wall. Re-evaluate permeability using Caco-2 cells, which can also indicate if the compound is an efflux transporter substrate. |
| High First-Pass Metabolism | The compound is absorbed but rapidly metabolized in the gut wall or liver. Analyze plasma for major metabolites. Consider co-administration with a broad-spectrum CYP inhibitor in a non-clinical study to probe this. |
| Chemical Instability in GI Fluids | Assess the stability of the compound in simulated gastric and intestinal fluids at 37°C. |
Data Presentation
Table 1: Hypothetical In Vitro Properties of CEN-IN-3
| Parameter | Value | Implication |
| Molecular Weight | 485.5 g/mol | Within the range for oral drugs. |
| LogP | 4.2 | Lipophilic, may have poor aqueous solubility. |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility, likely to be a major hurdle for oral absorption. |
| Caco-2 Permeability (Papp A->B) | 0.5 x 10⁻⁶ cm/s | Low to moderate permeability. |
| Efflux Ratio (B->A / A->B) | 3.5 | Suggests the compound is a substrate for efflux transporters. |
| Mouse Liver Microsomal Stability (T½) | > 60 min | High metabolic stability in vitro. |
Table 2: Hypothetical Pharmacokinetic Data for Different CEN-IN-3 Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 | 150 ± 45 | < 2% |
| Micronized Suspension | 75 ± 20 | 2.0 | 450 ± 110 | 5% |
| Nanosuspension | 250 ± 60 | 1.5 | 1800 ± 400 | 20% |
| SEDDS Formulation | 450 ± 120 | 1.0 | 3600 ± 850 | 40% |
| Intravenous (IV) Bolus (1 mg/kg) | - | - | 9000 ± 1500 | 100% |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation for In Vivo Studies
-
Preparation of the Pre-suspension:
-
Weigh 100 mg of CEN-IN-3 and add it to a 10 mL solution of 1% (w/v) Poloxamer 407 in deionized water.
-
Homogenize the mixture using a high-shear homogenizer for 10 minutes to create a coarse suspension.
-
-
Wet-Milling:
-
Transfer the pre-suspension to a bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Mill the suspension at 2000 rpm for 4-6 hours, maintaining the temperature below 10°C using a cooling jacket.
-
-
Particle Size Analysis:
-
Periodically take samples and measure the particle size distribution using dynamic light scattering (DLS) until the desired particle size (e.g., Z-average < 200 nm) is achieved.
-
-
Final Formulation:
-
Separate the nanosuspension from the milling beads.
-
Adjust the final concentration as needed for dosing.
-
Confirm the concentration of CEN-IN-3 using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days before the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide animals into groups (n=5 per group) for each formulation to be tested.
-
Administer the respective CEN-IN-3 formulation orally via gavage at a dose of 10 mg/kg.
-
For the intravenous group, administer a 1 mg/kg dose of CEN-IN-3 in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) via the tail vein.
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 100 µL) from the saphenous vein into EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Processing:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of CEN-IN-3 in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the absolute bioavailability using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 8. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Refining Dosage of Cap-dependent Endonuclease-IN-3 in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of dosing for Cap-dependent endonuclease-IN-3 in animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Mechanism of Action: Cap-dependent Endonuclease Inhibition
Cap-dependent endonuclease inhibitors, such as this compound, target a critical step in viral replication. The cap-dependent endonuclease, an enzyme essential for many viruses like influenza, is responsible for a process known as "cap-snatching." During this process, the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs. By inhibiting this endonuclease, these compounds effectively block viral gene transcription and replication.[1][2] This mechanism is a promising target for antiviral therapies as the enzyme is specific to the virus and not present in humans.[2]
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse model of influenza infection?
A1: While specific in vivo data for this compound is not publicly available, data from structurally related cap-dependent endonuclease inhibitors in mouse models can provide a strong starting point for dose-finding studies. For compounds like Baloxavir (B560136) Marboxil (BXM) and S-033188, effective oral doses have ranged from 0.5 mg/kg to 50 mg/kg, administered once or twice daily.[3][4] A conservative starting point would be in the lower end of this range (e.g., 1-5 mg/kg) with subsequent dose escalation.
Q2: What is the most common route of administration for this class of compounds in animal studies?
A2: Oral administration (gavage) is a frequently used route for cap-dependent endonuclease inhibitors in mouse models, reflecting the intended clinical route for many of these drugs.[4] However, intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM) injections have also been successfully used in preclinical studies.[2] The choice of administration route should consider the compound's formulation, solubility, and the experimental design.
Q3: How can I determine the optimal dosing frequency?
A3: The optimal dosing frequency depends on the pharmacokinetic profile of this compound, specifically its half-life in the animal model. For similar compounds, dosing regimens have ranged from a single administration to twice-daily (BID) administrations for 5 or more days.[3][4] Pharmacokinetic studies to determine the compound's concentration over time in plasma and target tissues (e.g., lungs) are crucial for establishing a rational dosing schedule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Toxicity (e.g., >15-20% body weight loss, adverse clinical signs) | Dose is too high. | Reduce the dose by 25-50% and re-evaluate. |
| Vehicle toxicity. | Include a vehicle-only control group to assess the tolerability of the formulation. Consider alternative, less toxic vehicles. | |
| Lack of Efficacy (e.g., no significant reduction in viral titer or improvement in survival) | Insufficient drug exposure. | Perform pharmacokinetic (PK) analysis to measure plasma and tissue concentrations of the compound. The dose may need to be increased if exposure is suboptimal. |
| Poor bioavailability. | Investigate alternative formulations or routes of administration to improve absorption. | |
| Inadequate target engagement. | Assess viral load in the primary site of infection (e.g., lungs) to confirm the compound is reaching its target. | |
| Inconsistent Results Between Animals | Dosing inaccuracies. | Ensure precise and consistent administration techniques. For oral gavage, verify proper placement of the gavage tube. |
| Formulation instability/inhomogeneity. | Prepare fresh formulations for each experiment and ensure the solution is homogenous before each administration. | |
| Variability in animal health or infection severity. | Randomize animals into treatment groups after viral challenge and ensure consistent infection doses. |
Summary of Dosages for Cap-dependent Endonuclease Inhibitors in Mice
The following table summarizes dosages and administration routes for various cap-dependent endonuclease inhibitors from published animal studies. This data can serve as a reference for designing initial dose-finding experiments for this compound.
| Compound | Dose Range | Route of Administration | Dosing Schedule | Animal Model | Reference |
| Baloxavir Marboxil (BXM)/S-033188 | 0.5 - 50 mg/kg | Oral | Twice daily for 5 days | Influenza A infected BALB/c mice | [3][4] |
| Baloxavir Marboxil (BXM) | 15 - 50 mg/kg | Oral | Twice daily | Influenza A infected mice | [1] |
| Compound B | 3 - 30 mg/kg | Intramuscular | Single daily administration | LCMV infected mice | [2] |
| CAPCA-1 | 3 - 60 mg/kg/day | Subcutaneous | Once daily until 7 days post-infection | LACV-infected mice | [5][6] |
Experimental Protocols
Protocol 1: Oral Gavage in Mice
Oral gavage is a common method for precise oral administration of compounds.
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip.
-
Syringe corresponding to the volume to be administered.
-
The compound formulation.
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The animal should be held in an upright, vertical position.
-
Measure Tube Length: Before the first administration, measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The needle should slide easily down the esophagus with no resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is at the predetermined depth, administer the compound smoothly.
-
Withdrawal: Slowly withdraw the needle along the same path of insertion.
-
Monitoring: Monitor the animal for a few minutes post-administration for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Protocol 2: Intraperitoneal (IP) Injection in Mice
IP injection is another common route for systemic drug delivery.
Materials:
-
Sterile syringe (e.g., 1 mL).
-
Sterile needle (e.g., 25-27 gauge).
-
The compound formulation.
-
70% ethanol (B145695) for disinfection.
Procedure:
-
Animal Restraint: Restrain the mouse by scruffing the neck and turning it over to expose the abdomen. The head should be tilted slightly downwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen. This avoids the cecum and urinary bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 15-20 degree angle into the abdominal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new needle.
-
Administration: Inject the compound smoothly.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress.
References
- 1. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Minimizing cytotoxicity of Cap-dependent endonuclease-IN-3 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cap-dependent endonuclease (CEN) inhibitor, Cap-dependent endonuclease-IN-3. The information provided is intended to help minimize cytotoxicity in cell-based assays and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the influenza virus Cap-dependent endonuclease (CEN).[1] The CEN is a critical enzyme for influenza virus replication. It is a component of the viral RNA polymerase complex and is responsible for a process called "cap-snatching," where it cleaves the 5' caps (B75204) from host cell pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs. By inhibiting the CEN, this compound blocks viral transcription and subsequent replication.[2][3]
Q2: Is this compound reported to be cytotoxic?
This compound is described as having lower cytotoxicity compared to other similar compounds in its class, as mentioned in patent WO2019141179A1.[1] However, like many small molecule inhibitors, it can exhibit cytotoxicity at higher concentrations. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window for your experiments.
Q3: Which cell lines are recommended for studying the activity and cytotoxicity of this compound?
Commonly used cell lines for influenza virus research and cytotoxicity testing of antiviral compounds include:
-
MDCK (Madin-Darby Canine Kidney) cells: These are highly susceptible to influenza virus infection and are a standard model for antiviral assays.[4][5]
-
A549 (human lung adenocarcinoma) cells: As a human lung cell line, they provide a relevant model for respiratory virus infections.[6]
-
HepG2 (human liver cancer) cells: Often used in toxicology studies to assess the potential for liver toxicity.[7][8][9][10]
-
Vero (African green monkey kidney) cells: Another common host for a variety of viruses, including influenza.[11][12]
The choice of cell line should be guided by the specific research question and the type of influenza virus strain being used.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed in Uninfected Cells
Possible Cause:
-
Concentration of this compound is too high: The compound may be inherently toxic at the concentrations being tested.
-
Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity, especially at higher final concentrations.
-
Compound degradation: The compound may have degraded into a more toxic substance.
-
Off-target effects: The inhibitor may be interacting with other cellular targets essential for cell viability.[13]
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the CC50 value of this compound in your cell line using an MTT or similar viability assay (see Experimental Protocol 1). This will help you identify a non-toxic working concentration range.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%. Run a solvent-only control to assess its effect on cell viability.
-
Ensure Compound Quality: Use a high-purity batch of this compound. If possible, confirm its identity and purity using analytical methods like HPLC or mass spectrometry. Store the compound as recommended by the supplier to prevent degradation.
-
Investigate Off-Target Effects: If cytotoxicity persists at concentrations where the antiviral effect is expected, consider performing assays to investigate potential off-target activities. This could involve screening against a panel of cellular kinases or other enzymes.
Problem 2: Inconsistent Antiviral Activity or Cytotoxicity Results
Possible Cause:
-
Cell culture variability: Differences in cell passage number, confluency, or media components can affect experimental outcomes.
-
Inaccurate compound concentration: Errors in serial dilutions can lead to inconsistent results.
-
Assay variability: Variations in incubation times, reagent concentrations, or plate reading can introduce variability.
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the exponential growth phase during the experiment.
-
Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
-
Include Proper Controls: Always include positive (e.g., another known CEN inhibitor like Baloxavir) and negative (vehicle-treated) controls in your assays.
-
Optimize Assay Parameters: Carefully control incubation times and ensure all reagents are properly prepared and within their expiration dates.
Quantitative Data Summary
The following table summarizes the type of quantitative data that should be generated to characterize the cytotoxicity and antiviral activity of this compound. Please note that the values for this compound are placeholders and should be experimentally determined.
| Compound | Cell Line | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | MDCK | MTT Assay | To be determined | To be determined | To be determined |
| A549 | MTT Assay | To be determined | To be determined | To be determined | |
| HepG2 | MTT Assay | To be determined | To be determined | To be determined | |
| Control Compound (e.g., Baloxavir) | MDCK | MTT Assay | >10 | ~0.003 | >3333 |
| A549 | MTT Assay | >10 | ~0.005 | >2000 | |
| HepG2 | MTT Assay | >10 | Not Applicable | Not Applicable |
Experimental Protocols
Experimental Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol describes how to determine the cytotoxicity of this compound in a chosen cell line.
Materials:
-
This compound
-
Selected cell line (e.g., MDCK, A549, HepG2)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
Include wells with cells and medium only (untreated control) and wells with medium only (background control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
-
Experimental Protocol 2: Antiviral Activity Assessment by Plaque Reduction Assay
This protocol is for determining the antiviral efficacy (EC50) of this compound.
Materials:
-
This compound
-
MDCK cells
-
Influenza virus stock of known titer (PFU/mL)
-
Infection medium (e.g., MEM with 1 µg/mL TPCK-trypsin)
-
Agarose (B213101) overlay medium
-
Crystal violet staining solution
-
6-well cell culture plates
Methodology:
-
Cell Seeding:
-
Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Wash the cell monolayers with PBS.
-
Infect the cells with approximately 100 plaque-forming units (PFU) of influenza virus per well for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of this compound in the agarose overlay medium.
-
-
Overlay and Incubation:
-
After the 1-hour infection period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with the agarose medium containing the different concentrations of the compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formaldehyde (B43269) for 1 hour.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control.
-
Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Selectivity of Cap-dependent Endonuclease-IN-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Cap-dependent endonuclease-IN-3 and similar inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: We are observing off-target effects in our cellular assays with this compound. What are the potential reasons for this lack of selectivity?
A1: Off-target effects can arise from several factors. Cap-dependent endonuclease inhibitors, including this compound, achieve their therapeutic effect by chelating essential metal ions in the enzyme's active site. However, other host cell enzymes, particularly nucleases, may also rely on similar metal cofactors for their function. Inhibition of these host enzymes can lead to cytotoxicity and other undesirable off-target effects. Furthermore, the structural similarity between the active sites of viral and host nucleases can contribute to a lack of selectivity.
Q2: How can we rationally improve the selectivity of our Cap-dependent endonuclease inhibitor series based on this compound?
A2: Improving selectivity is a key challenge in drug design. Several rational approaches can be employed:
-
Structure-Based Design: Utilize the crystal structure of the influenza cap-dependent endonuclease to identify unique features in the active site that are not present in host-cell off-targets. Modifications to the inhibitor scaffold that exploit these differences can enhance selectivity.
-
Electrostatic Optimization: Fine-tuning the electrostatic potential of the inhibitor can improve its complementarity to the target enzyme's active site while potentially introducing unfavorable interactions with off-target enzymes.
-
Exploiting Protein Flexibility: Differences in the flexibility of the viral endonuclease and host enzymes can be exploited. Designing inhibitors that bind to a specific conformation of the target that is less accessible to off-targets can improve selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the inhibitor molecule and assess the impact on both on-target potency and off-target activity. This can reveal which chemical moieties are critical for selectivity.
Q3: What are the recommended initial steps to troubleshoot a high background signal in our in vitro endonuclease assay?
A3: A high background signal in an in vitro assay can obscure the true inhibitory effect of your compound. Here are some initial troubleshooting steps:
-
Enzyme Purity: Ensure the purity of your recombinant cap-dependent endonuclease. Contaminating nucleases can lead to substrate degradation independent of the target enzyme's activity.
-
Substrate Integrity: Verify the integrity of your substrate (e.g., fluorescently labeled RNA/DNA). Degradation of the substrate before the assay begins will result in a high background.
-
Buffer Components: Check for any components in your assay buffer that might interfere with the assay signal or promote non-specific substrate degradation.
-
Inhibitor Interference: Test whether your compound, at the concentrations used, exhibits any intrinsic fluorescence or quenching properties that could interfere with the assay readout.
II. Troubleshooting Guides
Troubleshooting a Fluorescence Resonance Energy Transfer (FRET)-Based Endonuclease Assay
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Substrate degradation by contaminating nucleases. | Use a nuclease inhibitor cocktail during protein purification and in the assay buffer. |
| Intrinsic fluorescence of the test compound. | Run a control experiment with the compound alone to measure its background fluorescence and subtract it from the assay signal. | |
| Photobleaching of the fluorophore. | Minimize exposure of the assay plate to light. Use photostable dyes. | |
| Low signal-to-noise ratio | Suboptimal FRET pair. | Ensure the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor. |
| Incorrect buffer conditions (pH, salt concentration). | Optimize buffer conditions to ensure optimal enzyme activity and stability of the FRET probe. | |
| Low enzyme activity. | Verify the activity of the endonuclease using a standard substrate. | |
| Inconsistent IC50 values | Compound precipitation. | Check the solubility of the compound in the assay buffer. Use a lower concentration range or add a small amount of a solubilizing agent like DMSO. |
| Instability of the compound. | Prepare fresh compound dilutions for each experiment. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
Troubleshooting a Fluorescence Polarization (FP) Assay
| Problem | Potential Cause | Recommended Solution |
| Low FP signal change upon protein-ligand binding | The fluorescent ligand is too large. | The change in molecular volume upon binding is insufficient to cause a significant change in polarization. Consider a smaller fluorescent probe. |
| Non-specific binding of the fluorescent ligand to the plate. | Use non-binding surface plates. | |
| Low affinity of the fluorescent ligand for the protein. | The concentration of the protein may be too low to achieve significant binding. Increase the protein concentration or use a higher affinity fluorescent ligand. | |
| High variability between replicates | Air bubbles in the wells. | Centrifuge the plate briefly before reading. |
| Inaccurate pipetting. | Ensure accurate and consistent pipetting, especially for small volumes. | |
| Temperature fluctuations. | Allow the plate to equilibrate to the reader's temperature before measurement. | |
| Compound interference | The compound is fluorescent at the excitation/emission wavelengths of the probe. | Measure the fluorescence of the compound alone and subtract it from the assay signal. If interference is significant, a different assay format may be needed. |
| The compound quenches the fluorescence of the probe. | This can lead to artificially low FP values. Consider a different assay if quenching is severe. |
III. Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound (referred to as compound VI-1 in patent WO2019141179A1) and related compounds against the influenza A virus (H1N1) cap-dependent endonuclease.
| Compound | IC50 (µM) |
| This compound (VI-1) | 0.003 |
| Baloxavir acid | 0.005 |
| Pimodivir | >10 |
| Oseltamivir acid | >10 |
Data extracted from patent WO2019141179A1. The IC50 values were determined using a FRET-based assay.
IV. Experimental Protocols
FRET-Based Cap-Dependent Endonuclease Activity Assay
This protocol is designed to measure the enzymatic activity of influenza cap-dependent endonuclease and to determine the IC50 values of potential inhibitors.
Materials:
-
Recombinant influenza cap-dependent endonuclease (PA subunit).
-
FRET-based substrate: A short single-stranded RNA or DNA oligonucleotide labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. The sequence should contain a cleavage site for the endonuclease.
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
384-well black, low-volume assay plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Then, dilute the compounds in assay buffer to the final desired concentrations.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the FRET substrate (at a final concentration of 100 nM) to each well.
-
Initiate the reaction by adding 5 µL of the recombinant endonuclease (at a final concentration of 10 nM) to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the active site of the cap-dependent endonuclease.
Materials:
-
Recombinant influenza cap-dependent endonuclease.
-
Fluorescently labeled ligand (tracer) that binds to the endonuclease active site.
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Test compound dissolved in DMSO.
-
384-well black, non-binding surface plates.
-
Fluorescence plate reader equipped with polarization filters.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In the assay plate, add 10 µL of assay buffer containing the fluorescent tracer (at a concentration equal to its Kd).
-
Add 5 µL of the diluted compound or DMSO (for control wells).
-
Add 5 µL of the recombinant endonuclease (at a concentration that gives a significant polarization signal with the tracer).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization (in mP units) using the plate reader.
-
Calculate the percentage of displacement for each compound concentration.
-
Plot the percentage of displacement against the compound concentration and fit the data to determine the Ki or IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor in a cellular environment.
Materials:
-
Cells expressing the target protein (e.g., influenza virus-infected cells or cells overexpressing the endonuclease).
-
Test compound dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
PBS (Phosphate-Buffered Saline).
-
PCR tubes or strips.
-
Thermal cycler.
-
Western blot equipment and reagents (or other protein quantification method).
Procedure:
-
Treat cultured cells with the test compound at various concentrations or with DMSO (vehicle control) for a defined period (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or another quantitative protein detection method.
-
A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
V. Mandatory Visualizations
Caption: Influenza Virus Cap-Snatching Mechanism and Inhibition.
Caption: Workflow for Improving Inhibitor Selectivity.
Caption: Principle of FRET-Based Endonuclease Assay.
Caption: Principle of Fluorescence Polarization Assay.
Technical Support Center: Cap-Dependent Endonuclease Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cap-dependent endonuclease (CEN) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for cap-dependent endonuclease inhibitors?
A1: Cap-dependent endonuclease (CEN) is a viral enzyme essential for "cap-snatching," a process where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to prime its own mRNA synthesis. CEN inhibitors, such as baloxavir (B560136) marboxil, are small molecules that target the active site of this endonuclease, which typically requires divalent metal ions like Mg²⁺ or Mn²⁺ for its catalytic activity. By binding to the CEN active site, these inhibitors block the cap-snatching process, thereby preventing viral gene transcription and replication. This target is attractive for antiviral drug development because it is specific to the virus, with no equivalent enzyme encoded in the human genome.[1]
Q2: My CEN inhibitor shows reduced efficacy in cell-based assays compared to in vitro enzymatic assays. What could be the reason?
A2: Several factors can contribute to a discrepancy between in vitro and cell-based assay results:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Metabolic Instability: The compound might be rapidly metabolized into an inactive form by cellular enzymes.
-
Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps.
-
Off-Target Effects: In a cellular context, the inhibitor might interact with other cellular components, reducing its effective concentration at the target site.
It is crucial to perform comprehensive pharmacokinetic and pharmacodynamic studies to understand the compound's behavior in a biological system.
Q3: We are observing the rapid emergence of resistant viral strains in our cell culture experiments. Is this a common issue?
A3: Yes, the emergence of drug-resistant viral strains is a significant challenge in the development of CEN inhibitors. Resistance is often associated with specific amino acid substitutions in the CEN active site. For instance, with baloxavir acid, substitutions in the polymerase acidic (PA) protein, such as E23K, I38T, and E199G, have been linked to reduced susceptibility.[2] Continuous monitoring for resistance-associated substitutions is essential during preclinical and clinical development.[2]
Troubleshooting Guides
Problem 1: High background or low signal-to-noise ratio in in vitro CEN inhibition assays.
This can be a common issue in fluorescence-based or radiometric assays.
Possible Causes & Solutions:
| Cause | Solution |
| Sub-optimal Substrate Concentration | Titrate the concentration of the capped RNA substrate to find the optimal concentration that gives a robust signal without being wasteful. |
| Enzyme Purity and Activity | Ensure the purified viral ribonucleoproteins (vRNPs) or recombinant CEN enzyme have high purity and specific activity.[1] Consider re-purifying the enzyme if activity is low. |
| Incorrect Buffer Conditions | Optimize the buffer composition, including pH, salt concentration, and the type and concentration of divalent cations (Mg²⁺ or Mn²⁺), which are crucial for CEN activity.[1] |
| Fluorescent Probe Issues (for fluorescence assays) | Verify the stability and quantum yield of the fluorescent probe under assay conditions. Consider using a more stable or brighter fluorophore. |
| High Non-specific Binding | Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to reduce non-specific binding of the inhibitor or substrate to the reaction vessel. |
Problem 2: Inconsistent results in animal models of infection.
In vivo experiments can be affected by a multitude of factors.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Bioavailability of the Inhibitor | Investigate the pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME). Consider formulation changes or alternative routes of administration. Baloxavir marboxil, for example, is an orally available prodrug of baloxavir acid.[3] |
| Sub-optimal Dosing Regimen | Perform dose-response studies to determine the optimal dose and frequency of administration. For instance, studies with baloxavir marboxil have evaluated single-day oral administration.[3] |
| Variable Viral Challenge Dose | Ensure a consistent and well-characterized viral challenge dose is used for all animals in the study to minimize variability in disease progression.[3] |
| Animal Model Suitability | The chosen animal model may not accurately recapitulate human disease. Carefully select a model that is known to be susceptible to the virus and responsive to antiviral treatment. |
| Timing of Treatment Initiation | The therapeutic window for CEN inhibitors can be narrow. Initiate treatment at different time points post-infection to determine the optimal window for efficacy. Delayed administration of baloxavir marboxil has shown effectiveness in mouse models.[3] |
Experimental Protocols
In Vitro Cap-Dependent Endonuclease (CEN) Activity Inhibition Assay
This protocol is adapted from methods used to screen for CEN inhibitors.[1]
-
Preparation of Viral Ribonucleoproteins (vRNPs):
-
Propagate influenza virus (e.g., A/WSN/33 H1N1 strain) in embryonated chicken eggs.
-
Harvest the allantoic fluid and purify virus particles by ultracentrifugation through a 20% sucrose (B13894) cushion.
-
Solubilize the virus particles using Triton X-100 and lysolecithin.
-
Collect the vRNP fractions by ultracentrifugation. These fractions serve as the source of CEN activity.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing the purified vRNPs, a buffer with optimal pH and salt concentrations, and the required divalent cations (e.g., Mg²⁺ or Mn²⁺).
-
Add serial dilutions of the test inhibitor or a known inhibitor (positive control) to the reaction mixture.
-
Initiate the reaction by adding a radiolabeled or fluorescently labeled capped RNA substrate.
-
Incubate the reaction at 37°C for a predetermined time.
-
Stop the reaction and analyze the cleavage products using an appropriate method (e.g., denaturing polyacrylamide gel electrophoresis for radiolabeled substrates or fluorescence detection for fluorescently labeled substrates).
-
Quantify the inhibition and calculate the IC₅₀ value for the inhibitor.
-
Virus Yield Reduction Assay
This assay quantifies the effect of an inhibitor on the production of infectious virus particles.[1]
-
Cell Culture and Infection:
-
Plate susceptible cells (e.g., KB cells for Lymphocytic Choriomeningitis Virus or HEK293T cells for Junin Virus) in 96-well plates.[1]
-
Infect the cells with the virus at a low multiplicity of infection (MOI).
-
Treat the infected cells with serial dilutions of the inhibitor.
-
-
Incubation and Supernatant Collection:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 72 hours).[1]
-
Collect the culture supernatant.
-
-
Quantification of Viral RNA:
-
Extract viral RNA from the collected supernatant.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of viral RNA.[1]
-
Calculate the reduction in viral yield in the presence of the inhibitor compared to an untreated control.
-
Visualizations
Caption: A typical workflow for the evaluation of cap-dependent endonuclease inhibitors.
Caption: The cap-snatching mechanism and its inhibition by CEN inhibitors.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Cap-dependent Endonuclease-IN-3 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and troubleshooting derivatives of the potent cap-dependent endonuclease (CEN) inhibitor, Cap-dependent endonuclease-IN-3. The information is designed to address specific experimental challenges and facilitate the effective evaluation of these antiviral compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound derivatives.
Compound Handling and Storage
Q1: How should I dissolve and store my this compound derivative?
A1: Most small molecule inhibitors, including CEN-IN-3 derivatives, are soluble in organic solvents like DMSO. For in vitro assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, further dilute the DMSO stock in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1][2]
Troubleshooting:
-
Precipitation in media: If the compound precipitates upon dilution in aqueous media, try using a lower final concentration, or employing a formulation aid like pluronic F-68, with appropriate vehicle controls in your experiment.
-
Loss of activity: If you observe a decrease in potency over time, the compound may be unstable. Avoid prolonged storage in solution, even when frozen. Prepare fresh dilutions from a new stock aliquot for each experiment.
In Vitro Enzymatic Assays
Q2: I am seeing inconsistent IC50 values for my CEN-IN-3 derivative in my enzymatic assay. What are the possible causes?
A2: Inconsistent IC50 values in enzymatic assays can stem from several factors:
-
Assay conditions: The IC50 value is highly dependent on assay conditions such as substrate concentration, enzyme concentration, and incubation time.[3][4] Ensure these parameters are consistent across all experiments. The optimal reaction time should be determined experimentally to ensure the reaction is in the linear range.[5]
-
Enzyme activity: The activity of the recombinant CEN can vary between batches. It's crucial to qualify each new batch of enzyme.
-
Compound stability: The inhibitor may not be stable under the assay conditions (e.g., pH, temperature).
-
Pipetting errors: Inaccurate serial dilutions of the inhibitor can lead to significant variations in the dose-response curve.
Troubleshooting:
-
Standardize your protocol: Use a consistent protocol with defined concentrations of enzyme and substrate. Run a known CEN inhibitor, such as baloxavir (B560136) acid, as a positive control in every assay to monitor for variability.[5]
-
Check for time-dependent inhibition: Pre-incubate the enzyme and inhibitor for varying amounts of time before adding the substrate to see if the IC50 changes.
-
Verify dilutions: Use calibrated pipettes and perform serial dilutions carefully.
Q3: My dose-response curve for a CEN-IN-3 derivative does not reach 100% inhibition. Why is this happening?
A3: An incomplete dose-response curve where the inhibition plateaus below 100% can be due to several reasons:
-
Compound solubility: The compound may be precipitating at higher concentrations, preventing further inhibition.[4]
-
Off-target effects: The compound might have off-target effects at high concentrations that interfere with the assay readout.
-
Assay artifact: The assay itself may have a background signal that is not inhibitable by the compound.
-
Impure compound: The presence of impurities can affect the shape of the dose-response curve.
Troubleshooting:
-
Visually inspect for precipitation: Check the wells with the highest concentrations of your compound for any visible precipitate.
-
Modify assay buffer: In some cases, adding a small amount of a non-ionic detergent (e.g., Triton X-100) to the assay buffer can improve the solubility of hydrophobic compounds.
-
Use orthogonal assays: Confirm the inhibitory activity using a different assay format (e.g., a cell-based assay).
Cell-Based Antiviral Assays
Q4: I am not observing a clear dose-dependent antiviral effect in my plaque reduction assay. What could be the problem?
A4: A lack of a clear dose-response in a plaque reduction assay can be multifactorial:
-
Cytotoxicity: The compound may be toxic to the host cells at concentrations where antiviral activity is expected, masking any specific antiviral effect. Always determine the 50% cytotoxic concentration (CC50) in parallel with the 50% effective concentration (EC50).[6]
-
Incorrect multiplicity of infection (MOI): A very high MOI can overwhelm the cells and make it difficult to see a reduction in plaque formation. Conversely, a very low MOI may result in too few plaques to quantify accurately.
-
Compound stability in culture: The compound may be metabolized or degraded over the course of the assay (typically 48-72 hours).
-
Cell monolayer health: An unhealthy or non-confluent cell monolayer can lead to irregular plaque formation and inconsistent results.[7]
Troubleshooting:
-
Determine CC50: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on uninfected cells with the same concentrations of your compound and for the same duration as your antiviral assay. The therapeutic index (TI = CC50/EC50) is a critical parameter for evaluating the potential of an antiviral compound.
-
Optimize MOI: Perform a virus titration to determine the optimal MOI that gives a countable number of well-defined plaques.
-
Replenish compound: For long incubation times, consider replenishing the compound-containing medium every 24-48 hours.
-
Ensure optimal cell culture conditions: Use healthy, low-passage cells and ensure the monolayer is confluent at the time of infection.[8]
Q5: How do I interpret my EC50 and CC50 values?
A5: The EC50 (50% effective concentration) is the concentration of your compound that inhibits viral replication by 50%. The CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. A promising antiviral compound will have a low EC50 and a high CC50, resulting in a high Therapeutic Index (TI = CC50/EC50). A high TI indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.[6][9]
Resistance Studies
Q6: How can I assess the potential for viral resistance to my CEN-IN-3 derivative?
A6: Resistance profiling is a critical step in antiviral drug development. A common method is to perform serial passage of the virus in the presence of sub-lethal concentrations of the compound.
-
Procedure: Infect cells with the virus and treat with a concentration of the compound around the EC50. Harvest the supernatant, and use it to infect fresh cells, again in the presence of the compound. Repeat this for multiple passages.
-
Analysis: Monitor for a shift in the EC50 of the passaged virus compared to the wild-type virus. Once a resistant phenotype is observed, sequence the gene encoding the target protein (in this case, the PA subunit of the influenza polymerase) to identify mutations that may confer resistance.[10] Known resistance mutations for other CEN inhibitors, such as I38T in the PA subunit for baloxavir, can serve as a reference.[11]
Quantitative Data Summary
The following tables summarize representative data for the well-characterized cap-dependent endonuclease inhibitor, baloxavir, and its derivatives. This data can serve as a benchmark for evaluating the potency of novel this compound derivatives.
Table 1: In Vitro Enzymatic Inhibition of Cap-Dependent Endonuclease
| Compound | IC50 (µM) | Reference |
| Baloxavir | 7.45 | [12] |
| Derivative I-4 | 3.29 | [12] |
| Derivative II-2 | 1.46 | [12] |
| Derivative III-8 | 6.86 | [12] |
Table 2: Antiviral Activity and Cytotoxicity in Cell Culture
| Compound | Virus Strain | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| Baloxavir acid | Influenza A (H1N1) | 0.46 - 1.3 | >10 | >7,692 - >21,739 | [4] |
| Baloxavir acid | Influenza A (H3N2) | 0.96 - 2.1 | >10 | >4,762 - >10,417 | [4] |
| Baloxavir acid | Influenza B | 3.0 - 6.0 | >10 | >1,667 - >3,333 | [4] |
Experimental Protocols
Cap-Dependent Endonuclease (CEN) Enzymatic Assay
This protocol is adapted from methodologies used for evaluating CEN inhibitors.[5]
Materials:
-
Recombinant influenza virus PA protein (N-terminal domain)
-
Fluorogenic substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 100 mM KCl, 1 mM DTT
-
CEN-IN-3 derivative and positive control (e.g., baloxavir acid)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the CEN-IN-3 derivative in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 5 µL of the diluted compound or control to the wells of the assay plate.
-
Add 10 µL of recombinant PA protein (final concentration ~10-20 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration ~100-200 nM).
-
Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths every minute for 60-120 minutes.
-
Calculate the initial reaction rates (slope of the linear phase of fluorescence increase).
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Plaque Reduction Assay
This protocol provides a method to determine the antiviral activity of CEN-IN-3 derivatives in a cell-based system.[8][13]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer (PFU/mL)
-
Infection medium: Serum-free MEM with 1 µg/mL TPCK-trypsin and 0.3% BSA
-
Overlay medium: 2x MEM mixed with 1.6% Avicel, with 1 µg/mL TPCK-trypsin
-
CEN-IN-3 derivative
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
12-well cell culture plates
Procedure:
-
Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the CEN-IN-3 derivative in infection medium.
-
Wash the cell monolayers with PBS.
-
Infect the cells with influenza virus at an MOI of 0.01 in the presence of the serially diluted compound or vehicle control for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the vehicle control and determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imbb.forth.gr [imbb.forth.gr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influenza virus plaque assay [protocols.io]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Lessons from resistance analysis in clinical trials of IV zanamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants | Semantic Scholar [semanticscholar.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
Stability of Cap-dependent endonuclease-IN-3 in different buffers
This technical support center provides guidance on the stability and handling of Cap-dependent endonuclease-IN-3 (CEN-IN-3), a potent inhibitor of influenza virus cap-dependent endonuclease.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for reconstituting and storing this compound?
A1: For maximal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO. For short-term storage of working dilutions, a buffer similar to that used for the cap-dependent endonuclease (CEN) activity assay can be considered. A commonly used buffer for CEN activity assays is 50 mM Tris-HCl, pH 7.8, containing 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, and 0.05% Tween 20.[1] However, the long-term stability in aqueous buffers has not been extensively characterized. It is best practice to prepare fresh dilutions in aqueous buffer for each experiment.
Q2: How should I store the inhibitor once it is in solution?
A2: Stock solutions in anhydrous solvents like DMSO should be stored at -80°C.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. Aqueous working solutions are not recommended for long-term storage and should ideally be used the same day they are prepared.
Q3: My CEN-IN-3 inhibitor seems to be inactive or has reduced potency. What could be the cause?
A3: Several factors could contribute to a loss of inhibitor activity:
-
Improper Storage: The compound may have degraded due to improper storage temperatures or multiple freeze-thaw cycles.[3][4]
-
Buffer Incompatibility: Certain buffer components may interfere with the inhibitor's activity or stability. High concentrations of detergents or other additives could be a factor.
-
Incorrect pH: The stability and activity of many small molecules are pH-dependent. Ensure the pH of your experimental buffer is within a suitable range. While specific data for CEN-IN-3 is unavailable, a pH of 7.8 is used for the enzyme assay.[1]
-
Contamination: The stock solution or buffers may be contaminated.
Q4: Can I use a universal restriction endonuclease buffer for my experiments with CEN-IN-3?
A4: While some universal buffers are designed to be compatible with a wide range of enzymes, their compatibility with CEN-IN-3 has not been established. It is recommended to use a buffer system known to be suitable for the cap-dependent endonuclease enzyme itself, as the inhibitor's efficacy is dependent on the enzyme's proper function. A standard CEN assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT) is a good starting point.[1]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition Observed
Table 1: Troubleshooting Lack of CEN-IN-3 Activity
| Possible Cause | Recommendation |
| Degraded Inhibitor | Confirm the expiration date and verify proper storage conditions (-80°C for solvent stocks).[2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3][4] |
| Suboptimal Buffer Conditions | Verify that you are using the recommended reaction buffer for the CEN assay (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).[1] Check the pH of your buffer. |
| Inhibitor Precipitation | Visually inspect the solution for any precipitate. If precipitation occurs upon dilution into aqueous buffer, consider adjusting the final concentration or using a different buffer system. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques to prepare all buffers and solutions. |
Issue 2: Variability in Inhibition Across Experiments
Table 2: Troubleshooting Inconsistent CEN-IN-3 Performance
| Possible Cause | Recommendation |
| Inconsistent Pipetting | Calibrate your pipettes and use proper pipetting techniques, especially when working with small volumes of concentrated stock solutions. |
| Buffer pH Drift | Prepare fresh buffer for each set of experiments and verify the pH before use. |
| Freeze-Thaw Cycles | Prepare and use fresh aliquots of the inhibitor for each experiment to avoid degradation from repeated freeze-thaw cycles.[3][4] |
| Incubation Time and Temperature | Standardize the pre-incubation time of the enzyme with the inhibitor and ensure a consistent temperature during the assay. |
Experimental Protocols
Protocol 1: Preparation of CEN-IN-3 Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the lyophilized CEN-IN-3 in high-quality, anhydrous DMSO to a stock concentration of 10 mM.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in appropriate tubes.
-
Storage: Store the aliquots at -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT) to the desired final concentrations.
Protocol 2: Assessing CEN-IN-3 Stability in a New Buffer
This protocol outlines a general method to compare the stability of CEN-IN-3 in a test buffer relative to a control buffer.
-
Prepare Inhibitor Dilutions: Dilute the CEN-IN-3 stock solution to a working concentration in both the control buffer (e.g., standard CEN assay buffer) and the test buffer.
-
Incubation: Incubate these solutions at the desired temperature (e.g., room temperature or 37°C) for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Enzyme Inhibition Assay: At each time point, take an aliquot of the inhibitor from both the control and test buffers and use it in a standard cap-dependent endonuclease activity assay.
-
Data Analysis: Compare the inhibitory activity of CEN-IN-3 from the test buffer to that from the control buffer at each time point. A significant decrease in inhibition in the test buffer over time suggests instability.
Visual Guides
Caption: Workflow for evaluating the stability of this compound.
Caption: A logical guide for troubleshooting inconsistent inhibitor performance.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Impact of serum proteins on Cap-dependent endonuclease-IN-3 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of Cap-dependent endonuclease-IN-3 (CEN-IN-3).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CEN-IN-3) and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the cap-dependent endonuclease enzyme of viruses, such as influenza. This viral enzyme is crucial for "cap-snatching," a process where the virus cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs. By inhibiting this endonuclease activity, CEN-IN-3 effectively blocks viral gene transcription and replication.
Q2: How do serum proteins affect the in vitro activity of CEN-IN-3?
A2: Serum, a complex mixture of proteins, lipids, and other small molecules, can significantly impact the in vitro activity of small molecule inhibitors like CEN-IN-3. The primary mechanism of this interference is through protein binding. CEN-IN-3 can bind to abundant serum proteins, most notably Human Serum Albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). This binding sequesters the inhibitor, reducing its free concentration and thus its availability to interact with the target viral endonuclease. This can lead to an apparent decrease in the inhibitor's potency, often observed as an increase in the half-maximal inhibitory concentration (IC50).
Q3: What are the major serum proteins that interact with small molecule inhibitors?
A3: The two major serum proteins known to bind a wide range of drugs and small molecules are:
-
Human Serum Albumin (HSA): The most abundant protein in human blood plasma, making up about half of the total serum protein content. It has multiple binding sites and can interact with a wide variety of compounds.
-
Alpha-1-acid glycoprotein (AAG): A plasma protein whose concentration can increase during inflammatory conditions. It is known to bind to many basic and lipophilic drugs.
Q4: Is there quantitative data on the impact of serum proteins on CEN-IN-3 activity?
Quantitative Data Summary
Table 1: Impact of Alpha-1-Acid Glycoprotein (AAG) on the In Vitro Activity of HIV Protease Inhibitors (Analogous Antiviral Compounds)
| Antiviral Agent | Protein Binding | % Loss of Activity with 4-fold Increase in AAG |
| Indinavir | ~60% | 2% |
| Saquinavir | ~98% | 30% |
| Nelfinavir | >98% | 37% |
| Ritonavir | ~98-99% | 37% |
| Amprenavir | ~90% | 42% |
Data is analogous and intended to illustrate the potential magnitude of the effect of serum proteins on small molecule inhibitors. The actual impact on CEN-IN-3 may vary.
Experimental Protocols & Methodologies
This section provides a detailed protocol for a fluorescence polarization (FP) assay to measure CEN-IN-3 activity and its inhibition in the presence of serum proteins. FP is a robust method for studying molecular interactions in solution and is less prone to certain types of interference from serum components compared to other techniques.
Protocol: Fluorescence Polarization Assay for CEN-IN-3 Activity
1. Principle:
This assay measures the binding of a fluorescently labeled oligonucleotide substrate to the Cap-dependent endonuclease. When the small, fluorescently labeled substrate is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger endonuclease enzyme, the tumbling rate slows down significantly, leading to an increase in fluorescence polarization. CEN-IN-3 will compete with the substrate for binding to the enzyme, causing a decrease in polarization in a dose-dependent manner. The presence of serum proteins can sequester CEN-IN-3, leading to a reduced ability to displace the fluorescent substrate and thus a smaller decrease in polarization.
2. Materials:
-
Recombinant Cap-dependent endonuclease enzyme
-
Fluorescently labeled oligonucleotide substrate (e.g., a short RNA hairpin with a 5' cap and a fluorescent tag like FITC or TAMRA)
-
CEN-IN-3
-
Human Serum Albumin (HSA)
-
Alpha-1-acid glycoprotein (AAG)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
Black, low-volume 384-well microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
3. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled substrate in the assay buffer.
-
Prepare a stock solution of the Cap-dependent endonuclease enzyme in the assay buffer.
-
Prepare a serial dilution of CEN-IN-3 in assay buffer.
-
Prepare stock solutions of HSA and AAG in assay buffer.
-
-
Assay Setup:
-
The assay can be performed with and without serum proteins to quantify their impact.
-
Control Wells:
-
Buffer only
-
Substrate only
-
Enzyme + Substrate (Maximum polarization)
-
-
Experimental Wells (without serum proteins):
-
Add a fixed concentration of the enzyme and the fluorescent substrate to each well.
-
Add increasing concentrations of CEN-IN-3.
-
-
Experimental Wells (with serum proteins):
-
Prepare mixtures of CEN-IN-3 with a fixed concentration of HSA or AAG in assay buffer and incubate for 30 minutes at room temperature to allow for binding to occur.
-
Add a fixed concentration of the enzyme and the fluorescent substrate to each well.
-
Add the pre-incubated CEN-IN-3/serum protein mixtures.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
4. Data Analysis:
-
Subtract the background fluorescence polarization (buffer only wells) from all other readings.
-
Plot the fluorescence polarization values against the log of the CEN-IN-3 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of CEN-IN-3 in the absence and presence of serum proteins.
-
The shift in the IC50 value in the presence of serum proteins indicates the extent of their inhibitory effect on CEN-IN-3 activity.
Troubleshooting Guides
Issue 1: High Background Fluorescence
-
Possible Cause: Autofluorescence from serum components.
-
Troubleshooting Steps:
-
Run a "serum only" control: Prepare wells containing only the assay buffer and the same concentration of serum used in the experiment. This will determine the intrinsic fluorescence of the serum.
-
Subtract background: Subtract the average fluorescence of the "serum only" control from all experimental wells containing serum.
-
Use a red-shifted fluorophore: If background fluorescence is still high, consider using a fluorescent label that excites and emits at longer wavelengths (e.g., Cy5) to minimize interference from autofluorescent molecules in the serum which typically fluoresce at shorter wavelengths.
-
Dilute the serum: If possible, reduce the concentration of serum in the assay. However, be mindful that this may also reduce the inhibitory effect you are trying to measure.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Possible Cause: Protein precipitation, pipetting errors, or temperature fluctuations.
-
Troubleshooting Steps:
-
Check for precipitation: Visually inspect the wells for any signs of protein precipitation after adding all components. If precipitation is observed, try optimizing the buffer conditions (e.g., adjusting pH or salt concentration) or reducing the concentration of serum proteins.
-
Ensure proper mixing: Gently mix the contents of each well after adding all reagents. Avoid vigorous shaking which can cause protein denaturation.
-
Use calibrated pipettes: Ensure that all pipettes are properly calibrated to minimize volume errors, especially when working with small volumes.
-
Maintain stable temperature: Perform all incubation steps at a constant and controlled temperature.
-
Issue 3: No or Low Signal Change
-
Possible Cause: Inactive enzyme, degraded substrate, or incorrect assay conditions.
-
Troubleshooting Steps:
-
Verify enzyme activity: Run a control experiment with only the enzyme and substrate to ensure the enzyme is active and produces a significant change in fluorescence polarization upon binding.
-
Check substrate integrity: Ensure the fluorescently labeled substrate has not degraded. Store it protected from light and avoid repeated freeze-thaw cycles.
-
Optimize assay conditions: The concentration of the enzyme and substrate may need to be optimized to achieve a sufficient assay window (the difference in polarization between the bound and unbound states). Titrate both components to find the optimal concentrations.
-
Confirm inhibitor activity: Test the CEN-IN-3 in an assay without serum to confirm its inhibitory activity.
-
Visualizations
Caption: Experimental workflow for the fluorescence polarization assay.
Caption: Mechanism of serum protein interference with CEN-IN-3 activity.
Validation & Comparative
A Head-to-Head Comparison of Novel Cap-Dependent Endonuclease Inhibitors: Suraxavir Marboxil (Cap-dependent endonuclease-IN-3) vs. Baloxavir Marboxil
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent cap-dependent endonuclease inhibitors: the investigational drug suraxavir marboxil, also known as Cap-dependent endonuclease-IN-3 (GP-681), and the FDA-approved baloxavir (B560136) marboxil. This analysis is based on available preclinical and clinical data to inform research and development decisions in the pursuit of next-generation influenza antivirals.
Executive Summary
Both suraxavir marboxil and baloxavir marboxil are potent inhibitors of the influenza virus cap-dependent endonuclease, a critical enzyme for viral replication. Preclinical data suggests that suraxavir marboxil may have a higher in vitro potency than baloxavir marboxil. Clinical trials for suraxavir marboxil have demonstrated its efficacy in reducing the duration of influenza symptoms and viral load, comparable to the established effects of baloxavir marboxil. Both drugs represent a significant advancement in influenza therapeutics by targeting a different viral mechanism than neuraminidase inhibitors.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and clinical efficacy of suraxavir marboxil and baloxavir marboxil.
In Vitro Efficacy
| Compound | Assay | Parameter | Value | Virus Strain(s) | Reference |
| Suraxavir Marboxil (GP-681) | Transcriptional Activity | Average IC₅₀ | 0.6 nM | Influenza A and B viruses | [1] |
| Antiviral Activity | EC₉₀ | 6.87 ng/mL | Influenza A and B viruses | [1] | |
| Baloxavir Marboxil | Transcriptional Activity | Average IC₅₀ | 1.8 nM | Influenza A and B viruses | [1] |
| Focus Reduction Assay | Mean EC₅₀ | 0.7 ± 0.5 nM | Influenza A(H1N1)pdm09 | [2] | |
| Focus Reduction Assay | Mean EC₅₀ | 1.2 ± 0.6 nM | Influenza A(H3N2) | [2] | |
| Focus Reduction Assay | Mean EC₅₀ | 7.2 ± 3.5 nM | Influenza B (Victoria lineage) | [2] | |
| Focus Reduction Assay | Mean EC₅₀ | 5.8 ± 4.5 nM | Influenza B (Yamagata lineage) | [2] | |
| Focus Reduction Assay | Median IC₅₀ | 0.28 nM | Influenza A(H1N1)pdm09 | [3] | |
| Focus Reduction Assay | Median IC₅₀ | 0.16 nM | Influenza A(H3N2) | [3] | |
| Focus Reduction Assay | Median IC₅₀ | 3.42 nM | Influenza B/Victoria-lineage | [3] | |
| Focus Reduction Assay | Median IC₅₀ | 2.43 nM | Influenza B/Yamagata-lineage | [3] |
Clinical Efficacy
| Drug | Study Phase | Primary Endpoint | Result | Patient Population | Reference |
| Suraxavir Marboxil (GP-681) | Phase 2 | Median Time to Alleviation of Influenza Symptoms | 46.1-50.0 hours (vs. 82.3 hours for placebo) | Adults with uncomplicated influenza B | |
| Suraxavir Marboxil (GP-681) | Phase 3 | Median Time to Alleviation of Influenza Symptoms | 42.0 hours (vs. 63.0 hours for placebo) | Adults and adolescents with uncomplicated influenza | [4][5] |
| Baloxavir Marboxil | Phase 3 (CAPSTONE-1) | Median Time to Alleviation of Influenza Symptoms | 53.7 hours (vs. 80.2 hours for placebo) | Otherwise healthy adults and adolescents with influenza | [6] |
Mechanism of Action
Both suraxavir marboxil and baloxavir marboxil are prodrugs that are metabolized in the body to their active forms. These active metabolites selectively inhibit the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus RNA polymerase complex. This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By blocking this crucial step, the drugs effectively halt viral gene transcription and replication.[1][6][7]
Experimental Protocols
In Vitro Antiviral Activity Assays
1. Focus Reduction Assay (FRA)
This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral foci (clusters of infected cells) by 50% (EC₅₀).
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.
-
Virus Infection: A standardized amount of influenza virus is pre-incubated with serial dilutions of the test compound (suraxavir or baloxavir) before being added to the MDCK cell monolayers.
-
Incubation: The plates are incubated for a set period (e.g., 24 hours) to allow for viral replication and the formation of infectious foci.
-
Immunostaining: The cells are fixed and permeabilized. A primary antibody specific for a viral protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate is added that produces a colored precipitate in the presence of the enzyme, allowing for the visualization and counting of the foci.
-
Data Analysis: The number of foci in the presence of the drug is compared to the number in the untreated control wells. The EC₅₀ value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
2. Transcriptional Activity Inhibition Assay
This assay measures the direct inhibitory effect of the compound on the cap-dependent endonuclease activity of the viral polymerase.
-
Enzyme Source: Purified recombinant influenza virus polymerase complex (PA, PB1, and PB2 subunits) is used.
-
Substrate: A radiolabeled or fluorescently labeled capped RNA oligonucleotide serves as the substrate for the endonuclease.
-
Reaction: The polymerase complex is incubated with the substrate in the presence of varying concentrations of the inhibitor.
-
Product Analysis: The reaction products (cleaved RNA fragments) are separated by gel electrophoresis and quantified using autoradiography or fluorescence imaging.
-
Data Analysis: The amount of cleaved product is measured, and the concentration of the inhibitor that reduces the endonuclease activity by 50% (IC₅₀) is determined.
In Vivo Efficacy Studies (Mouse Model)
1. Mouse Model of Influenza Infection
This model is used to evaluate the therapeutic efficacy of antiviral compounds in a living organism.
-
Animal Model: Typically, BALB/c mice are used.
-
Virus Challenge: Mice are intranasally inoculated with a lethal or sub-lethal dose of a mouse-adapted influenza virus strain.
-
Drug Administration: The test compound (suraxavir marboxil or baloxavir marboxil) is administered orally at various doses and at different time points relative to the virus challenge (e.g., prophylactically or therapeutically).
-
Monitoring: The mice are monitored daily for signs of illness, including weight loss, changes in body temperature, and mortality, for a specified period (e.g., 14 days).
-
Viral Titer Determination: At selected time points, subsets of mice are euthanized, and their lungs are harvested to determine the viral load using methods such as plaque assays or quantitative PCR (qPCR).
-
Data Analysis: Efficacy is assessed by comparing the survival rates, reduction in weight loss, and decrease in lung viral titers in the treated groups versus the placebo-treated group.
Conclusion
Both suraxavir marboxil and baloxavir marboxil demonstrate potent antiviral activity against influenza viruses by inhibiting the cap-dependent endonuclease. Preclinical data suggests a potential potency advantage for suraxavir marboxil, while clinical data for both compounds show significant efficacy in treating acute uncomplicated influenza. The development of novel cap-dependent endonuclease inhibitors like suraxavir marboxil is crucial for expanding the therapeutic arsenal (B13267) against influenza, particularly in the face of potential resistance to existing antiviral classes. Further head-to-head clinical trials would be necessary to definitively establish the comparative clinical efficacy and safety of these two promising agents.
References
- 1. A first-in-human phase I study to evaluate the safety, tolerability, and pharmacokinetics of a novel anti-influenza agent suraxavir marboxil in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-dose suraxavir marboxil for acute uncomplicated influenza in adults and adolescents: a multicenter, randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Baloxavir Marboxil: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of drug-drug interaction between Suraxavir Marboxil (GP681) and itraconazole, and assessment of the impact of gene polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Cap-Dependent Endonuclease Inhibitors and Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Cap-dependent Endonuclease (CEN) inhibitors, a newer class of influenza antivirals, and oseltamivir (B103847), a long-established neuraminidase inhibitor. This comparison is supported by experimental data from various in vivo studies, with a focus on their efficacy, mechanisms of action, and relevant experimental protocols. While the specific compound "Cap-dependent endonuclease-IN-3" was not identified in publicly available literature, this guide will use data from representative CEN inhibitors such as baloxavir (B560136) marboxil (S-033188) and others to represent this class of antivirals.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between CEN inhibitors and oseltamivir lies in their viral targets. Oseltamivir acts at a late stage of the viral life cycle, while CEN inhibitors act at a very early stage.
Cap-dependent Endonuclease (CEN) Inhibitors target the "cap-snatching" mechanism essential for influenza virus replication.[1][2][3] The viral polymerase acidic (PA) subunit of the influenza virus RNA polymerase possesses an endonuclease activity that cleaves the 5' cap from host pre-mRNAs.[1][2][3][4] These capped fragments are then used as primers to synthesize viral mRNAs.[1][2][3][4] By inhibiting this endonuclease activity, CEN inhibitors effectively block viral gene transcription and replication from the outset.[1][2][3]
Oseltamivir , on the other hand, is a neuraminidase inhibitor. Neuraminidase is a viral surface enzyme that cleaves sialic acid residues on the host cell surface, facilitating the release of newly formed virus particles from infected cells. Oseltamivir, an analogue of sialic acid, competitively inhibits this enzyme, preventing the release and spread of progeny virions to other cells.
In Vivo Efficacy: A Head-to-Head Comparison
In vivo studies, primarily in mouse models of influenza infection, have demonstrated the potent antiviral activity of both CEN inhibitors and oseltamivir. However, notable differences in the speed of viral clearance and efficacy with delayed treatment have been observed.
Quantitative Data Summary
| Parameter | Cap-dependent Endonuclease Inhibitors (Representative data for S-033188) | Oseltamivir | Source |
| Median Time to Cessation of Viral Shedding (Humans) | 24 hours | 72 hours | [1] |
| Survival Rate in Mice (Delayed Treatment at 96h post-infection) | 100% (at 15 or 50 mg/kg) | 10-40% (at 10 or 50 mg/kg) | |
| Viral Titer Reduction in Lungs of Mice (Compared to Placebo) | Significantly greater reduction at all time-points up to Day 5 | Significant reduction, but less pronounced than S-033188 | [1] |
| Reduction in Influenza A and B virus titers in mice (15 mg/kg) | ≥100-fold (Influenza A), ≥10-fold (Influenza B) | Less effective than baloxavir marboxil | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments cited in this guide.
In Vivo Antiviral Efficacy in a Mouse Model
This protocol outlines a typical experiment to evaluate the in vivo efficacy of an antiviral compound in a mouse model of influenza infection.
-
Animal Model: Specific pathogen-free female BALB/c mice, 6-8 weeks old, are commonly used.[7][8]
-
Virus Infection: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of a mouse-adapted influenza virus strain (e.g., A/PR/8/34).[9][10] The infectious dose is typically predetermined to cause a specific mortality rate or level of morbidity.[9][11]
-
Drug Administration:
-
CEN Inhibitor (e.g., S-033188): Administered orally once or twice daily for a specified duration (e.g., 5 days), with treatment initiated at a specific time point post-infection (e.g., 24 or 96 hours).
-
Oseltamivir: Administered orally, typically twice daily, for a similar duration as the CEN inhibitor.[8]
-
-
Monitoring:
-
Survival: Mice are monitored daily for a set period (e.g., 14-21 days) to record survival rates.
-
Body Weight: Body weight is measured daily as an indicator of morbidity.[7]
-
Clinical Signs: Other clinical signs of illness are observed and scored.
-
-
Viral Titer Determination: At specific time points post-infection, a subset of mice from each group is euthanized, and lung tissues are collected.[9][10] Lung homogenates are prepared, and viral titers are determined using plaque assays or TCID50 (50% tissue culture infectious dose) assays on Madin-Darby canine kidney (MDCK) cells.[12][13][14]
Pharmacokinetic (PK) Analysis in Mice
This protocol describes the evaluation of the pharmacokinetic properties of an antiviral drug in mice.
-
Drug Administration: A single oral dose of the antiviral compound is administered to a cohort of mice.[15][16]
-
Blood Sampling: Blood samples are collected from the mice at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[16]
-
Plasma Preparation: Blood samples are processed to separate the plasma.
-
Drug Concentration Analysis: The concentration of the drug and its active metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[5][6][15]
Visualizing the Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental processes.
References
- 1. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
- 8. Experimental Infection Using Mouse-Adapted Influenza B Virus in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans [frontiersin.org]
A Comparative Analysis of Antiviral Agents: Cap-Dependent Endonuclease Inhibitors vs. Favipiravir
A Head-to-Head Look at Two Key Mechanisms in Influenza Treatment
Published: December 11, 2025
Introduction
The landscape of antiviral therapeutics for influenza is continually evolving, with novel mechanisms of action offering promising avenues for treatment. This guide provides a comparative study of two significant classes of anti-influenza drugs: Cap-dependent endonuclease inhibitors and the broad-spectrum antiviral, favipiravir (B1662787). Due to the limited public availability of specific experimental data for "Cap-dependent endonuclease-IN-3," this report will utilize baloxavir (B560136) marboxil (and its active form, baloxavir acid) as a representative and clinically approved example of a cap-dependent endonuclease inhibitor for a robust, data-driven comparison with favipiravir.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, in vitro and in vivo efficacy, and cytotoxicity of these antiviral agents, supported by experimental data and detailed protocols.
Mechanisms of Action: A Tale of Two Targets
Baloxavir and favipiravir disrupt the influenza virus replication cycle at different key stages.
Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid . Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a critical component of the viral RNA polymerase complex.[1] This enzyme is responsible for a process known as "cap-snatching," where the virus cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[1][2] By inhibiting this endonuclease activity, baloxavir acid effectively blocks viral gene transcription and, consequently, viral replication.[1][2]
Favipiravir , on the other hand, is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3][4] Favipiravir-RTP functions as a purine (B94841) nucleoside analog and primarily targets the RNA-dependent RNA polymerase (RdRp) enzyme of the virus.[4][5] Its mechanism involves being mistakenly incorporated into the growing viral RNA chain, leading to either chain termination or lethal mutagenesis, where the accumulation of mutations results in non-viable viral progeny.[4][5]
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of baloxavir acid and favipiravir has been evaluated against a wide range of influenza A and B virus strains, including those resistant to other antiviral classes. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values are summarized below.
| Antiviral Agent | Influenza Strain | Cell Line | EC50 / IC50 (nM) | Reference(s) |
| Baloxavir Acid | Influenza A (H1N1)pdm09 | MDCK | 0.28 - 0.7 | [6][7] |
| Influenza A (H3N2) | MDCK | 0.16 - 1.2 | [6][7] | |
| Influenza B (Victoria) | MDCK | 3.42 - 7.2 | [6][7] | |
| Influenza B (Yamagata) | MDCK | 2.43 - 5.8 | [6][7] | |
| Avian Influenza A (H5N1) | MDCK | ~1.4 - 3.1 | [8] | |
| Favipiravir | Influenza A (H1N1) | MDCK | 190 - 5030 | [9] |
| Influenza A (H3N2) | MDCK | 450 - 5990 | [9] | |
| Influenza B | MDCK | 570 - 5300 | [9] | |
| Avian Influenza A (H5N1) | MDCK | ~14 - 550 µg/mL* | [10][11][12] | |
| Oseltamivir-resistant strains | MDCK | 190 - 22480 | [9] |
Note: Favipiravir EC50 values are often reported in µg/mL. For comparison, 0.55 µg/mL is approximately 3500 nM. Favipiravir's EC50 can range from 0.014 to 0.55 µg/mL.[10][11][12]
In Vivo Efficacy: Animal Model Data
Studies in mouse models of influenza infection provide valuable insights into the in vivo therapeutic potential of these antiviral agents.
| Antiviral Agent | Animal Model | Influenza Strain | Dosage and Administration | Key Findings | Reference(s) |
| Baloxavir Marboxil | BALB/c mice | Influenza A (H1N1) | Single oral dose (1.6 mg/kg) | Complete prevention of mortality; significant reduction in lung viral titers. | [13] |
| Nude mice | Influenza A | Prolonged (28-day) treatment | Significantly increased survival times compared to untreated controls. | [14] | |
| BALB/c mice | Influenza A (H5N1) | 50 mg/kg, twice daily for 1 day | Significant reduction in viral titers in lungs, brain, and kidneys; reduced mortality. | [15][16] | |
| Favipiravir | C57BL/6 mice | Influenza B | 150-300 mg/kg/day, oral, twice daily for 5 days | Dose-dependent protection from lethal infection; significant reduction in viral loads. | [17] |
| BALB/c mice | Influenza A (H1N1)pdm09 | 50 mg/kg, twice daily for 5 days | Protected mice from lethal infection. | [18] | |
| Mice | Ebola Virus | 150 mg/kg, twice daily | Successful treatment and survival. | [19] |
Cytotoxicity and Selectivity Index
An ideal antiviral agent should exhibit high potency against the virus with minimal toxicity to host cells. The 50% cytotoxic concentration (CC50) is a measure of drug toxicity. The selectivity index (SI), calculated as CC50/EC50, is a crucial parameter for evaluating the therapeutic window of an antiviral drug.
| Antiviral Agent | Cell Line | CC50 | Selectivity Index (SI) | Reference(s) |
| Baloxavir Acid | MDCK-SIAT1 | 7.8 ± 0.9 µM (72h) | > 7800 (for Influenza A) | [20] |
| HEK293T | 63.09 µM (48h) | High | [21] | |
| Favipiravir | MDCK | > 2,000 µg/mL (>12,700 µM) | > 3,000 | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cap-Dependent Endonuclease Inhibition Assay
This assay measures the ability of a compound to inhibit the "cap-snatching" activity of the influenza virus polymerase.
Protocol:
-
Purification of Viral Ribonucleoprotein (vRNP): vRNPs, which contain the viral polymerase complex, are purified from influenza virus particles propagated in embryonated chicken eggs or cell culture.
-
Reaction Setup: A reaction mixture is prepared containing the purified vRNPs, a radiolabeled capped RNA substrate (e.g., Alfalfa Mosaic Virus RNA 4), and divalent cations (Mg²⁺ or Mn²⁺) which are essential for endonuclease activity.
-
Inhibitor Addition: The test compound (e.g., baloxavir acid) is added to the reaction mixture at a range of concentrations.
-
Incubation: The reaction is incubated at 30-37°C for a defined period (e.g., 60 minutes) to allow for endonuclease cleavage of the capped RNA substrate.
-
RNA Extraction: The reaction is stopped, and the RNA is extracted.
-
Analysis: The RNA cleavage products are separated by size using polyacrylamide gel electrophoresis.
-
Quantification: The amount of the specific cleaved RNA product is quantified, and the concentration of the inhibitor that reduces the endonuclease activity by 50% (IC50) is determined.
Plaque Reduction Assay
This assay is a gold standard for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[22][23]
Protocol:
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.[22]
-
Virus Infection: The cells are infected with a known amount of influenza virus (e.g., 50-100 plaque-forming units per well).
-
Compound Treatment: After a viral adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing various concentrations of the antiviral drug.[22]
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the drug-treated wells is counted and compared to the number in the untreated control wells. The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[24][25][26]
Protocol:
-
Cell Infection: Confluent monolayers of susceptible cells are infected with influenza virus at a specific multiplicity of infection (MOI).[24]
-
Compound Treatment: The cells are then incubated with a medium containing serial dilutions of the antiviral drug.[24]
-
Incubation: The infected and treated cells are incubated for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).[24]
-
Harvesting Progeny Virus: At the end of the incubation period, the cell culture supernatant, which contains the newly produced virus particles, is collected.[24]
-
Viral Titer Determination: The amount of infectious virus in the supernatant is quantified using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.[24]
-
Data Analysis: The viral titers from the drug-treated samples are compared to those from the untreated control to determine the extent of inhibition of viral replication.
Conclusion
Both cap-dependent endonuclease inhibitors, represented by baloxavir, and the RNA-dependent RNA polymerase inhibitor, favipiravir, are potent antiviral agents against a broad range of influenza viruses. Baloxavir demonstrates remarkably high potency in in vitro assays, with EC50 values in the low nanomolar range for influenza A and B viruses. Favipiravir, while having higher EC50 values, also shows broad-spectrum activity, including against strains resistant to other antivirals. In vivo studies confirm the efficacy of both drugs in reducing viral load and improving survival in animal models. Both compounds exhibit a favorable safety profile with high selectivity indices.
The distinct mechanisms of action of these two classes of drugs offer valuable therapeutic options for the treatment of influenza. Furthermore, their different targets within the viral replication machinery suggest potential for combination therapies to enhance antiviral efficacy and mitigate the emergence of drug-resistant variants. Further research and clinical studies will continue to delineate the optimal use of these important antiviral agents in the management of influenza.
References
- 1. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 3. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 4. sterispharma.com [sterispharma.com]
- 5. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.unica.it [web.unica.it]
- 12. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Baloxavir Marboxil Treatment of Nude Mice Infected With Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. abidipharma.com [abidipharma.com]
- 18. Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Influenza virus plaque assay [protocols.io]
- 23. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 24. benchchem.com [benchchem.com]
- 25. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 26. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Efficacy of Cap-Dependent Endonuclease Inhibitors Against Diverse Influenza Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of cap-dependent endonuclease (CEN) inhibitors, a class of antiviral drugs that target a critical step in the influenza virus replication cycle. Due to the limited public availability of data for a compound specifically designated "Cap-dependent endonuclease-IN-3," this document will focus on the well-characterized CEN inhibitor, Baloxavir (B560136) acid (the active form of Baloxavir marboxil), as a representative of this class. The data presented here is intended to serve as a benchmark for researchers evaluating novel CEN inhibitors.
Mechanism of Action: Targeting Viral Transcription
Cap-dependent endonuclease is a crucial enzyme for the influenza virus. It is a component of the viral RNA polymerase complex and is responsible for a process known as "cap-snatching".[1] During this process, the endonuclease cleaves the 5' cap from host cell messenger RNAs (mRNAs), which are then used as primers to synthesize viral mRNAs. By inhibiting this endonuclease activity, CEN inhibitors effectively block viral gene transcription and replication.[2] These inhibitors typically chelate the divalent metal ions in the enzyme's active site, rendering it inactive.
Comparative Efficacy of Baloxavir Acid
Baloxavir acid has demonstrated potent antiviral activity against a wide range of influenza viruses, including influenza A subtypes H1N1 and H3N2, and influenza B viruses.[3][4][5] Notably, it has also shown efficacy against avian influenza strains, such as H7N9, and neuraminidase inhibitor-resistant strains.[6][7]
The following table summarizes the in vitro efficacy of Baloxavir acid against various influenza strains, as determined by 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values from different studies.
| Influenza Strain | Inhibitor | Assay Type | IC50 / EC50 (nM) | Reference |
| Influenza A | ||||
| A(H1N1)pdm09 | Baloxavir acid | Focus Reduction Assay | Median 0.28 | [3] |
| A(H3N2) | Baloxavir acid | Focus Reduction Assay | Median 0.16 | [3] |
| A(H1N1)pdm09 | Baloxavir acid (S-033447) | Yield Reduction Assay | 0.7 ± 0.5 | [4] |
| A(H3N2) | Baloxavir acid (S-033447) | Yield Reduction Assay | 1.2 ± 0.6 | [4] |
| A(H7N9) | Baloxavir acid | Cell Culture | ~4 (for 1.5-2.8 log reduction) | [7] |
| Influenza B | ||||
| B/Victoria-lineage | Baloxavir acid | Focus Reduction Assay | Median 3.42 | [3] |
| B/Yamagata-lineage | Baloxavir acid | Focus Reduction Assay | Median 2.43 | [3] |
| B(Victoria lineage) | Baloxavir acid (S-033447) | Yield Reduction Assay | 7.2 ± 3.5 | [4] |
| B(Yamagata lineage) | Baloxavir acid (S-033447) | Yield Reduction Assay | 5.8 ± 4.5 | [4] |
Alternative Cap-Dependent Endonuclease Inhibitors
Recent research has identified other novel CEN inhibitors. For instance, ADC189 has shown potent antiviral activity against H1N1, H3N2, influenza B, and highly pathogenic avian influenza, with efficacy comparable to Baloxavir marboxil.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CEN inhibitor efficacy.
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 12-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are washed and then infected with a known amount of influenza virus (e.g., 50 plaque-forming units per well).
-
Drug Treatment: After a 1-hour incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with an agar-containing medium. This medium contains serial dilutions of the test compound (e.g., Baloxavir acid).
-
Incubation: The plates are incubated at 33°C in a CO2 incubator for 3 days to allow for plaque formation.
-
Visualization and Analysis: The cells are then fixed, and the plaques are visualized (e.g., by crystal violet staining). The number of plaques at each drug concentration is counted, and the IC50 value is calculated by plotting the percentage of plaque inhibition against the drug concentration.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
-
Cell Culture and Infection: MDCK cells are cultured in multi-well plates and infected with the influenza virus at a specific multiplicity of infection (MOI).
-
Drug Treatment: Following virus adsorption, the cells are washed and incubated with a culture medium containing various concentrations of the antiviral compound.
-
Supernatant Collection: At a predetermined time post-infection (e.g., 24 or 48 hours), the cell culture supernatant is collected.
-
Virus Titer Determination: The amount of infectious virus in the supernatant is quantified using a standard plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The EC50 or EC90 (the concentration that inhibits virus yield by 50% or 90%, respectively) is then calculated. For example, the EC90 values for S-033447 (Baloxavir acid) ranged from 0.63 to 0.95 nM for influenza A and 6.10 to 6.48 nM for influenza B.[5]
Neuraminidase (NA) Inhibition Assay
While CEN inhibitors do not target neuraminidase, this assay is often used to compare their efficacy against NA inhibitors like oseltamivir (B103847) and to test for cross-resistance.
-
Principle: This assay measures the ability of a drug to inhibit the enzymatic activity of the viral neuraminidase.
-
Procedure: A fluorescent substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid) is incubated with the influenza virus in the presence of varying concentrations of the inhibitor.
-
Detection: The neuraminidase cleaves the substrate, releasing a fluorescent product. The fluorescence is measured using a fluorometer.
-
Analysis: The IC50 value is determined as the drug concentration that reduces the neuraminidase activity by 50%.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of action of Cap-dependent Endonuclease Inhibitors.
Caption: Experimental workflow for evaluating CEN inhibitor efficacy.
References
- 1. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Inhibition of avian-origin influenza A(H7N9) virus by the novel cap-dependent endonuclease inhibitor baloxavir marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel Cap-Dependent Endonuclease Inhibitors for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel cap-dependent endonuclease (CEN) inhibitors marks a significant advancement in the therapeutic landscape for influenza. Targeting a highly conserved enzyme in the influenza virus replication machinery, these agents offer a distinct mechanism of action compared to traditional neuraminidase inhibitors. This guide provides an objective, data-driven comparison of the performance of key novel CEN inhibitors, including the approved drug baloxavir (B560136) marboxil and the investigational agent ADC189 (deunoxavir marboxil), alongside other preclinical candidates.
Mechanism of Action: The "Cap-Snatching" Inhibition
Influenza virus, an RNA virus, relies on the host cell's machinery to replicate. A critical step in this process is "cap-snatching," where the viral cap-dependent endonuclease, a component of the polymerase acidic (PA) protein, cleaves the 5' cap from host messenger RNAs (mRNAs).[1] These capped fragments are then used as primers to synthesize viral mRNAs, enabling the production of viral proteins. CEN inhibitors directly bind to the active site of this endonuclease, preventing the cleavage of host mRNA and thereby halting viral replication.[2]
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro and clinical efficacy of leading CEN inhibitors.
Table 1: In Vitro Inhibitory Activity of Novel CEN Inhibitors Against Influenza Viruses
| Compound | Virus Strain | Assay Type | IC50 / EC50 (nM) | Reference |
| Baloxavir acid (BXA) | Influenza A (H1N1)pdm09 | Plaque Reduction | 0.28 (median IC50) | [3] |
| Influenza A (H3N2) | Plaque Reduction | 0.16 (median IC50) | [3] | |
| Influenza B (Victoria) | Plaque Reduction | 3.42 (median IC50) | [3] | |
| Influenza B (Yamagata) | Plaque Reduction | 2.43 (median IC50) | [3] | |
| Influenza A (H1N1)pdm09 | Focus Reduction | 0.7 ± 0.5 (mean EC50) | [4] | |
| Influenza A (H3N2) | Focus Reduction | 1.2 ± 0.6 (mean EC50) | [4] | |
| Influenza B (Victoria) | Focus Reduction | 7.2 ± 3.5 (mean EC50) | [4] | |
| Influenza B (Yamagata) | Focus Reduction | 5.8 ± 4.5 (mean EC50) | [4] | |
| ADC189 (Deunoxavir) | Various Influenza Strains | Not Specified | Comparable to baloxavir marboxil | [5][6] |
| RO-7 | Influenza A and B viruses | Plaque Reduction | 3.2 - 16.0 (EC50) | [7] |
| Compound I-4 | Influenza Virus | Endonuclease Inhibition | 3.29 µM (IC50) | |
| Compound II-2 | Influenza Virus | Endonuclease Inhibition | 1.46 µM (IC50) |
Table 2: Clinical Efficacy of Baloxavir Marboxil and ADC189 (Deunoxavir Marboxil)
| Inhibitor | Study Population | Primary Endpoint | Result | Comparison | Reference |
| Baloxavir marboxil | Otherwise healthy adolescents and adults | Time to Alleviation of Symptoms (TTAS) | Median TTAS: 53.7 hours | Placebo: 80.2 hours (P < 0.0001) | [8] |
| Time to Cessation of Viral Shedding | Median: 24 hours | Oseltamivir: 72 hours (P < 0.0001); Placebo: 96 hours (P < 0.0001) | [8] | ||
| ADC189 (Deunoxavir marboxil) | Adults and adolescents with uncomplicated influenza | Time to Alleviation of Symptoms | Median: 50.0 hours | Placebo: 68.1 hours (p<0.0001) | [9] |
| Viral Load Reduction (at 24h) | 2.316 log10 copies/mL decrease | Placebo: 1.049 log10 copies/mL decrease | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines for key assays used in the evaluation of CEN inhibitors.
Plaque Reduction Assay
This assay is a gold standard for determining the infectivity of a virus and the efficacy of an antiviral agent.
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates to form a confluent monolayer.[10]
-
Virus Dilution and Infection: A stock of influenza virus is serially diluted, and the cell monolayers are infected with these dilutions.[10]
-
Inhibitor Treatment: After a short incubation period to allow for viral entry, the virus-containing medium is removed. An overlay medium, which is semi-solid to restrict virus spread to adjacent cells, is added. This medium contains various concentrations of the CEN inhibitor being tested.[11]
-
Incubation: The plates are incubated for 2 to 3 days, during which the virus replicates and forms localized areas of cell death, known as plaques.[11]
-
Visualization and Quantification: The cells are fixed and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear zones. The number of plaques is counted for each inhibitor concentration, and the IC50 value (the concentration of the inhibitor that reduces the number of plaques by 50%) is calculated.[10][11]
Cell-Based Influenza Replication Assay (e.g., IRINA)
This high-throughput assay measures the inhibition of viral replication by quantifying a viral enzyme, such as neuraminidase, expressed on the surface of infected cells.[12]
Methodology:
-
Virus and Inhibitor Preparation: Influenza virus is diluted to a standardized concentration, and the CEN inhibitor is serially diluted.
-
Co-incubation: The diluted virus and inhibitor are mixed and added to MDCK-SIAT1 cells in a 96-well plate.[12]
-
Incubation: The plate is incubated for 24 hours to allow for a single cycle of viral replication.[12]
-
Neuraminidase Activity Measurement: The cell culture supernatant is removed, and a fluorogenic neuraminidase substrate is added to the infected cell monolayer. The fluorescence produced by the enzymatic reaction is measured.[12]
-
Data Analysis: The reduction in neuraminidase activity at different inhibitor concentrations is used to calculate the EC50 value (the concentration of the inhibitor that causes a 50% reduction in the viral replication signal).
Fluorescence Polarization (FP) Assay
This in vitro assay is used to identify and characterize inhibitors that bind directly to the PA endonuclease active site.[13]
Methodology:
-
Reagent Preparation: A fluorescently labeled ligand that is known to bind to the PA endonuclease active site is used. The purified PA endonuclease protein and the test inhibitors are also prepared.
-
Binding Reaction: The fluorescent ligand and the PA endonuclease are incubated together, resulting in a high fluorescence polarization signal due to the larger size of the complex.
-
Competitive Binding: The test inhibitor is added to the mixture. If the inhibitor binds to the endonuclease active site, it will displace the fluorescent ligand, leading to a decrease in the fluorescence polarization signal.[13]
-
Data Analysis: The change in fluorescence polarization is measured at various inhibitor concentrations to determine the binding affinity (Ki or IC50) of the inhibitor for the PA endonuclease.[13]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Oral ADC189 for adults and adolescents with uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influenza virus plaque assay [protocols.io]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a New Frontier in Antiviral Research: Cross-Resistance Analysis of Cap-Dependent Endonuclease Inhibitors
A deep dive into the cross-resistance profiles of emerging cap-dependent endonuclease (CEN) inhibitors reveals a promising landscape for combating influenza virus, with these novel agents maintaining potency against strains resistant to existing antiviral classes. This guide provides a comparative analysis of CEN inhibitors, with a focus on baloxavir (B560136), against other major antivirals, supported by experimental data and detailed methodologies for researchers in drug development.
Influenza viruses pose a persistent global health threat, necessitating a robust pipeline of antiviral drugs with diverse mechanisms of action to counter the ever-present challenge of drug resistance. Cap-dependent endonuclease (CEN) inhibitors are a novel class of antivirals that target the "cap-snatching" mechanism essential for influenza virus replication.[1] This guide examines the cross-resistance profiles of these inhibitors, primarily focusing on baloxavir marboxil, the first and currently only approved drug in this class, in comparison to other established anti-influenza agents.
Comparative Antiviral Activity
Studies have demonstrated that baloxavir and other investigational CEN inhibitors exhibit potent activity against a wide range of influenza A and B viruses. Crucially, they retain their efficacy against viral strains that have developed resistance to neuraminidase inhibitors (NAIs), such as oseltamivir.
While specific data for a compound designated as "Cap-dependent endonuclease-IN-3" is not extensively available in peer-reviewed literature, information from chemical suppliers suggests it is a potent CEN inhibitor with potential for influenza A and B research, as detailed in patent WO2019141179A1.[3][4][5] However, it is critical to distinguish this from a similarly named compound, "Influenza virus-IN-3," which has been identified as a neuraminidase inhibitor with a distinct mechanism of action.[6]
The following tables summarize the in vitro activity of the CEN inhibitor S-033447 (active form of baloxavir) and the neuraminidase inhibitor "Influenza virus-IN-3" against various influenza strains.
Table 1: In Vitro Antiviral Activity of S-033447 (Baloxavir Active Form)
| Virus Strain | Assay Type | IC50 / EC50 (nM) | Reference |
| Influenza A (various strains) | Plaque Reduction | 0.20 - 0.99 | [7] |
| Influenza B (various strains) | Plaque Reduction | 4.01 - 11.26 | [7] |
| Influenza A (various strains) | Yield Reduction | EC90: 0.63 - 0.95 | [2] |
| Influenza B (various strains) | Yield Reduction | EC90: 6.10 - 6.48 | [2] |
| Oseltamivir-resistant (NA/H274Y) | Plaque & Yield Reduction | No potency shift observed | [2] |
Table 2: In Vitro Antiviral and Neuraminidase Inhibitory Activity of "Influenza virus-IN-3"
| Virus Strain / Enzyme | Assay Type | IC50 (µM or nM) | Reference |
| Influenza A (H5N1) | Antiviral Activity | 0.88 µM | [6] |
| Influenza A (H5N2) | Antiviral Activity | 0.10 µM | [6] |
| Influenza A (H5N6) | Antiviral Activity | 5.5 µM | [6] |
| Influenza A (H5N8) | Antiviral Activity | 0.51 µM | [6] |
| Neuraminidase (H5N1) | NA Inhibition | 118.17 nM | [6] |
| Neuraminidase (H5N2) | NA Inhibition | 1442.6 nM | [6] |
| Neuraminidase (H5N6) | NA Inhibition | 34543.33 nM | [6] |
| Neuraminidase (H5N8) | NA Inhibition | 78.06 nM | [6] |
| Neuraminidase (H5N1eH274Y) | NA Inhibition | 10206 nM | [6] |
| Neuraminidase (N1 - H1N1pdm09) | NA Inhibition | 0.00048 nM | [6] |
| Neuraminidase (N2 - H3N2) | NA Inhibition | 0.01222 nM | [6] |
Experimental Protocols
Accurate assessment of antiviral activity and cross-resistance relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used in these studies.
Plaque Reduction Assay
This assay is a gold standard for determining the titer of infectious virus particles and evaluating the efficacy of antiviral compounds.
Methodology:
-
Cell Seeding: Seed confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 12-well plates and incubate overnight.[8]
-
Virus Dilution and Infection: Prepare serial dilutions of the influenza virus stock. Aspirate the culture medium from the MDCK cells, wash with sterile phosphate-buffered saline (PBS), and infect the cells with the virus dilutions.[8]
-
Drug Treatment: After a 1-hour virus adsorption period, aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or Avicel) containing serial dilutions of the antiviral compound being tested.[8]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours to allow for plaque formation.[8]
-
Plaque Visualization and Counting: Fix the cells with 4% formaldehyde (B43269) and stain with a crystal violet solution to visualize the plaques.[8] The number of plaques in the presence of the antiviral is compared to the number in the untreated control to determine the inhibitory concentration.
Neuraminidase (NA) Inhibition Assay
This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Methodology:
-
Reagent Preparation: Prepare a fluorescent substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and serial dilutions of the test compound (e.g., oseltamivir, zanamivir, or "Influenza virus-IN-3").[3][6]
-
Enzyme Reaction: In a 96-well plate, combine the diluted neuraminidase enzyme with the test compound dilutions and incubate.[3]
-
Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction and incubate at 37°C.[3]
-
Fluorescence Measurement: The neuraminidase cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence is measured using a fluorometer.[3]
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the inhibitor that reduces neuraminidase activity by 50%.[3]
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Viral RNA Quantification
RT-PCR is a sensitive method for detecting and quantifying viral RNA in clinical samples or cell cultures.
Methodology:
-
RNA Extraction: Extract viral RNA from the sample using a commercial kit.
-
Master Mix Preparation: Prepare a master mix containing reverse transcriptase, DNA polymerase, primers, and probes specific for the influenza virus target gene (e.g., matrix protein gene).
-
RT-PCR Reaction: Add the extracted RNA to the master mix and perform the reaction in a real-time PCR instrument. The reaction involves reverse transcription of viral RNA to cDNA, followed by amplification of the cDNA.
-
Data Analysis: The amount of amplified product is measured in real-time using fluorescent probes. The cycle threshold (Ct) value is used to quantify the initial amount of viral RNA in the sample.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the cap-snatching mechanism targeted by CEN inhibitors and a typical experimental workflow for assessing antiviral efficacy.
Caption: Mechanism of influenza virus cap-snatching and inhibition by CEN antivirals.
Caption: General experimental workflow for in vitro antiviral efficacy testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cap-dependent | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dependent — TargetMol Chemicals [targetmol.com]
- 7. Item - Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 8. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Mechanism of Cap-dependent Endonuclease-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cap-dependent endonuclease-IN-3 (CEN-IN-3), a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), with the established CEN inhibitor, baloxavir (B560136). The data presented here is crucial for researchers engaged in the discovery and development of novel anti-influenza therapeutics.
The influenza virus relies on a unique "cap-snatching" mechanism to initiate the transcription of its genome. This process is mediated by the cap-dependent endonuclease (CEN) activity of the viral polymerase acidic (PA) subunit. By cleaving the 5' caps (B75204) from host pre-mRNAs, the virus generates primers for its own mRNA synthesis. As this enzymatic activity is absent in humans, the CEN is a prime target for antiviral drug development.
This compound, identified as compound VI-1 in patent WO2019141179A1, has emerged as a promising inhibitor of this viral enzyme. This guide will delve into its inhibitory mechanism, supported by available data, and compare its performance with baloxavir, an approved CEN inhibitor.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and Baloxavir acid (the active form of Baloxavir marboxil) against influenza A and B viruses.
| Compound | Target | Assay Type | Virus Strain(s) | IC50 / EC50 (nM) | Reference |
| This compound | Cap-dependent Endonuclease | Data not publicly available | Influenza A & B | Not specified | WO2019141179A1 |
| Baloxavir acid | Cap-dependent Endonuclease | Focus Reduction Assay | A(H1N1)pdm09 | 0.28 | [1] |
| A(H3N2) | 0.16 | [1] | |||
| B/Victoria-lineage | 3.42 | [1] | |||
| B/Yamagata-lineage | 2.43 | [1] | |||
| Focus Reduction Assay | A(H1N1)pdm09 | 0.7 ± 0.5 | [2] | ||
| A(H3N2) | 1.2 ± 0.6 | [2] | |||
| B/Victoria lineage | 7.2 ± 3.5 | [2] | |||
| B/Yamagata lineage | 5.8 ± 4.5 | [2] |
Note: Specific quantitative data for this compound is detailed within patent WO2019141179A1 and is not yet publicly disseminated in peer-reviewed literature. The patent indicates potent inhibitory activity against both influenza A and B viruses.
Inhibitory Mechanism and Experimental Validation
The primary mechanism of action for both this compound and baloxavir is the inhibition of the cap-snatching process by targeting the endonuclease active site of the viral PA polymerase subunit. This active site contains essential divalent metal ions, typically Mg²⁺ or Mn²⁺, which are critical for the enzymatic cleavage of host mRNAs. These inhibitors are designed to chelate these metal ions, thereby inactivating the endonuclease.
Experimental Workflow for Validating CEN Inhibition
The following diagram illustrates a typical workflow for validating the inhibitory mechanism of a CEN inhibitor.
Detailed Experimental Protocols
While the specific protocols for this compound are detailed in patent WO2019141179A1, the following are generalized, standard protocols used for evaluating CEN inhibitors.
Cap-Dependent Endonuclease Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the PA endonuclease domain.
Materials:
-
Recombinant influenza virus PA N-terminal domain (PA-Nter).
-
Fluorescently labeled short capped RNA oligonucleotide substrate.
-
Assay buffer: e.g., 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Test compound (e.g., this compound) at various concentrations.
-
Positive control inhibitor (e.g., Baloxavir acid).
-
Quenching solution: e.g., 50 mM EDTA.
-
384-well microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Add the recombinant PA-Nter enzyme to the wells of the microplate.
-
Add the diluted test compounds or controls to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled capped RNA substrate to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Measure the fluorescence intensity using a plate reader. The cleavage of the substrate by the endonuclease results in a change in fluorescence.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Antiviral Activity Assay (Focus Reduction Assay)
This cell-based assay determines the concentration of the inhibitor required to reduce the number of infected cell foci by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock of a known titer.
-
Test compound and positive control.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Infection medium (serum-free medium containing TPCK-trypsin).
-
Overlay medium (e.g., containing Avicel or methylcellulose).
-
Primary antibody against influenza nucleoprotein (NP).
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Substrate for the enzyme (e.g., TMB).
-
96-well cell culture plates.
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound and positive control in infection medium.
-
Wash the confluent cell monolayers with PBS.
-
Pre-incubate the cells with the diluted compounds for a short period.
-
Infect the cells with a standardized amount of influenza virus in the presence of the corresponding compound dilutions.
-
After a 1-hour incubation, remove the virus-compound mixture and add the overlay medium containing the respective compound concentrations.
-
Incubate the plates for 24-48 hours at 37°C to allow for the formation of infected cell foci.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells and perform immunostaining for the viral NP protein using the primary and secondary antibodies.
-
Add the substrate and measure the resulting signal (e.g., absorbance).
-
Count the number of foci for each compound concentration.
-
Calculate the percent inhibition and determine the EC50 value.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the cap-snatching mechanism of the influenza virus and the point of inhibition by CEN inhibitors.
This guide provides a foundational understanding of the validation of this compound's inhibitory mechanism. For more detailed and specific data, researchers are encouraged to consult the primary patent literature. The continued investigation of novel CEN inhibitors like CEN-IN-3 is vital for the development of next-generation influenza therapies with improved efficacy and resistance profiles.
References
Preclinical Comparison of Cap-Dependent Endonuclease Inhibitors: S-033188 (Baloxavir Marboxil) vs. ADC189
A Comparative Analysis of two potent inhibitors of the influenza virus cap-dependent endonuclease, S-033188 (the prodrug of baloxavir (B560136) acid) and ADC189, in preclinical models. This guide provides an objective overview of their in vitro and in vivo efficacy, supported by available experimental data and methodologies.
The influenza virus cap-dependent endonuclease, a critical component of the viral RNA polymerase complex, is a key target for novel antiviral therapies. This enzyme initiates the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) of host cell pre-mRNAs to prime its own transcription. Inhibition of this endonuclease activity effectively blocks viral replication. This guide compares the preclinical performance of two such inhibitors: S-033188, which was later developed into the approved drug baloxavir marboxil, and ADC189, another novel inhibitor in preclinical development.
Mechanism of Action: Targeting Viral Transcription
Both S-033188 and ADC189 are small molecule inhibitors that target the cap-dependent endonuclease located in the PA subunit of the influenza virus polymerase.[1][2][3][4][5] By binding to the active site of this enzyme, they prevent the cleavage of host cell mRNA caps, thereby inhibiting the initiation of viral mRNA synthesis and subsequent viral replication.[1][2][3][4][5]
Caption: Mechanism of action of cap-dependent endonuclease inhibitors.
In Vitro Efficacy
Both S-033188 and ADC189 have demonstrated potent antiviral activity against a broad range of influenza A and B viruses in vitro.
| Compound | Virus Strains | Assay Type | Mean EC50 (nM) | Reference |
| S-033188 (active form S-033447) | Influenza A | Plaque Reduction | 0.20 - 0.99 | [6] |
| Influenza B | Plaque Reduction | 4.01 - 11.26 | [6] | |
| ADC189 (active form ADC189-I07) | Influenza A and B | CPE Inhibition | 0.24 - 12.25 | [7] |
In Vivo Efficacy in Mouse Models
Preclinical studies in mouse models of influenza infection have shown significant efficacy for both compounds, even with delayed treatment initiation.
| Compound | Animal Model | Virus Strain | Key Findings | Reference |
| S-033188 | BALB/c mice | A/PR/8/34 | Single-day dosing prevented mortality and was superior to multi-day oseltamivir (B103847).[8] Delayed dosing (96h post-infection) at 15 or 50 mg/kg completely eliminated mortality, whereas oseltamivir showed only 10-40% survival.[9][10] | [8][9][10] |
| ADC189 | Mice | H1N1 | Exhibited much better antiviral efficacy than oseltamivir.[2][7][11] | [2][7][11] |
Experimental Protocols
In Vitro Antiviral Activity Assays
Plaque Reduction Assay (for S-033188):
-
Cells are seeded in 12-well plates.
-
Infection with approximately 50 plaque-forming units (PFU) per well.
-
After a 3-day incubation at 33°C with varying concentrations of the test compound (S-033447) or a control (favipiravir), the number of plaques is counted.
-
The EC50 value is calculated as the concentration of the compound that inhibits plaque formation by 50%.[6]
Cytopathic Effect (CPE) Inhibition Assay (for ADC189):
-
This assay was performed using 10 laboratory strains, including 8 influenza A viruses and 2 influenza B viruses.
-
The inhibitory effects of the active metabolite of ADC189, ADC189-I07, were evaluated against various clinically isolated strains of influenza viruses, including H1N1, H3N2, and influenza B.
-
The EC50 values were determined based on the inhibition of virus-induced CPE.[7]
In Vivo Efficacy Study in Mice (for S-033188)
-
Animal Model: BALB/c mice.
-
Infection: Intranasal inoculation with A/PR/8/34 strain at 8.0 × 10² tissue culture infectious dose 50 (TCID50) per mouse.
-
Treatment: Oral administration of S-033188 (at doses of 0.5, 1.5, 15, or 50 mg/kg), oseltamivir phosphate (B84403) (10 or 50 mg/kg), or a vehicle control. Treatment was administered twice daily (BID) for 5 days, starting at 96 hours after virus infection.
-
Monitoring: Survival and body weight were monitored for a 28-day period post-infection.
-
Viral Titer Determination: Lung viral titers were also determined during the treatment period.[9][10]
Caption: General workflow for in vivo efficacy studies in mouse models.
Summary and Conclusion
Both S-033188 and ADC189 demonstrate potent and broad-spectrum anti-influenza activity in preclinical models. Their efficacy, particularly with delayed treatment initiation in animal models, highlights the potential of cap-dependent endonuclease inhibitors as a significant advancement in influenza therapeutics. While S-033188 has progressed to become the approved drug baloxavir marboxil, the preclinical data for ADC189 suggests it is a promising candidate for further development. The data presented indicates that both compounds are highly effective at inhibiting influenza virus replication through their targeted mechanism of action. Further clinical and head-to-head studies would be necessary to definitively compare their clinical utility.
References
- 1. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial [journal.hep.com.cn]
- 8. Shionogi Presents Results from a Phase 2 Proof-of-Concept Clinical Trial and Non-Clinical Studies of S-033188, a Novel Cap-Dependent Endonuclease Inhibitor for Treatment of Influenza [prnewswire.com]
- 9. Delayed Dosing of S-033188, a Novel Inhibitor of Influenza Virus Cap-dependent Endonuclease, Exhibited Significant Reduction of Viral Titer and Mortality in Mice Infected with Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Cap-Dependent Endonuclease Inhibitors and Zanamivir
For Immediate Release
In the landscape of antiviral therapeutics for influenza, two distinct mechanisms of action have demonstrated significant efficacy: inhibition of the cap-dependent endonuclease and blockade of neuraminidase activity. This guide provides a detailed in vitro comparison of a representative cap-dependent endonuclease inhibitor, baloxavir (B560136) acid, and the established neuraminidase inhibitor, zanamivir (B325). This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals.
Introduction to the Antiviral Agents
Baloxavir acid , the active form of the prodrug baloxavir marboxil, is a first-in-class inhibitor of the cap-dependent endonuclease, a critical enzyme in the influenza virus polymerase complex.[1] This enzyme is responsible for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own mRNA synthesis.[2] By inhibiting this process, baloxavir acid effectively halts viral gene transcription and replication.[1]
Zanamivir is a potent and selective inhibitor of the influenza virus neuraminidase, a surface glycoprotein (B1211001) essential for the release of progeny virions from infected cells.[3] By blocking the active site of the neuraminidase enzyme, zanamivir prevents the cleavage of sialic acid residues, leading to the aggregation of newly formed virus particles at the cell surface and limiting their spread.[3]
Mechanism of Action
The two antiviral agents target distinct and essential stages of the influenza virus life cycle.
Caption: Mechanisms of action for Baloxavir Acid and Zanamivir.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of baloxavir acid and zanamivir has been evaluated against a range of influenza A and B strains. The following tables summarize their inhibitory activities, presented as 50% inhibitory concentration (IC50) from enzyme inhibition assays and 50% effective concentration (EC50) from cell-based assays.
Table 1: Neuraminidase (NA) Inhibition Assay - IC50 Values (nM)
| Influenza Strain | Zanamivir (Mean IC50) | Reference |
| Influenza A/H1N1 | 0.92 - 1.64 | [4][5] |
| Influenza A/H3N2 | 2.28 - 7.44 | [4][5] |
| Influenza B | 4.19 - 10.3 | [4][5] |
Note: Baloxavir acid does not target neuraminidase; therefore, IC50 values from NA inhibition assays are not applicable.
Table 2: Cell-Based Antiviral Activity - EC50/EC90 Values (nM)
| Influenza Strain | Baloxavir Acid (Mean EC50/EC90) | Zanamivir (Mean EC50) | References |
| Influenza A(H1N1)pdm09 | EC50: 0.7 ± 0.5 | EC50: 1.254 ± 0.196 | [6][7] |
| Influenza A(H3N2) | EC50: 1.2 ± 0.6 | EC50: Data not available in direct comparison | [6] |
| Influenza B (Victoria) | EC50: 7.2 ± 3.5 | EC50: Data not available in direct comparison | [6] |
| Influenza B (Yamagata) | EC50: 5.8 ± 4.5 | EC50: Data not available in direct comparison | [6] |
| Avian Influenza A(H5N1) | EC90: 0.7 - 1.6 | EC50: Data not available in direct comparison | [8] |
| Oseltamivir-Resistant A/H1N1 (H275Y) | Not Applicable | EC50: 1.254 ± 0.196 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro antiviral efficacy studies. Below are representative protocols for the key assays cited.
Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Virus Preparation: Influenza viruses are propagated in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain sufficient viral titers.
-
Compound Dilution: A serial dilution of zanamivir is prepared in an assay buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5).
-
Reaction Setup: The diluted zanamivir is mixed with a standardized amount of influenza virus neuraminidase in a 96-well plate and incubated.
-
Substrate Addition: A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.[9]
-
Incubation: The plate is incubated at 37°C, allowing the neuraminidase to cleave the MUNANA substrate, which releases a fluorescent product (4-methylumbelliferone).[9]
-
Signal Measurement: The fluorescence is measured using a fluorometer.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces neuraminidase activity by 50%, is calculated by plotting the fluorescence intensity against the inhibitor concentration.[9]
Caption: Workflow for a Neuraminidase Inhibition Assay.
Cap-Dependent Endonuclease Inhibition Assay
This assay measures the inhibition of the cap-snatching activity of the influenza virus polymerase.
-
Recombinant Polymerase Expression: The influenza virus polymerase subunits (PA, PB1, and PB2) are co-expressed and purified.
-
Compound Dilution: Baloxavir acid is serially diluted in the reaction buffer.
-
Reaction Mixture: The purified polymerase complex is incubated with the diluted baloxavir acid.
-
Substrate Addition: A capped and radiolabeled or fluorescently labeled RNA oligonucleotide is added as a substrate.
-
Reaction Incubation: The reaction is incubated to allow for endonuclease cleavage.
-
Product Analysis: The cleavage products are separated by gel electrophoresis and quantified by autoradiography or fluorescence imaging.
-
Data Analysis: The IC50 value is determined by quantifying the reduction in cleaved product formation at different concentrations of baloxavir acid.
Cell-Based Antiviral Activity Assay (Plaque Reduction or Focus Reduction Assay)
This assay determines the concentration of an antiviral compound required to inhibit virus replication in a cellular context.
-
Cell Seeding: A monolayer of a susceptible cell line (e.g., MDCK cells) is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known titer of influenza virus.
-
Compound Treatment: Following virus adsorption, the cells are washed and overlaid with a medium containing serial dilutions of the test compound (baloxavir acid or zanamivir).
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques or foci of infected cells.
-
Visualization: Plaques are visualized by staining with a dye such as crystal violet. Foci of infected cells are detected by immunostaining for a viral antigen.[10]
-
Quantification: The number of plaques or foci is counted for each compound concentration.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces the number of plaques or foci by 50% compared to the virus control, is calculated.[10]
Caption: Workflow for a Cell-Based Antiviral Assay.
Summary
Baloxavir acid and zanamivir represent two powerful, yet distinct, approaches to inhibiting influenza virus replication. Baloxavir acid demonstrates potent, low nanomolar efficacy in cell-based assays against a broad range of influenza A and B viruses by targeting the essential cap-dependent endonuclease.[6] Zanamivir effectively inhibits neuraminidase activity, also in the low nanomolar range, preventing the release and spread of progeny virions.[4][5] The choice of in vitro assay is critical for accurately assessing the potency of each compound, with enzyme-based assays providing mechanistic insights and cell-based assays offering a more comprehensive view of antiviral activity in a biological system. This comparative guide provides the foundational data and methodologies to aid researchers in the continued development of novel and effective anti-influenza therapies.
References
- 1. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Half-Life on the Pharmacodynamic Index of Zanamivir against Influenza Virus Delineated by a Mathematical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Cap-Dependent Endonuclease Inhibitor Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza and other viruses, has emerged as a critical target for novel antiviral therapies. This guide provides an objective comparison of the in vitro potency of several prominent CEN inhibitors. While this report aims to provide a comprehensive overview, quantitative performance data for "Cap-dependent endonuclease-IN-3," a compound described in patent WO2019141179A1, is not publicly available, precluding its direct comparison.[1] This guide will therefore focus on the independently verified potencies of other significant CEN inhibitors: Baloxavir acid (BXA), ZX-7101, and RO-7.
The primary mechanism of action for these inhibitors is the disruption of the "cap-snatching" process, a critical step in viral transcription. The viral RNA-dependent RNA polymerase, a heterotrimeric complex, utilizes its CEN activity to cleave the 5' caps (B75204) from host pre-mRNAs. These capped fragments are then used as primers to synthesize viral mRNAs, enabling the translation of viral proteins. By inhibiting the endonuclease activity, these compounds effectively halt viral replication.
This guide presents a compilation of publicly available data on the enzymatic and cell-based potency of these inhibitors against various influenza virus strains. Detailed protocols for the key assays used to determine these values are also provided to facilitate independent verification and methodological comparison.
Data Presentation: Comparative Potency of CEN Inhibitors
The following tables summarize the reported in vitro potency of Baloxavir acid, ZX-7101, and RO-7. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the cap-dependent endonuclease by 50%. EC50 values indicate the concentration required to inhibit viral replication in cell culture by 50%.
Table 1: Enzymatic Inhibition of Cap-Dependent Endonuclease (IC50)
| Compound | Target | IC50 (nM) | Reference |
| Baloxavir acid (BXA) | Influenza A and B Virus CEN | 1.4 - 8.9 | [2] |
| ZX-7101 | Influenza A Virus CEN | 21.72 | [3] |
| Baloxavir acid (BXA) | Influenza A Virus CEN | 22.26 | [3] |
Table 2: Antiviral Activity against Influenza A and B Viruses (EC50)
| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |
| Baloxavir acid (BXA) | rgA/WSN/33 (H1N1) | MDCK | 0.31 - 0.45 | [4] |
| Baloxavir acid (BXA) | A(H1N1)pdm09 | MDCK | 0.7 ± 0.5 | [5] |
| Baloxavir acid (BXA) | A(H3N2) | MDCK | 1.2 ± 0.6 | [5] |
| Baloxavir acid (BXA) | B (Victoria lineage) | MDCK | 7.2 ± 3.5 | [5] |
| Baloxavir acid (BXA) | B (Yamagata lineage) | MDCK | 5.8 ± 4.5 | [5] |
| ZX-7101 | pH1N1 | MDCK | 4.13 | [3] |
| ZX-7101 | H3N2 | MDCK | 1.03 | [3] |
| ZX-7101 | H7N9 | MDCK | 4.39 | [3] |
| ZX-7101 | H9N2 | MDCK | 2.74 | [3] |
| RO-7 | Influenza A and B Viruses | MDCK | 3.2 - 16.0 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to offer a comprehensive understanding of the techniques used to generate the presented data and to aid in the design of similar experiments.
FRET-Based Cap-Dependent Endonuclease Enzymatic Assay
This assay quantitatively measures the enzymatic activity of the cap-dependent endonuclease and the inhibitory effect of compounds in a cell-free system.[7][8]
Principle: The assay utilizes a short single-stranded nucleic acid probe labeled with a fluorophore at one end and a quencher at the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by the endonuclease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM MnCl2).
-
Compound Pre-incubation: Add the test inhibitor (e.g., this compound, Baloxavir acid) at various concentrations to the reaction wells.
-
Enzyme Addition: Add the purified recombinant cap-dependent endonuclease protein to the wells.
-
Initiation of Reaction: Add the FRET probe (e.g., a 20-nucleotide RNA or DNA oligonucleotide with 5'-FAM and 3'-quencher) to initiate the reaction.[9]
-
Signal Detection: Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 465 nm and emission at 520 nm).
-
Data Analysis: Calculate the initial reaction rates from the fluorescence curves. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This cell-based assay is the gold standard for determining the ability of a compound to inhibit the replication of a virus.[10]
Principle: In a monolayer of susceptible host cells, a single infectious virus particle will replicate and spread to neighboring cells, creating a localized area of cell death or cytopathic effect (CPE) known as a plaque. The number of plaques is directly proportional to the amount of infectious virus. The presence of an effective antiviral compound will reduce the number and/or size of the plaques.
Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates and grow to form a confluent monolayer.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Remove the cell culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour virus adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a background of stained cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxicity of the test compounds on the host cells, ensuring that the observed antiviral activity is not due to cell death caused by the compound itself.[11][12][13][14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the cap-snatching mechanism, the experimental workflow for assessing CEN inhibitor potency, and the logical relationship of the key assays.
Caption: The "Cap-Snatching" Mechanism of Influenza Virus and the Site of Action for CEN Inhibitors.
Caption: Experimental Workflow for the Independent Verification of CEN Inhibitor Potency.
Caption: Logical Relationship of Key Assays and Parameters in the Evaluation of CEN Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro [mdpi.com]
- 3. PA-E18G substitution in influenza A virus confers resistance to ZX-7101, a cap-dependent endonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. researchgate.net [researchgate.net]
- 6. The PA Endonuclease Inhibitor RO-7 Protects Mice from Lethal Challenge with Influenza A or B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of FRET-based cap-snatching endonuclease assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influenza virus plaque assay [protocols.io]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. merckmillipore.com [merckmillipore.com]
Comparative analysis of the safety profiles of cap-dependent endonuclease inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the safety profiles of cap-dependent endonuclease (CEN) inhibitors for influenza, with a focus on supporting clinical trial data. We compare the primary approved CEN inhibitor, baloxavir (B560136) marboxil, against the standard-of-care neuraminidase inhibitor oseltamivir (B103847), placebo, and the investigational polymerase basic protein 2 (PB2) inhibitor, pimodivir (B611791).
The advent of cap-dependent endonuclease (CEN) inhibitors marks a significant advancement in antiviral therapy, targeting a novel mechanism in the influenza virus life cycle known as "cap-snatching." This guide provides an objective comparison of their safety, supported by quantitative data from key clinical trials, to inform research and development decisions.
Mechanism of Action: A New Approach to Influenza Inhibition
Influenza viruses rely on a "cap-snatching" mechanism to transcribe their genetic material. The viral polymerase complex, specifically the polymerase acidic (PA) subunit, contains a cap-dependent endonuclease domain. This enzyme cleaves the 5' cap from host cell messenger RNA (mRNA) and uses it as a primer to synthesize viral mRNA. CEN inhibitors, such as baloxavir marboxil, directly bind to this endonuclease domain, preventing the initiation of viral transcription and effectively halting viral replication.
Comparative Safety Profiles: Quantitative Analysis
The safety of an antiviral agent is paramount. The following tables summarize adverse event (AE) data from key clinical trials involving baloxavir marboxil and the investigational inhibitor pimodivir, compared against placebo and the standard-of-care, oseltamivir.
Table 1: Overall Adverse Events in Adults & Adolescents (High-Risk Population)
| Drug/Agent | Study | Overall AE Incidence | Serious AE (SAE) Incidence | Discontinuation due to AEs |
| Baloxavir marboxil | CAPSTONE-2[1] | 25.1% | Not Specified | Not Specified |
| Oseltamivir | CAPSTONE-2[1] | 28.0% | Not Specified | Not Specified |
| Placebo | CAPSTONE-2[1] | 29.7% | Not Specified | Not Specified |
Data from the Phase 3 CAPSTONE-2 study in patients at high risk of serious complications from influenza.
Table 2: Common Adverse Events in Pediatric Populations
| Drug/Agent | Study | Population | Vomiting | Diarrhea |
| Baloxavir marboxil | miniSTONE-2 (Post Hoc)[2] | 5-11 years | 5% | 5% |
| Oseltamivir | miniSTONE-2 (Post Hoc)[2] | 5-11 years | 18% | 0% |
| Baloxavir marboxil | miniSTONE-1[3] | <1 year | 12.5% | 16.7% |
Data from studies in pediatric populations show a notable difference in gastrointestinal side effects, particularly vomiting, where baloxavir marboxil shows a lower incidence compared to oseltamivir in the 5-11 age group.[2]
Table 3: Safety Profile of Investigational Agent Pimodivir (in combination with Oseltamivir)
| Treatment Arm | Study | Any AE Incidence | SAE Incidence | Diarrhea (in elderly) |
| Pimodivir + Oseltamivir | Phase 2b (Hospitalized)[4] | Not Specified | 17.2% | 24% |
| Placebo + Oseltamivir | Phase 2b (Hospitalized)[4] | Not Specified | 11.4% | 7.1% |
Pimodivir, a polymerase basic protein 2 (PB2) subunit inhibitor, was studied in combination with oseltamivir. While development was discontinued (B1498344) due to lack of efficacy, safety data from its trials provide a useful comparison point for polymerase inhibitors.[5][6][7] Diarrhea was a notable adverse event, particularly in elderly patients.[4]
Detailed Safety Discussion
Baloxavir Marboxil: Across multiple large-scale Phase 3 trials (CAPSTONE-1 and CAPSTONE-2), baloxavir marboxil has demonstrated a favorable safety profile, comparable to or better than both oseltamivir and placebo.[1] The overall incidence of adverse events was numerically lower than placebo in high-risk patients (25.1% vs. 29.7%).[1] In pediatric populations, baloxavir was generally well-tolerated.[3] A meta-analysis focusing on children found the incidence of adverse reactions to be significantly lower with baloxavir marboxil compared to oseltamivir (24.88% vs 27.87%).[8][9] Specifically, the rates of nausea and vomiting have been reported to be lower than with oseltamivir.[2]
Pimodivir: Pimodivir was an investigational inhibitor of the influenza polymerase PB2 subunit. Its clinical development was discontinued after Phase 3 interim analyses showed it was unlikely to provide additional benefit compared to the standard of care alone.[6][7] The decision was based on a lack of efficacy and not primarily on safety concerns.[5] However, safety data from its Phase 2 and 3 trials showed that treatment-emergent adverse events did occur. In a Phase 2 study of hospitalized patients, diarrhea was more frequent in elderly patients receiving the pimodivir-oseltamivir combination compared to those receiving placebo-oseltamivir (24% vs 7.1%).[4] The rate of serious adverse events was also numerically higher in the pimodivir arm of this study (17.2% vs 11.4%).[4]
Experimental Protocols for Safety Assessment
The safety and tolerability of these inhibitors were evaluated in multicenter, randomized, double-blind, controlled clinical trials. While specific protocols vary, the general methodology for safety assessment includes:
-
Adverse Event (AE) Monitoring: All AEs are recorded, coded (typically using MedDRA), and assessed for severity (Grade 1-5), seriousness, and relationship to the study drug. This includes both solicited and spontaneously reported events throughout the treatment and follow-up periods.
-
Clinical Laboratory Testing: A panel of hematology and serum chemistry tests are conducted at screening and at specified time points during and after the study. This typically includes complete blood counts, liver function tests (ALT, AST, bilirubin), and renal function tests (creatinine).
-
Vital Signs and Physical Examinations: Core vital signs (blood pressure, heart rate, respiratory rate, temperature) are monitored regularly. Symptom-directed physical examinations are performed by investigators to assess the clinical status of participants.
-
Electrocardiograms (ECGs): 12-lead ECGs are often performed at baseline and post-treatment to monitor for any cardiac effects, such as QT interval prolongation.
-
Data Safety Monitoring Board (DSMB): An independent DSMB is typically commissioned for large-scale trials to review safety data on an ongoing basis to protect the welfare of participants.
References
- 1. roche.com [roche.com]
- 2. Comparison of Efficacy and Safety of Baloxavir and Oseltamivir in Children With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 3 Safety and Efficacy Study of Baloxavir Marboxil in Children Less Than 1 Year Old With Suspected or Confirmed Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 2 Study of Pimodivir (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janssen to stop clinical development of pimodivir for influenza [clinicaltrialsarena.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Janssen to Discontinue Pimodivir Influenza Development Program - BioSpace [biospace.com]
- 8. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 9. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Cap-Dependent Endonuclease-IN-3: A Guide for Laboratory Personnel
Disclaimer: This document provides guidance on the proper disposal of the research chemical Cap-dependent endonuclease-IN-3. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on general best practices for the handling and disposal of novel small molecule inhibitors used in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
This compound is a potent inhibitor of the influenza virus cap-dependent endonuclease, an essential enzyme for viral replication.[1][2][3] As with any research chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.
Core Safety and Handling Principles
Before undertaking any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound in its solid form or in solution should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes typical storage and handling parameters for research compounds of this nature, based on information from chemical suppliers.
| Parameter | Value | Notes |
| Storage Temperature (Solid) | -20°C | For long-term stability (up to 3 years).[4][5] |
| Storage Temperature (in Solvent) | -80°C (up to 6 months) or -20°C (up to 1 month) | Avoid repeated freeze-thaw cycles.[4][5] |
| Shipping Condition | Shipped at room temperature with blue ice.[4][5] | Product quality is generally not affected if blue ice melts upon receipt.[4][5] |
| Recommended Solvents | DMSO, Ethanol (B145695) | Solubility information is typically available on the supplier's product webpage.[4][6] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form, in solution, or as contaminated labware, must follow a structured and cautious methodology. The primary principle is to never dispose of chemical waste down the drain or in the regular trash.[7][8][9]
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the waste is solid (unused powder), liquid (solutions in solvents like DMSO or ethanol), or contaminated materials (pipette tips, gloves, empty vials).
-
Segregate Waste: Do not mix different waste streams.[10] Keep this compound waste separate from other chemical waste unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react violently or produce hazardous gases.[11]
Step 2: Containment and Labeling
-
Use Appropriate Containers:
-
Solid Waste: Collect in a clearly labeled, sealed, and compatible container. The original product vial can be used if it is empty of all but trace amounts.[9]
-
Liquid Waste: Use a dedicated, leak-proof, and chemically compatible waste container. For example, do not use metal containers for corrosive waste.[10][12] Ensure the container has a secure screw-top cap.[11]
-
Contaminated Sharps: Dispose of any chemically contaminated needles or blades in a designated, puncture-resistant sharps container.[9]
-
-
Properly Label Containers:
-
Clearly label all waste containers with "HAZARDOUS WASTE".[10]
-
Include the full chemical name: "this compound".
-
List all constituents, including solvents (e.g., "in DMSO") and their approximate concentrations.
-
Indicate the date when the first drop of waste was added to the container.
-
Attach your lab's specific hazardous waste tags as required by your institution.
-
Step 3: Storage of Chemical Waste
-
Designated Satellite Accumulation Area (SAA): Store all hazardous waste in a designated SAA within the laboratory.[11][13] This area should be at or near the point of waste generation.[13]
-
Secure Storage: Keep waste containers tightly closed except when adding waste.[8][10] Store containers in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Segregate by Hazard: Store waste away from incompatible materials. For instance, keep organic solvents away from strong oxidizers.[11]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full (typically no more than 75-90% capacity to allow for expansion and prevent spills), or if it has been stored for a designated period (e.g., 6-12 months), arrange for a pickup by your institution's Environmental Health and Safety department.[8][9][13]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS office.
Disposal of Empty Containers
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove any residue.[8][14]
-
Collect Rinsate: The first rinse, and potentially subsequent rinses, must be collected and disposed of as hazardous liquid waste.[14]
-
Deface Label: After thorough rinsing and air-drying, completely deface or remove the original manufacturer's label.[8][14]
-
Final Disposal: Once decontaminated, the container may be disposed of in the regular trash or glass disposal, as per your institution's guidelines.[8]
Experimental Protocol Workflow and Disposal Pathway
The following diagrams illustrate a typical experimental workflow using a chemical inhibitor and the subsequent logical flow for proper waste disposal.
References
- 1. Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. manuals.plus [manuals.plus]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safe Handling and Disposal of Cap-dependent Endonuclease-IN-3: A Guide for Laboratory Personnel
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for the handling and disposal of Cap-dependent endonuclease-IN-3, a potent research compound. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is based on best practices for handling potent new chemical entities and data from analogous compounds. A conservative approach to safety is strongly recommended.
Hazard Identification and Risk Assessment
As a potent inhibitor of the cap-dependent endonuclease, this compound is designed to be biologically active. Researchers should assume it may have toxic effects and handle it with appropriate caution. An analogous compound, Cap-dependent endonuclease-IN-19, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Similar hazards should be anticipated for this compound.
A thorough risk assessment should be conducted before any handling of the compound.[1][2][3][4] This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Assumed Hazard Classification (Based on Analogue IN-19):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.[5][6][7][8] The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer layer immediately if contaminated. For prolonged tasks, consider wearing Silver Shield gloves underneath nitrile gloves.[6] |
| Body | Laboratory Coat | A buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes, a disposable gown should be worn over the lab coat. |
| Eyes | Safety Goggles | Safety glasses with side shields are the minimum. For splash hazards, chemical splash goggles are required.[6] |
| Face | Face Shield | A face shield must be worn in addition to safety goggles when there is a significant risk of splashes or aerosol generation.[6][7] |
| Respiratory | Respirator (if applicable) | If handling the solid compound outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Engineering Controls
Engineering controls are the primary means of exposure reduction.[9][10]
-
Weighing and Aliquoting: All handling of the solid compound should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of airborne particles.
-
Solution Preparation and Handling: All work with solutions of this compound should be conducted in a chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Preparation:
-
Review this safety guide and any available chemical information.
-
Don the appropriate PPE as outlined in the table above.
-
Prepare the workspace in a chemical fume hood by laying down absorbent bench paper.
-
Assemble all necessary equipment (e.g., microcentrifuge tubes, pipettes, solvent).
-
-
Handling:
-
In a chemical fume hood or ventilated balance enclosure, carefully weigh the desired amount of solid this compound into a tared microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO) to the tube to achieve a 10 mM concentration.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
-
Cleanup:
-
Decontaminate any surfaces that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.[11][12][13][14]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Hazardous Chemical Waste (Black Container) | Unused solid compound and items heavily contaminated with the solid (e.g., weigh boats, spatulas).[11] |
| Liquid Waste | Hazardous Chemical Waste (Black Container) | Unused stock solutions and experimental solutions containing the compound. Do not dispose of down the drain. |
| Trace Contaminated Waste | Trace Chemotherapy Waste (Yellow Container) | Used PPE (gloves, gowns), absorbent pads, and other items with minimal contamination.[11] |
| Sharps | Sharps Waste (Red Container) | Needles and syringes that are completely empty. If there is any residual liquid, they must be disposed of as hazardous chemical waste.[11] |
All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents.[14] Follow your institution's guidelines for hazardous waste pickup.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area. Use a chemical spill kit to absorb the material, wearing appropriate PPE. Decontaminate the area thoroughly. Report the spill to your institution's Environmental Health and Safety (EHS) department.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. acs.org [acs.org]
- 3. intersolia.com [intersolia.com]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | EU [sdsmanager.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. agnopharma.com [agnopharma.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. ptb.de [ptb.de]
- 13. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 14. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
